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  • Product: Quinoxaline, 2,6-dimethyl-
  • CAS: 60814-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 2,6-Dimethylquinoxaline

Executive Summary 2,6-Dimethylquinoxaline (CAS: 60814-29-1) is a highly valuable nitrogen-containing heterocyclic compound characterized by a pyrazine ring fused to a benzene ring, with methyl substitutions at the 2- and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylquinoxaline (CAS: 60814-29-1) is a highly valuable nitrogen-containing heterocyclic compound characterized by a pyrazine ring fused to a benzene ring, with methyl substitutions at the 2- and 6-positions[1]. In recent years, quinoxaline derivatives have garnered intense interest across multiple scientific domains. In medicinal chemistry, the quinoxaline core serves as a privileged bioisostere for quinoline and indole, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[2]. In olfactory science and agrochemicals, these derivatives are prized for their unique sensory profiles, often imparting roasted, nutty, or coffee-like notes[3].

This whitepaper provides a comprehensive, expert-level analysis of 2,6-dimethylquinoxaline, detailing its physicochemical properties, modern green-chemistry synthetic routes, and step-by-step experimental protocols designed for high-yield laboratory execution.

Structural & Physicochemical Profiling

Understanding the fundamental properties of 2,6-dimethylquinoxaline is critical for downstream applications, particularly in structure-activity relationship (SAR) studies and chromatographic purification. The electron-deficient nature of the pyrazine ring, combined with the electron-donating inductive effects of the methyl groups, dictates its reactivity and spectral signature.

Key Physicochemical Parameters

The following table summarizes the core quantitative data for 2,6-dimethylquinoxaline, establishing a baseline for analytical validation[1],,[4].

ParameterValue / Description
Chemical Formula C₁₀H₁₀N₂
Molecular Weight 158.203 g/mol
CAS Registry Number 60814-29-1
Melting Point 73.0 – 74.1 °C[3]
LogP (Predicted) ~2.1
Physical Appearance Red to pale yellow solid
Spectroscopic Fingerprint (NMR Data)

Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The asymmetry introduced by the 6-methyl group on the benzene ring results in distinct chemical shifts compared to symmetrical isomers (e.g., 2,3-dimethylquinoxaline). The following validated NMR data serves as a reference for product confirmation[5]:

NucleusFrequency / SolventChemical Shifts (δ, ppm) & Coupling Constants (J, Hz)
¹H NMR 400 MHz, CDCl₃8.69 (s, 1H, H-3), 7.89 (d, J = 8 Hz, 1H, H-8), 7.82 (s, 1H, H-5), 7.56 (dd, J = 8, 2 Hz, 1H, H-7), 2.75 (s, 3H, 2-CH₃), 2.57 (s, 3H, 6-CH₃)
¹³C NMR 100 MHz, CDCl₃152.8, 145.9, 141.1, 140.6, 139.4, 132.3, 128.2, 128.1, 22.5 (2-CH₃), 21.8 (6-CH₃)

Mechanistic Synthesis & Retrosynthetic Analysis

Historically, the synthesis of unsymmetrical quinoxalines relied on the condensation of 1,2-phenylenediamines with highly reactive, often toxic, and unstable dicarbonyl compounds (like pyruvaldehyde). This classical approach frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2,6- and 2,7-isomers[6].

Modern Green Chemistry: Iridium-Catalyzed "Borrowing Hydrogen"

To circumvent the limitations of traditional condensation, modern methodologies employ sustainable C3 sources. A breakthrough approach utilizes glycerol as a dicarbonyl surrogate in the presence of an Iridium-N-Heterocyclic Carbene (Ir-NHC) catalyst[7].

Causality of Experimental Choices:

  • Why Glycerol? Glycerol is a highly abundant, renewable byproduct of biodiesel production. It acts as a stable precursor that generates the reactive intermediate in situ, preventing the degradation issues associated with isolated pyruvaldehyde[8].

  • Why 2,2,2-Trifluoroethanol (TFE) as a Solvent? TFE has a pKa of ~12.4. Its specific polarity and hydrogen-bonding capabilities perfectly stabilize the transition states during the Ir-catalyzed dehydrogenation of glycerol, maximizing atom efficiency and yield[8].

Mechanism N1 Glycerol (Sustainable C3) N2 Ir-Catalyzed Dehydrogenation N1->N2 -H2 N3 Dicarbonyl Intermediate (In Situ) N2->N3 N5 Condensation & Cyclization N3->N5 +H2O N4 4-Methyl-1,2- phenylenediamine N4->N5 N6 2,6-Dimethylquinoxaline (Target) N5->N6 Aromatization

Mechanistic pathway of Ir-catalyzed synthesis of 2,6-dimethylquinoxaline from glycerol.

Applications in Drug Development & Olfactory Science

Pharmacological Scaffolding

The 2,6-dimethylquinoxaline moiety is a privileged scaffold in rational drug design. The nitrogen atoms in the pyrazine ring serve as excellent hydrogen-bond acceptors, interacting strongly with the hinge region of various kinases. Furthermore, the methyl groups at the 2- and 6-positions provide critical steric bulk that can be leveraged to lock the molecule into a specific bioactive conformation, enhancing target selectivity against off-target proteins[2].

Olfactory and Flavor Chemistry

Beyond pharmaceuticals, quinoxaline derivatives possess potent sensory properties. While simple quinoxalines can be pungent, the addition of methyl groups softens the profile. 2,6-Dimethylquinoxaline specifically exhibits a mild, desirable incense-like odor with distinct roasted chestnut and coffee-like notes. This makes it a highly sought-after compound in the formulation of artificial flavors and high-end fragrances[3],[9].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify the success of the transformation before proceeding.

Protocol A: Iridium-Catalyzed Synthesis from Glycerol[8],[9]

This protocol details the green-chemistry approach using an Ir-NHC catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.0 mmol), glycerol (1.2 mmol), and the Ir-NHC catalyst (2.0 mol %).

  • Solvent Addition & Degassing: Add 2.0 mL of 2,2,2-trifluoroethanol. Seal the tube and degas the mixture by purging with Argon for 5 minutes to prevent oxidative degradation of the catalyst.

  • Reflux: Transfer the Schlenk tube to a pre-heated oil bath at 78 °C (reflux temperature of TFE). Stir vigorously for 24–40 hours.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Look for the disappearance of the diamine peak and the emergence of the product mass (m/z = 158.2).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

    • Validation Checkpoint: Confirm the regiochemistry of the isolated fractions using ¹H NMR, specifically looking for the singlet at δ 8.69 ppm (H-3) and the two distinct methyl singlets at δ 2.75 and 2.57 ppm[5].

Workflow Step1 Step 1: Reagent Prep 4-Methyl-1,2-phenylenediamine Glycerol Ir-NHC Catalyst Step2 Step 2: Reaction Setup Solvent: 2,2,2-Trifluoroethanol Atmosphere: Argon Step1->Step2 Step3 Step 3: Reflux & Monitor Temp: 78°C Time: 24-40h Monitor: GC-MS (m/z 158.2) Step2->Step3 Step4 Step 4: Workup Dilute EtOAc Wash: NaHCO3 & Brine Dry: Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography Eluent: Hexane/EtOAc Step4->Step5 Step6 Step 6: Validation 1H/13C NMR Confirmation Yield Calculation Step5->Step6

Experimental workflow for the Ir-catalyzed synthesis of 2,6-dimethylquinoxaline.

Protocol B: Oxidation of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline[3],[10]

For researchers starting from the reduced tetrahydroquinoxaline scaffold, a mild oxidation utilizing Vanadium(V) oxide (V₂O₅) provides excellent yields without over-oxidation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline (163 mg, 1.00 mmol) in toluene (6 mL).

  • Catalyst Addition: Add V₂O₅ (545 mg, 3.00 mmol) and silica gel (0.8 g) to the solution. The silica gel provides a high surface area for the heterogeneous oxidation to occur efficiently.

  • Reaction: Stir the suspension at room temperature under an ambient atmosphere until complete conversion is observed.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/AcOEt = 2/1). The starting material will disappear, and a new spot corresponding to 2,6-dimethylquinoxaline will appear at Rf = 0.40[3].

  • Filtration: Filter the mixture through a Celite pad to remove the V₂O₅/silica gel solid phase. Wash the pad thoroughly with ethyl acetate.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the product as a red/pale-yellow solid (Typical yield: ~77%, 122 mg).

  • Validation: Determine the melting point of the isolated solid. A pure product will exhibit a sharp melting point between 73.0–74.1 °C[3].

References

  • Molaid / ChemicalBook India. 2,6-dimethylquinoxaline CAS 60814-29-1 Properties and SDS. Retrieved from: [Link]

  • PubChem (NIH). 5-Fluoro-2,6-dimethylquinoxaline Chemical and Physical Properties. Retrieved from: [Link]

  • Semantic Scholar / ResearchGate. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Retrieved from:[Link]

  • ACS Omega (ACS Publications). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from: [Link]

  • RSC Publishing. Synthesis of Some Unsymmetrical Dimethylquinoxalines: A Long-Standing Problem Resolved. Retrieved from:[Link]

Sources

Exploratory

Engineering 2,6-Dimethylquinoxaline Derivatives: A Technical Guide to Antiparasitic and Metabolic Modulators

Executive Summary Quinoxaline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and pyrazine ring system. Among these, 2,6-dimethylquinoxaline derivatives a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and pyrazine ring system. Among these, 2,6-dimethylquinoxaline derivatives and their 1,4-di-N-oxide (QdNO) analogs have emerged as highly potent biological modulators[1]. As a Senior Application Scientist, I have observed that the strategic placement of methyl groups at the 2- and 6-positions fundamentally alters the molecule's lipophilicity, redox potential, and spatial orientation within target binding pockets. This whitepaper dissects the structural causality, quantitative biological activities, and validated experimental protocols for synthesizing and evaluating these compounds.

Structural Basis for Biological Activity (SAR)

The biological efficacy of quinoxalines is heavily dictated by their oxidation state and substitution patterns[2].

  • The 2,6-Dimethyl Substitution : Methylation at the 2- and 6-positions enhances the lipophilicity of the scaffold, facilitating cellular membrane permeation. In metabolic applications, this specific spatial arrangement allows the molecule to effectively interact with lipid-regulating enzymes in hepatocytes without inducing cellular toxicity[2].

  • The 1,4-di-N-Oxide (QdNO) Moiety : For antiparasitic applications, the oxidation of both pyrazine nitrogens is critical. The QdNO group acts as a hypoxia-activated pharmacophore. Upon entering the reductive environment of a parasite, the N-oxide undergoes a one-electron reduction catalyzed by parasitic reductases, generating a highly reactive radical anion that releases hydroxyl radicals (•OH)[1].

Key Biological Activities & Quantitative Data

The dual nature of 2,6-dimethylquinoxaline derivatives allows them to be utilized in both infectious disease and metabolic disorder research.

Antiparasitic (Leishmanicidal) Activity: Research led by Monge’s team demonstrated that pyrazole-linked quinoxaline derivatives possess profound antileishmanial properties[1]. Specifically, 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide emerged as the most active compound against Leishmania peruviana[1]. Crucially, this compound exhibited negligible toxicity toward mammalian Vero and LLc-Mk2 cells, yielding a highly favorable selectivity profile[1].

Metabolic (Hepatoprotective) Activity: Beyond infectious diseases, reduced states of the quinoxaline scaffold exhibit lipid-lowering properties. In lipid-overloaded HepG2 hepatocytes, specific quinoxalinones such as 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one effectively prevented palmitate-induced lipid accumulation, reducing intracellular neutral lipids by approximately 50% compared to vehicle-treated controls[2].

Table 1: Quantitative Biological Activity of Key Quinoxaline Derivatives
CompoundTarget / Cell LineActivity MetricValueSelectivity Index (SI)Source
2,6-dimethyl-3-f-quinoxaline 1,4-dioxide L. peruvianaIC508.9 μM> 10 (vs. Vero/LLc-Mk2)[1]
Piperazine-linked QdNO L. infantumIC505.7 μMN/A[1]
3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one HepG2 (Palmitate-induced)Lipid Accumulation~50% reductionNon-toxic at 0.5 mM[2]
3-trifluoromethyl QdNO (6,7-difluoro) T. cruziIC500.4 μM10[1]

Mechanisms of Action

MOA QdNO 2,6-Dimethylquinoxaline 1,4-di-N-oxide Reductase Parasitic Reductase (One-electron reduction) QdNO->Reductase Uptake Radical Radical Anion Intermediate Reductase->Radical Catalysis ROS Release of •OH Radicals (Oxidative Stress) Radical->ROS Hypoxia/Metabolism Mito Mitochondrial Dehydrogenase Inhibition Radical->Mito Binding Death Leishmania Cell Death ROS->Death DNA Damage Mito->Death Energy Depletion

Caption: Mechanism of Action of 2,6-dimethylquinoxaline 1,4-di-N-oxide in Leishmania parasites.

The causality behind the leishmanicidal activity of QdNOs lies in their ability to act as selective oxidative stress generators. The radical anions generated via parasitic reductases not only cause direct DNA damage but also competitively inhibit mitochondrial dehydrogenases, leading to catastrophic energy depletion in the parasite[1].

Experimental Protocols

Synthesis Start 2-Bromo-6-methylaniline + Amino Acid CuCat Copper Catalysis (CuCl) K3PO4, DMEDA, DMSO, 110°C Start->CuCat Quinoxalinone 3,8-Dimethyl-3,4-dihydro- 1H-quinoxalin-2-one CuCat->Quinoxalinone Cross-coupling & Cyclization Reduction Reduction (LiAlH4) THF/Ether Quinoxalinone->Reduction Tetrahydro 1,2,3,4-Tetrahydroquinoxaline Derivative Reduction->Tetrahydro Oxidation Oxidation (V2O5) Toluene Tetrahydro->Oxidation Final 2,6-Dimethylquinoxaline Oxidation->Final

Caption: Sequential synthesis workflow of 2,6-dimethylquinoxaline derivatives.

Protocol 1: Copper-Catalyzed Synthesis & Oxidation State Manipulation

Causality : Traditional condensation methods for quinoxaline synthesis often yield a mixture of regioisomers. Utilizing a copper-catalyzed cross-coupling of 2-haloanilines with amino acids ensures strict regiocontrol, allowing for the precise synthesis of the 2,6-dimethyl architecture[2]. Self-Validating System : The protocol incorporates a sequential reduction-oxidation validation loop. The intermediate states (quinoxalinone and tetrahydroquinoxaline) must be isolated and NMR-verified before final oxidation, ensuring the integrity of the carbon skeleton is maintained throughout the redox manipulations.

Step-by-Step Methodology:

  • Catalyst Activation & Coupling : In a Schlenk flask, suspend 2-bromo-6-methylaniline (1.0 mmol), D-alanine (2.0 mmol), CuCl (5 mol %), K3PO4 (2.0 mmol), and dimethylethylenediamine (DMEDA, 40 mol %) in 5 mL of dry DMSO[2]. Note: DMEDA is crucial as it acts as a ligand to stabilize the Cu(I) intermediate, preventing its disproportionation and facilitating the oxidative addition.

  • Cyclization : Degas the mixture with N2 for 5 minutes, then stir at 110 °C for 24 hours. Quench with water and extract with ethyl acetate to isolate the 3,8-dimethyl-3,4-dihydro-1H-quinoxalin-2-one intermediate[2].

  • Reduction : Dissolve the intermediate (0.60 mmol) in a 1:2 mixture of dry THF/diethyl ether. Slowly add LiAlH4 (5.30 mmol) to reduce the carbonyl group, yielding the tetrahydroquinoxaline derivative[2]. Validation: Confirm via 1H NMR by observing the disappearance of the carbonyl carbon signal.

  • Controlled Oxidation : React the tetrahydroquinoxaline with V2O5 (3.0 equiv) and silica gel in toluene. The vanadium acts as a mild oxidant to restore the fully aromatic pyrazine ring, yielding the final 2,6-dimethylquinoxaline[2].

Protocol 2: In Vitro Leishmanicidal Assay & Cytotoxicity Profiling

Causality : To prove that the antiparasitic effect is target-specific and not a result of broad-spectrum cytotoxicity, the compound must be simultaneously screened against the parasite and a healthy mammalian cell line[1]. Self-Validating System : The assay uses a ratiometric Selectivity Index (SI). An SI < 10 invalidates the compound as a therapeutic lead, acting as an internal go/no-go decision gate for drug development.

Step-by-Step Methodology:

  • Parasite Culture : Culture L. peruviana promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated FBS at 26 °C.

  • Compound Exposure : Seed parasites in a 96-well plate. Add serial dilutions of 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide (ranging from 0.1 to 100 μM)[1]. Incubate for 72 hours.

  • Viability Quantification : Add Alamar Blue (resazurin) to each well. Viable parasites reduce resazurin to highly fluorescent resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the half-maximal inhibitory concentration (IC50).

  • Mammalian Counter-Screen : Seed Vero or HepG2 cells in DMEM (supplemented with 5% FBS)[2]. Treat with the identical concentration gradient of the compound for 24 hours. Assess cell viability using a standard MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Validation : Calculate the Selectivity Index (SI = CC50 / IC50). A successful hit will demonstrate an SI > 10, confirming selective parasitic toxicity[1].

Sources

Foundational

Unlocking the Therapeutic Potential of 2,6-Dimethylquinoxaline: A Technical Guide to Target-Oriented Drug Design

Executive Summary The quinoxaline scaffold represents a highly privileged structure in modern medicinal chemistry, characterized by a fusion of benzene and pyrazine rings. Among its derivatives, 2,6-dimethylquinoxaline h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold represents a highly privileged structure in modern medicinal chemistry, characterized by a fusion of benzene and pyrazine rings. Among its derivatives, 2,6-dimethylquinoxaline has emerged as a critical building block for designing targeted therapeutics. The unique steric and electronic properties imparted by the methyl groups at the 2- and 6-positions allow for highly selective functionalization, making it an ideal precursor for complex drug candidates[1]. This technical guide explores the primary and secondary therapeutic targets of 2,6-dimethylquinoxaline derivatives, detailing the mechanistic rationale, structural evolution of key inhibitors, and the self-validating experimental protocols required for their development.

Primary Therapeutic Target: Phosphodiesterase 10A (PDE10A)

The Role of PDE10A in Neuropharmacology

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the mammalian striatum, where it plays a pivotal role in regulating the intracellular concentrations of the secondary messengers cAMP and cGMP. Because the striatum controls motor function and cognitive processes, PDE10A is recognized as a prime therapeutic target for neurodegenerative and psychiatric disorders, including Schizophrenia, Parkinson's disease, and Huntington's disease[2].

Structural Evolution: The Development of MT-3014

Historically, early PDE10A inhibitors utilized a stilbene core structure. However, these candidates were frequently deprioritized during clinical development due to severe pharmacokinetic liabilities, specifically E/Z-isomerization and the formation of toxic glutathione-adducts[3].

To overcome these metabolic liabilities, researchers utilized structure-based drug design (SBDD) to replace the stilbene moiety with a rigid, metabolically stable pyrazolo[1,5-a]pyrimidine core derived from 2,6-dimethylquinoxaline. This led to the discovery of MT-3014 , a highly selective, brain-penetrant PDE10A inhibitor[3]. By anchoring the molecule with the functionalized quinoxaline derivative, MT-3014 achieves an optimal fit within the PDE10A binding pocket, yielding an IC50 of 0.357 nmol/L in rat models and demonstrating potent antipsychotic-like effects without inducing catalepsy[2].

PDE10A_Pathway MT3014 MT-3014 (2,6-DMQ Derivative) PDE10A PDE10A Enzyme MT3014->PDE10A Competitive Inhibition cAMP Intracellular cAMP / cGMP PDE10A->cAMP Prevents Degradation CREB CREB Phosphorylation cAMP->CREB Activates Kinases GeneExpr Striatal Gene Expression (Motor & Cognitive Rescue) CREB->GeneExpr Upregulates Transcription

Diagram 1: Mechanism of action of MT-3014 via PDE10A inhibition and subsequent striatal signaling.

Secondary Targets: Receptor Tyrosine Kinases (RTKs) in Oncology

Beyond neuropharmacology, quinoxaline derivatives are highly recognized as a distinct class of chemotherapeutic agents[4]. The planarity of the quinoxaline core allows it to intercalate with DNA or bind competitively to the ATP-binding cleft of critical kinases.

Targeting VEGFR-2 and EGFR

Aberrant signaling in Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR drives tumor angiogenesis and proliferation. 2,6-dimethylquinoxaline derivatives have been synthesized to specifically target these receptors. The methyl group at the 6-position provides a crucial hydrophobic anchor that interacts with the deep hydrophobic pocket of the kinase domain, while the 2-position can be extended to form hydrogen bonds with the hinge region of the enzyme[4]. Inhibition of these targets reliably downregulates the downstream PI3K/Akt and MAPK/ERK pathways, triggering apoptosis in hepatocellular and colorectal carcinoma models[4].

RTK_Pathway Ligand Quinoxaline Derivative RTK RTKs (VEGFR-2 / EGFR) Ligand->RTK Inhibits ATP Binding PI3K PI3K / Akt Cascade RTK->PI3K Downregulates MAPK MAPK / ERK Cascade RTK->MAPK Downregulates Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers Cell Death MAPK->Apoptosis Triggers Cell Death

Diagram 2: Apoptotic induction via RTK inhibition by quinoxaline derivatives.

Quantitative Pharmacological Profile

To evaluate the efficacy of 2,6-dimethylquinoxaline derivatives, researchers rely on highly specific in vitro and in vivo metrics. Table 1 summarizes the pharmacological profile of key derivatives against their validated targets.

Compound / DerivativeTargetAssay TypeIC50 / ED50 ValueKey Pharmacological EffectReference
MT-3014 Human PDE10AIn vitro Enzyme Assay0.062 nMHighly selective competitive inhibition[2],[3]
MT-3014 Rat PDE10AIn vivo Striatal Assay0.357 nMIncreased cAMP/cGMP, CREB phosphorylation[2]
MT-3014 MK-801 HyperactivityIn vivo BehavioralED50 = 0.30 mg/kgAntipsychotic-like effect, cognitive rescue[2]
Compound 6c HepG-2 Cell LineIn vitro Proliferation1.53 μMAntiproliferative / Apoptosis induction[4]
Compound 22 HCT-116 Cell LineIn vitro Proliferation10.23 μMDNA-dependent death pathway engagement[4]

Table 1: Pharmacological data for 2,6-dimethylquinoxaline derivatives across neurological and oncological targets.

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the critical intermediate and the subsequent biological validation assay.

Protocol 1: Microwave-Assisted Radical Bromination of 2,6-Dimethylquinoxaline

Objective: Functionalize the C2-methyl group to create an electrophilic handle (2-(bromomethyl)-6-methylquinoxaline) for subsequent coupling to the pyrazolo[1,5-a]pyrimidine core. Causality: The methyl group at the 2-position is electronically analogous to a benzylic position due to the adjacent pyrazine nitrogen. This lowers the C-H bond dissociation energy, making its protons uniquely susceptible to selective free-radical abstraction[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,6-dimethylquinoxaline (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in anhydrous chlorobenzene. Reasoning: Chlorobenzene is utilized for its microwave transparency and high boiling point, which allows for controlled superheating without solvent degradation.

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.1 eq) to the mixture. Reasoning: AIBN acts as the thermal radical initiator. It decomposes to generate the initial carbon-centered radicals required to propagate the chain reaction, while NBS provides a steady, low concentration of bromine radicals to prevent over-bromination.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 90°C for 20 minutes[1]. Reasoning: Microwave heating ensures uniform energy distribution, significantly reducing reaction time compared to conventional reflux and minimizing the formation of thermodynamic degradation byproducts.

  • Workup & Purification: Cool the mixture to room temperature. Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the target electrophile.

Synthesis_Workflow N1 2,6-Dimethylquinoxaline (Starting Material) N2 Radical Bromination (NBS, AIBN, 90°C) N1->N2 N3 2-(Bromomethyl)- 6-methylquinoxaline N2->N3 N4 Pyrazolo[1,5-a]pyrimidine Coupling N3->N4 N5 MT-3014 (PDE10A Inhibitor) N4->N5

Diagram 3: Synthetic workflow from 2,6-dimethylquinoxaline to the PDE10A inhibitor MT-3014.

Protocol 2: In Vitro TR-FRET Assay for PDE10A Inhibition

Objective: Quantify the IC50 of synthesized 2,6-dimethylquinoxaline derivatives against human PDE10A. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a microsecond time delay before fluorescence measurement. This completely eliminates background auto-fluorescence generated by the highly conjugated quinoxaline test compounds, ensuring high-fidelity IC50 determination.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE10A in an optimized assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Tween-20). Reasoning: Mg2+ is a mandatory catalytic cofactor for the phosphodiesterase active site, while Tween-20 prevents non-specific enzyme adsorption to the microplate walls.

  • Compound Incubation: Dispense serial dilutions of the test compounds into a 384-well low-volume plate. Add the enzyme solution and incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows for steady-state thermodynamic binding of the competitive inhibitor to the active site prior to substrate introduction.

  • Substrate Addition: Add fluorescently labeled cAMP substrate to initiate the enzymatic cleavage. Incubate the plate in the dark for exactly 30 minutes.

  • Detection & Quenching: Add the TR-FRET termination buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a europium-cryptate labeled anti-cAMP antibody.

  • Data Acquisition: Measure the emission ratio (665 nm / 620 nm) using a TR-FRET compatible microplate reader. Reasoning: The ratiometric readout intrinsically normalizes well-to-well dispensing variations and inner-filter effects, providing a self-validating, highly trustworthy dataset for IC50 curve fitting.

References

1.[5] Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives | ACS Omega Source: acs.org URL:

2.[4] Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: biomolther.org URL:

3.[2] Title: Antipsychotic-like effects of a novel phosphodiesterase 10A inhibitor MT-3014 in rats Source: nih.gov URL:

4.[3] Title: Discovery of a pyrazolo[1,5-a]pyrimidine derivative (MT-3014) as a highly selective PDE10A inhibitor via core structure transformation from the stilbene moiety Source: elsevierpure.com URL:

5.[1] Title: 2-(Bromomethyl)quinoxaline Source: benchchem.com URL:

Sources

Exploratory

2,6-Dimethylquinoxaline: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The quinoxaline nucleus—a bicyclic heterocycle comprising fused benzene and pyrazine rings—is universally recognized as a "privileged scaffold" in drug discovery[1]. Among its diverse derivatives, 2,6-dimethylqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinoxaline nucleus—a bicyclic heterocycle comprising fused benzene and pyrazine rings—is universally recognized as a "privileged scaffold" in drug discovery[1]. Among its diverse derivatives, 2,6-dimethylquinoxaline (2,6-DMQ) has emerged as a structurally critical building block. The strategic placement of methyl groups at the C2 and C6 positions fundamentally alters the electronic distribution, steric profile, and metabolic stability of the molecule. This whitepaper provides an in-depth technical analysis of 2,6-DMQ, detailing its structural rationale, modern synthetic methodologies, and its expanding utility in targeted therapeutics.

Structural & Mechanistic Rationale

The pharmacological versatility of the quinoxaline scaffold stems from its ability to engage in diverse non-covalent interactions, including hydrogen bonding (via the pyrazine nitrogens) and π−π stacking (via the aromatic system)[1].

The specific functionalization in 2,6-dimethylquinoxaline introduces two distinct physicochemical advantages:

  • Steric Shielding at C2: The methyl group at the 2-position of the pyrazine ring provides steric bulk that can prevent rapid metabolic oxidation (e.g., by xanthine oxidase), a common liability in unsubstituted pyrazines.

  • Lipophilicity at C6: The methyl substitution on the benzene ring (C6) increases the overall lipophilicity (LogP) of the scaffold. This is particularly crucial for antimicrobial applications, such as targeting Mycobacterium tuberculosis, where penetrating the highly lipophilic mycolic acid cell wall is a primary pharmacokinetic hurdle[2].

SAR_Pathway Scaffold 2,6-DMQ Scaffold Prop1 C2-Methyl: Metabolic Shielding Scaffold->Prop1 Prop2 C6-Methyl: Enhanced Lipophilicity Scaffold->Prop2 Target Intracellular Targets (e.g., M. tuberculosis) Prop1->Target Prop2->Target Effect Target Inhibition & Cell Death Target->Effect

Mechanistic pathway of 2,6-DMQ driven by specific methyl substitutions.

Synthesis Methodologies & Yield Optimization

Historically, the synthesis of unsymmetrical dimethylquinoxalines presented significant regioselectivity challenges, often resulting in inseparable mixtures of 2,6- and 2,7-isomers during classical condensation reactions[3]. Modern synthetic chemistry has resolved these issues through controlled catalytic oxidations and green chemistry approaches utilizing transition metal catalysts[4][5].

Quantitative Data Summary

Table 1: Comparative Synthetic Routes for 2,6-Dimethylquinoxaline

MethodologyPrimary PrecursorsCatalyst / ReagentsYieldRef
Heterogeneous Oxidation 2,6-Dimethyl-1,2,3,4-tetrahydroquinoxalineV₂O₅ / Silica gel77%[4]
Reductive Cyclization N-acetonylsulphonamidesSnCl₂ / HCl43%[3]
Ir-Catalyzed Condensation 4-Methyl-1,2-phenylenediamine + GlycerolIr-NHC complexIsomeric Mix[5]

Table 2: Physicochemical & Spectroscopic Validation Data

ParameterValue / Signature
Appearance Red solid[4]
Melting Point 73.0–74.1 °C[4]
¹H NMR (400 MHz, CDCl₃) δ 8.69 (s, 1H), 7.89 (d, J=8 Hz, 1H), 7.82 (s, 1H), 7.56 (dd, J=8, 2 Hz, 1H), 2.75 (s, 3H), 2.57 (s, 3H)[5]
¹³C NMR (100 MHz, CDCl₃) δ 152.8, 145.9, 141.1, 140.6, 139.4, 132.3, 128.2, 128.1, 22.5, 21.8[5]
Self-Validating Protocol: Heterogeneous Oxidation to 2,6-DMQ

Rationale: Traditional homogeneous oxidations of tetrahydroquinoxalines often lead to over-oxidized N-oxide byproducts. Utilizing Vanadium(V) oxide (V₂O₅) supported on silica gel provides a mild, heterogeneous environment that selectively aromatizes the core without unwanted N-oxidation[4].

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 163 mg (1.00 mmol) of 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline in 6 mL of anhydrous toluene[4].

    • Causality: Toluene is selected due to its non-polar nature, which fully solubilizes the organic starting material while maintaining the inorganic V₂O₅/silica system in a strictly heterogeneous state, preventing over-reaction and facilitating downstream workup.

  • Catalyst Introduction: Add 545 mg (3.00 mmol) of V₂O₅ and 0.8 g of silica gel to the solution[4].

    • Causality: The high surface area of the silica gel acts as a dispersion matrix for V₂O₅, maximizing the interfacial contact area between the liquid-phase reactant and the solid oxidant, thereby accelerating the aromatization kinetics.

  • Reaction Execution: Stir the suspension at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (2:1) mobile phase.

    • Validation Checkpoint: The reaction is deemed complete when the starting material spot disappears. The target 2,6-DMQ will present a distinct spot at an Rf​ value of 0.40[4].

  • Workup and Purification: Filter the reaction mixture through a sintered glass funnel to remove the solid catalyst bed. Wash the filter cake thoroughly with ethyl acetate to ensure complete product recovery. Concentrate the combined filtrate under reduced pressure.

  • Final Validation: The isolated product must manifest as a red solid. Verify the structural integrity by recording the melting point (Expected: 73.0–74.1 °C) and cross-referencing the ¹H NMR shifts against the values in Table 2[4][5].

Synthesis R1 2,6-Dimethyl-1,2,3,4- tetrahydroquinoxaline (1.00 mmol) Rxn Mild Oxidation (Heterogeneous) R1->Rxn Cat V2O5 (3.00 mmol) + Silica Gel (0.8 g) Cat->Rxn Sol Toluene (6 mL) Sol->Rxn Prod 2,6-Dimethylquinoxaline (77% Yield, Red Solid) Rxn->Prod

Workflow for the heterogeneous oxidation to 2,6-dimethylquinoxaline.

Biological Applications & Target Interactions

The 2,6-DMQ scaffold is heavily utilized in the synthesis of complex biologically active molecules. Its unique electron distribution allows it to act as an effective pharmacophore in several therapeutic areas:

  • Hepatic Lipid Regulation: Quinoxaline derivatives, including methylated variants, have been evaluated for their lipid accumulation inhibitory activity in cultured human hepatocytes (HepG2 cell lines), showing promise in metabolic disorder research[4].

  • Antimicrobial & Antitubercular Agents: The oxidation of the nitrogen in the quinoxaline ring (forming 1,4-di-N-oxides) combined with the lipophilic 2,6-dimethyl backbone has shown pronounced effects against Mycobacterium tuberculosis[2]. The scaffold enables the drug to penetrate the mycobacterial cell wall and induce oxidative stress within the pathogen.

  • Anticancer Therapeutics: 2-Methylquinoxaline derivatives are actively utilized as anticancer agents[5]. The planar nature of the quinoxaline core allows for DNA intercalation, while the methyl groups provide specific vector geometries for fitting into the ATP-binding pockets of target kinases.

Conclusion

2,6-Dimethylquinoxaline is far more than a simple heterocyclic building block; it is a highly tunable, privileged scaffold. By understanding the causality behind its synthetic behavior—such as the necessity for heterogeneous oxidation to prevent N-oxide formation—and the pharmacokinetic benefits of its methyl substitutions, medicinal chemists can leverage 2,6-DMQ to design next-generation therapeutics targeting resistant pathogens and complex metabolic diseases.

Sources

Foundational

The Computational Frontier of Quinoxaline Scaffolds: In Silico Prediction and Optimization of 2,6-Dimethylquinoxaline Properties

The quinoxaline scaffold—a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—is a highly privileged structure in modern drug discovery, exhibiting profound anti-cancer, anti-microbial, and anti-vira...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoxaline scaffold—a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—is a highly privileged structure in modern drug discovery, exhibiting profound anti-cancer, anti-microbial, and anti-viral properties[1]. Within this family, 2,6-dimethylquinoxaline serves as a critical pharmacophoric building block.

As a Senior Application Scientist, my approach to the in silico prediction of this molecule is not a linear checklist, but a dynamic, self-validating computational ecosystem. Every prediction—from quantum mechanics to macroscopic pharmacokinetics—must logically feed into the next phase of drug design. This guide details the causal methodologies required to accurately model and optimize 2,6-dimethylquinoxaline derivatives.

Phase 1: Quantum Mechanical (QM) Profiling via DFT

Before assessing biological interactions, we must establish the intrinsic electronic distribution of the 2,6-dimethylquinoxaline core. Density Functional Theory (DFT) is strictly employed here because standard molecular mechanics force fields cannot accurately model electron delocalization in conjugated π -systems. The methyl groups at positions 2 and 6 induce a positive inductive effect (+I), which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and subtly enhances the molecule's nucleophilic character compared to an unsubstituted ring.

Self-Validating Protocol: DFT Optimization
  • Coordinate Generation: Construct the 3D geometry of 2,6-dimethylquinoxaline using a molecular editor.

  • Basis Set Selection: Execute DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: This specific basis set includes polarization functions that are absolutely critical for accurately modeling the dense electron clouds around the nitrogen heteroatoms.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate an aqueous physiological environment, preventing gas-phase artifacts.

  • Validation Checkpoint: Perform a vibrational frequency analysis. The protocol is validated only if there are zero imaginary frequencies , confirming the optimized structure represents a true global energy minimum rather than an unstable transition state.

InSilicoWorkflow LigPrep Ligand Preparation (2,6-Dimethylquinoxaline) DFT DFT Calculations (Geometry & FMOs) LigPrep->DFT ADMET ADMET Profiling (Pharmacokinetics) DFT->ADMET Docking Molecular Docking (AutoDock Vina) ADMET->Docking ProteinPrep Protein Preparation (HDAC4 / EGFR) ProteinPrep->Docking Analysis Interaction Analysis (Binding Affinity) Docking->Analysis

Comprehensive in silico workflow for 2,6-dimethylquinoxaline evaluation.

Phase 2: In Silico ADMET & Pharmacokinetics

A molecule's binding affinity is rendered useless if it lacks bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling acts as a critical early-stage attrition filter.

Recent computational studies on 2[2] revealed that while they possess high target affinity, they suffer from low gastrointestinal absorption and fail to penetrate the blood-brain barrier (BBB). Conversely, simpler substituted derivatives maintain excellent drug-likeness. For example, 3[3] exhibits an ideal XLogP3-AA of 2.1 and zero hydrogen bond donors, predicting optimal membrane permeability and synthetic accessibility.

Table 1: Quantitative ADMET & Binding Data for Quinoxaline Scaffolds
Compound / ScaffoldTarget EnzymeBinding Affinity (kcal/mol)XLogP3-AABBB PermeabilityGI Absorption
5-Fluoro-2,6-dimethylquinoxaline N/A (Ligand baseline)N/A2.1HighHigh
Spiro-fused quinoxaline EGFR Kinase (6zj0)-10.4> 3.0LowLow
Spiro-fused quinoxaline Aspartyl tRNA synthetase (1l0w)-12.1> 3.0LowLow
Quinoxaline-HDAC4 lead Histone Deacetylase 4N/A< 5.0ModerateHigh
Phase 3: Molecular Docking & Target Interaction

Quinoxaline derivatives are highly effective 4[4] and EGFR kinase antagonists[2]. The planar nature of the quinoxaline ring allows it to seamlessly intercalate into deep hydrophobic pockets or DNA grooves, making it a versatile weapon in oncology.

Self-Validating Protocol: Molecular Docking
  • Target Preparation: Retrieve the crystal structure of the target (e.g., EGFR kinase, PDB ID: 6zj0). Strip all co-crystallized water molecules to prevent artificial steric clashes, add polar hydrogens to complete the hydrogen-bonding network, and assign Kollman partial charges.

  • Ligand Minimization: Import the DFT-optimized 2,6-dimethylquinoxaline ligand and assign Gasteiger charges.

  • Grid Box Definition: Center the search space grid strictly on the coordinates of the native co-crystallized ligand.

    • Causality: Defining the grid box around the native ligand ensures the docking algorithm explores the biologically relevant active site rather than wasting computational resources on allosteric dead-ends.

  • Execution & Validation Checkpoint: Run the docking simulation using AutoDock Vina or PyRx. Validation: Re-dock the native ligand back into the empty receptor; the protocol is only valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose is < 2.0 Å .

Pharmacological Pathway Analysis

When quinoxaline derivatives successfully bind to and inhibit targets like HDAC4, they trigger a cascade of intracellular events. In hepatocellular carcinoma models (e.g., HepG-2 cells), this inhibition directly downregulates anti-apoptotic markers (Bcl-2) while upregulating pro-apoptotic markers (Bax), ultimately culminating in programmed cell death[4].

Pathway Ligand Quinoxaline Derivative Target HDAC4 Enzyme Ligand->Target Binds Inhibition Enzyme Inhibition (Active Site Blockade) Target->Inhibition Bcl2 Downregulation of Bcl-2 Inhibition->Bcl2 Bax Upregulation of Bax Inhibition->Bax Apoptosis Apoptosis in HepG-2 Cells Bcl2->Apoptosis Bax->Apoptosis

Proposed pharmacological pathway of quinoxaline derivatives targeting HDAC4.

Conclusion

The in silico evaluation of 2,6-dimethylquinoxaline is a multi-dimensional challenge requiring rigorous quantum mechanical foundations, stringent ADMET filtering, and validated docking protocols. By treating the computational pipeline as an interconnected, self-validating system, researchers can rationally design quinoxaline derivatives that balance potent target affinity with viable, real-world pharmacokinetics.

References
  • Advion: Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. Source: Advion URL:[Link]

  • Frontiers in Chemistry: Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Source: Frontiers URL:[Link]

  • Sciety: Structural analyses of Spiro-Fused Quinoxaline and Benzoxazine Derivatives as both Antibacterial and Anticancer Agents: Molecular Docking and ADMET Evaluation. Source: Sciety URL:[Link]

  • PubChem (NIH): 5-Fluoro-2,6-dimethylquinoxaline (CID 53941972). Source: National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

The Physicochemical and Synthetic Profile of 2,6-Dimethylquinoxaline: A Technical Whitepaper

Executive Summary As drug discovery and materials science pivot toward highly functionalized nitrogenous heterocycles, 2,6-dimethylquinoxaline has emerged as a critical scaffold. Characterized by its bicyclic pyrazine-be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science pivot toward highly functionalized nitrogenous heterocycles, 2,6-dimethylquinoxaline has emerged as a critical scaffold. Characterized by its bicyclic pyrazine-benzene fused ring system, this compound offers unique electronic tunability and steric properties. From a Senior Application Scientist's perspective, understanding the physicochemical behavior and synthetic pathways of 2,6-dimethylquinoxaline is paramount for its successful integration into complex molecular architectures. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and its transformative role in neuropharmacology and flavor chemistry.

Structural & Physicochemical Profiling

The intrinsic reactivity of 2,6-dimethylquinoxaline is governed by the electron-withdrawing nature of the pyrazine ring, which is partially attenuated by the weak electron-donating inductive effects (+I) of the methyl groups at the 2- and 6-positions. This specific substitution pattern lowers the oxidation potential of the molecule compared to unsubstituted quinoxaline, making it a stable yet versatile electrophile in cross-coupling reactions.

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and synthetic planning, the core quantitative properties of 2,6-dimethylquinoxaline are summarized below[1][2][3][4]:

PropertyValueAnalytical Significance
CAS Registry Number 60814-29-1Primary identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₀H₁₀N₂Defines the stoichiometric baseline for synthetic scaling[2].
Molecular Weight 158.20 g/mol Critical for precise molarity calculations in high-throughput screening[2].
Melting Point 73.0–75.0 °CIndicator of crystalline purity; deviations suggest regioisomer contamination[1][3][4].
Appearance Red to pale brown solidColoration is highly dependent on the crystalline state and trace oxidation[1][3].
LogP (Estimated) ~2.1Suggests favorable lipophilicity for blood-brain barrier (BBB) penetration[5].

Synthetic Methodologies & Mechanistic Causality

Historically, the synthesis of unsymmetrical dimethylquinoxalines suffered from poor regioselectivity, often yielding inseparable mixtures of 2,6- and 2,7-isomers during the direct condensation of diamines with dicarbonyls[4][6]. To circumvent this, modern protocols employ a sequential, self-validating reduction-oxidation pathway that guarantees absolute regiochemical fidelity.

Protocol: Regioselective Synthesis via V₂O₅-Mediated Oxidation

This protocol leverages the controlled aromatization of a tetrahydroquinoxaline intermediate. The causality behind this specific reagent choice is critical: strong oxidants would cleave the heterocycle or oxidize the methyl groups to carboxylic acids, whereas Vanadium(V) oxide (V₂O₅) provides mild, surface-mediated electron transfer[1][3].

Step 1: Precursor Preparation (Reduction)

  • Dissolve 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (1.00 mmol) in a dry THF/diethyl ether mixture (1:2 v/v, 15 mL) under an inert nitrogen atmosphere[3].

  • Slowly add Lithium aluminum hydride (LiAlH₄) (5.30 mmol) at 0 °C. Mechanistic Rationale: The large excess of LiAlH₄ ensures complete reduction of both the carbonyl moiety and the imine double bond, yielding 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline[3].

  • Reflux for 18 hours, quench carefully with water/ethyl acetate, filter through a Celite plug to remove aluminum salts, and concentrate in vacuo[3].

Step 2: Heterogeneous Oxidation (Aromatization)

  • Charge a round-bottom flask with the crude 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline (1.00 mmol) and dry toluene (6 mL)[1][3]. Mechanistic Rationale: Toluene is a non-polar, aprotic solvent that solubilizes the substrate while remaining completely inert to the oxidation conditions.

  • Add V₂O₅ (3.00 mmol) and silica gel (0.8 g) to the stirring solution[1][3]. Mechanistic Rationale: Silica gel acts as a high-surface-area solid support. It disperses the V₂O₅, facilitating a heterogeneous electron transfer that selectively aromatizes the pyrazine ring without over-oxidizing the sensitive benzylic methyl groups[1].

  • Stir the suspension at room temperature and monitor via Thin Layer Chromatography (TLC) using hexanes/ethyl acetate (2:1). The reaction is self-validating: the disappearance of the starting material and the emergence of a distinct spot at Rf = 0.40 indicates completion[1][3].

  • Filter the mixture to remove the silica/vanadium matrix and concentrate the filtrate to yield the target 2,6-dimethylquinoxaline as a red solid (approx. 77% yield)[1][3].

G A 2-Bromo-4,6-dimethylaniline B CuCl / Amino Acid (Cross-Coupling) A->B Step 1 C 1,2,3,4-Tetrahydroquinoxaline B->C Step 2 (LiAlH4 Reduction) D V2O5 / Silica Gel (Heterogeneous Oxidation) C->D Step 3 E 2,6-Dimethylquinoxaline D->E Selective Aromatization

Fig 1. Stepwise synthetic workflow for 2,6-dimethylquinoxaline via V2O5-mediated oxidation.

Reactivity & Applications in Drug Development

Scaffold Hopping in PDE10A Inhibitors (Neuropharmacology)

In the development of therapeutics for schizophrenia, Phosphodiesterase 10A (PDE10A) is a prime target. Early lead compounds utilized a stilbene core, which suffered from severe liability issues, including in vivo E/Z-isomerization and the formation of toxic glutathione (GSH) adducts[5].

By employing a scaffold hopping strategy, researchers integrated the 2,6-dimethylquinoxaline moiety to synthesize pyrazolo[1,5-a]pyrimidine derivatives, culminating in the clinical candidate MT-3014[5]. The quinoxaline nitrogen atoms engage in critical hydrogen bonding within the PDE10A binding pocket, while the rigid bicyclic structure completely eliminates the metabolic liabilities of the legacy stilbene core. Furthermore, the lipophilic methyl groups enhance blood-brain barrier penetration, resulting in excellent efficacy in rat conditioned avoidance response tests[5].

G A Stilbene Core (Legacy Scaffold) B GSH-Adduct Formation & E/Z Isomerization A->B Toxicity/Instability C 2,6-Dimethylquinoxaline Integration B->C Scaffold Hopping D MT-3014 (Pyrazolo[1,5-a]pyrimidine) C->D Structural Optimization E PDE10A Inhibition (High Brain Penetration) D->E In Vivo Efficacy

Fig 2. Scaffold hopping strategy utilizing 2,6-dimethylquinoxaline for PDE10A inhibitor MT-3014.

Olfactory Receptor Binding (Flavor Chemistry)

Beyond pharmacology, 2,6-dimethylquinoxaline is highly valued in flavor chemistry. Quinoxaline derivatives generally exhibit mild, desirable incenses (roasty, nutty, or coffee-like)[1][7]. The specific spatial arrangement of the methyl group at the 6-position alters the molecule's vapor pressure and its docking affinity to human olfactory receptors, making it a crucial component in the synthesis of artificial food additives and fragrances[1].

Analytical Characterization Standards

To ensure the integrity of the synthesized 2,6-dimethylquinoxaline, the following analytical benchmarks must be met:

  • Mass Spectrometry (GC-MS/EI): The molecular ion peak must be observed at m/z 158 (M⁺, 100%), with characteristic fragmentation peaks at m/z 131 and 91, corresponding to the loss of HCN and the formation of a tropylium-like ion, respectively[4].

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must exhibit distinct singlets for the methyl protons around δ 2.53 (3H, s, 6-Me) and δ 2.70 (3H, s, 2-Me). The aromatic region will display a doublet of doublets for the 7-H, a broad signal for the 5-H, and a distinct singlet for the pyrazine 3-H at approximately δ 8.65[4].

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. URL:[Link]

  • 2,6-二甲基喹喔啉- CAS号60814-29-1. 摩熵化学 (Molaid). URL:[Link]

  • o-Nitroaniline Derivatives. Part 3. Synthesis of Some Unsymmetrical Dimethylquinoxalines: A Long-Standing Problem Resolved. RSC Publishing. URL:[Link]

  • A Convenient Synthesis of the Potent Mutagen 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin. SciSpace. URL:[Link]

  • Discovery of a pyrazolo[1,5-a]pyrimidine derivative (MT-3014) as a highly selective PDE10A inhibitor via core structure transformation from the stilbene moiety. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Foundational

The Natural Occurrence, Biosynthesis, and Therapeutic Potential of Quinoxaline Alkaloids: A Comprehensive Technical Guide

Executive Summary Quinoxaline alkaloids represent a structurally fascinating and pharmacologically potent class of secondary metabolites, predominantly isolated from marine and terrestrial Streptomyces species. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline alkaloids represent a structurally fascinating and pharmacologically potent class of secondary metabolites, predominantly isolated from marine and terrestrial Streptomyces species. Characterized by their unique quinoxaline-2-carboxylic acid (QXC) chromophores linked to a cyclic octadepsipeptide core, natural variants such as Echinomycin and Triostin A have garnered intense interest in oncology and infectious disease research.

This whitepaper provides an in-depth technical examination of the natural occurrence, biosynthetic logic, and molecular mechanisms of these alkaloids. Furthermore, it establishes a field-proven, self-validating protocol for their isolation and purification from natural microbial sources, designed to ensure high-fidelity recovery for downstream drug development.

Biosynthetic Logic and Enzymatic Assembly

The natural occurrence of quinoxaline alkaloids is largely restricted to specific actinomycetes, such as Streptomyces lasaliensis and Streptomyces griseovariabilis. The biosynthesis of the defining QXC chromophore is a marvel of enzymatic precision, tightly regulated to prevent interference with the bacterium's primary amino acid metabolism.

The Causality of Spatial Restriction in Biosynthesis

The precursor to the QXC chromophore is L-tryptophan. However, free intracellular L-tryptophan cannot be directly oxidized, as this would deplete the cellular pool required for essential protein synthesis. To solve this, nature employs a spatial restriction mechanism .

L-tryptophan is first covalently loaded onto the peptidyl carrier protein (PCP) domain of a non-ribosomal peptide synthetase (NRPS) designated as Qui18 . This loading strictly requires the allosteric assistance of an MbtH-like protein (Qui5 ). Only after tethering does the cytochrome P450 enzyme (Qui15 ) recognize the substrate, selectively hydroxylating it to form β-hydroxytryptophan. Subsequent oxidative ring-opening by a tryptophan 2,3-dioxygenase (Qui17 ) yields the QXC chromophore, which is then assembled into the cyclic depsipeptide.

Biosynthesis Trp L-Tryptophan NRPS Qui18 (NRPS) + Qui5 (MbtH-like) Trp->NRPS LoadedTrp L-Trp-S-Enzyme NRPS->LoadedTrp Loading Hydroxylase Qui15 (Cytochrome P450) LoadedTrp->Hydroxylase OHTrp β-Hydroxytryptophan Hydroxylase->OHTrp Hydroxylation TDO Qui17 (TDO) OHTrp->TDO QXC Quinoxaline-2- carboxylic acid (QXC) TDO->QXC Oxidation & Ring Opening Echinomycin Echinomycin / Triostin A QXC->Echinomycin NRPS Assembly & Cyclization

Figure 1: Biosynthetic pathway of quinoxaline-2-carboxylic acid and echinomycin.

Structural Biology and Mechanism of Action

Quinoxaline alkaloids are renowned for their ability to act as DNA bisintercalators . They block the binding of transcription factors, such as Hypoxia-Inducible Factor 1 (HIF-1), making them highly attractive for targeting solid tumors.

The Physics of Sequence Specificity

While the flat QXC chromophores drive the thermodynamics of binding via π−π stacking between DNA base pairs, the sequence specificity is dictated entirely by the cyclic octadepsipeptide ring sitting in the minor groove.

Triostin A exhibits a profound affinity for the CpG step in double-stranded DNA. The causality of this specificity lies in a rigid hydrogen-bonding network. The alanine residues within the peptide ring act as precise hydrogen bond donors (via NH) and acceptors (via CO), forming intermolecular bonds exclusively with the N3 and 2-amino protons of guanine . Any deviation from the CpG sequence results in severe steric clashes and the loss of these critical hydrogen bonds, causing a logarithmic drop in binding affinity.

Mechanism Drug Quinoxaline Alkaloid (e.g., Triostin A) Chromo Two QXC Chromophores Drug->Chromo Peptide Cyclic Octadepsipeptide Ring Drug->Peptide Intercalation Bisintercalation (Base Stacking) Chromo->Intercalation Intercalates between MinorGroove Minor Groove Binding (H-Bonds to Guanine) Peptide->MinorGroove Anchors in DNA dsDNA (CpG Step) Intercalation->DNA MinorGroove->DNA

Figure 2: Molecular mechanism of DNA bisintercalation by quinoxaline alkaloids.

Quantitative Data & Comparative Analysis

Understanding the structural nuances between natural variants is critical for downstream application. The table below summarizes the key attributes of prominent naturally occurring quinoxaline alkaloids .

CompoundPrimary Natural SourceCross-Bridge TypeDNA SpecificityKey Biological Activity
Echinomycin Streptomyces echinatusThioacetalCpGHIF-1 inhibitor, Anticancer
Triostin A Streptomyces aureusDisulfideCpGAntimicrobial, Anticancer
Quinomycin K Streptomyces sp. B475ThioacetalUndeterminedAntibacterial
Quinaldopeptin Streptoverticillium albumNone (Linearized)Non-specificWeak Cytotoxicity

Self-Validating Isolation and Purification Protocol

The isolation of highly hydrophobic, high-molecular-weight depsipeptides from complex fermentation broths requires a chemically logical approach. The following protocol utilizes orthogonal separation mechanisms (polarity vs. hydrophobicity) to ensure high purity. Every phase includes a self-validating Quality Control (QC) checkpoint to prevent the processing of failed batches.

Step 1: Fermentation and Primary Clarification
  • Cultivate Streptomyces sp. in a highly aerated nutrient broth (e.g., ISP2 medium) at 28°C for 7–10 days.

  • Centrifuge the culture broth at 8,000 × g for 20 minutes to separate the mycelial biomass from the supernatant.

    • Causality: Quinoxaline alkaloids are predominantly secreted into the extracellular matrix; however, a minor fraction remains bound to the mycelium. For maximum yield, both phases can be extracted, but the supernatant yields the highest purity-to-effort ratio.

Step 2: Liquid-Liquid Partitioning
  • Adjust the supernatant to pH 7.0.

  • Perform a liquid-liquid extraction using an equal volume of Ethyl Acetate (EtOAc) three times.

    • Causality: EtOAc possesses the optimal dielectric constant to partition the moderately hydrophobic cyclic depsipeptides away from highly polar media components, salts, and hydrophilic proteins.

  • QC Checkpoint 1 (Self-Validation): Spot the concentrated organic phase on a Silica Gel TLC plate. Develop in CHCl3​:MeOH (9:1). Visualize under UV at 254 nm and 365 nm. A bright fluorescent band at Rf​≈0.5 confirms the successful extraction of the QXC chromophore. Do not proceed to chromatography if this band is absent.

Step 3: Normal-Phase Silica Gel Chromatography
  • Load the dried crude extract onto a normal-phase silica gel column.

  • Elute with a step gradient of Hexane Ethyl Acetate Methanol.

    • Causality: Hexane washes away highly non-polar lipids and triglycerides. The quinoxaline alkaloids will elute in the mid-polarity fractions (typically 100% EtOAc to 95:5 EtOAc:MeOH).

  • QC Checkpoint 2: Analyze fractions via UV-Vis spectroscopy. Pool fractions exhibiting dual absorption maxima at 242 nm and 317 nm , which is the immutable spectroscopic signature of the quinoxaline-2-carboxylic acid moiety.

Step 4: Reverse-Phase Preparative HPLC (Final Polish)
  • Inject the pooled fractions onto a Preparative C18 Reverse-Phase HPLC column.

  • Run a linear gradient of 30% to 90% Acetonitrile in Water containing 0.1% Formic Acid.

    • Causality: The formic acid suppresses the ionization of the weakly basic quinoxaline nitrogens, sharpening the peak shape. The C18 stationary phase resolves structural analogs (e.g., separating Triostin A from Triostin B) based on subtle hydrophobic differences in their N-methylated amino acid residues .

  • QC Checkpoint 3: Confirm final purity via High-Resolution Mass Spectrometry (HRMS). Triostin A should yield an [M+Na]+ adduct corresponding to its exact mass.

Workflow Ferm Streptomyces Fermentation (Broth) Centrifuge Centrifugation / Filtration Ferm->Centrifuge Supernatant Aqueous Supernatant Centrifuge->Supernatant Remove Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Partitioning Organic Organic Phase (Crude Extract) Extraction->Organic Retain Organics Silica Silica Gel Column Chromatography Organic->Silica Normal Phase HPLC Preparative HPLC (C18 Reverse Phase) Silica->HPLC Reverse Phase Pure Pure Quinoxaline Alkaloid (QC: LC-MS, UV 242/317 nm) HPLC->Pure Final Polish

Figure 3: Upstream to downstream isolation workflow for natural quinoxaline alkaloids.

Conclusion

The natural occurrence of quinoxaline alkaloids in Streptomyces represents a highly evolved chemical defense mechanism. By understanding the causality behind their biosynthesis—specifically the spatial restriction of tryptophan oxidation—and the physics of their DNA bisintercalation, researchers can better engineer synthetic analogs. The self-validating isolation protocol provided herein ensures that these complex macromolecules can be reliably extracted and purified, serving as a robust foundation for future oncological drug discovery.

References

  • Zhang, C., Kong, L., Liu, Q., Lei, X., Zhu, T., Yin, J., & Deng, Z. (2013). "In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan." PLoS ONE, 8(2): e56772. URL:[Link]

  • Wang, A. H., Ughetto, G., Quigley, G. J., Hakoshima, T., van der Marel, G. A., van Boom, J. H., & Rich, A. (1984). "Sequence specificity of quinoxaline antibiotics. 1. Solution structure of a 1:1 complex between triostin A and[d(GACGTC)]2." PubMed / Biochemistry. URL:[Link]

  • Lu, Q., et al. (2020). "Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475." Marine Drugs / PMC. URL:[Link]

  • Wang, Y., & Boger, D. L. (2015). "Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker System." Journal of Organic Chemistry / ACS Publications. URL:[Link]

Exploratory

The Quinoxaline Scaffold: A Foundation for Pharmacological Diversity

An In-Depth Technical Guide to the Pharmacology of Quinoxalines Executive Summary The quinoxaline scaffold, a heterocyclic motif formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged structure" i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacology of Quinoxalines

Executive Summary

The quinoxaline scaffold, a heterocyclic motif formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged structure" in modern medicinal chemistry.[1][2] Its synthetic tractability and versatile chemical nature allow for the generation of diverse molecular libraries with a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the pharmacology of quinoxaline derivatives for researchers, scientists, and drug development professionals. We will delve into their primary mechanisms of action across key therapeutic areas, explore the nuances of their structure-activity relationships (SAR), detail foundational experimental protocols for their evaluation, and discuss their clinical significance and future trajectory. The aim is to furnish a document that is not merely descriptive but also explanatory, providing insights into the causal relationships between chemical structure and biological function.

Quinoxaline, or benzopyrazine, is a bicyclic aromatic heterocycle. Its importance in drug discovery stems from its ability to act as a versatile pharmacophore, engaging with a multitude of biological targets through various non-covalent interactions. The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors, while the planar aromatic system facilitates π-π stacking and hydrophobic interactions with biological macromolecules. This inherent chemical functionality, combined with the ease of substitution at multiple positions on the fused rings, has enabled the development of quinoxaline derivatives with activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective domains.[3][4][5]

Key Therapeutic Applications and Mechanisms of Action

The broad utility of quinoxalines is best understood by examining their application and mechanisms in distinct therapeutic contexts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, acting through multiple, often overlapping, mechanisms to inhibit tumor growth and proliferation.[6][7][8]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoxalines function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[6] Key targets include Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6][9] By competing with ATP at the kinase catalytic site, these compounds block downstream signaling cascades responsible for cell growth, angiogenesis, and metastasis. The FDA's approval of Erdafitinib, a quinoxaline-based kinase inhibitor, underscores the clinical viability of this approach.[10][11]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes that manage DNA topology during replication and transcription.[6][7] This leads to DNA strand breaks, cell cycle arrest (commonly at the G2/M phase), and ultimately, apoptosis.[7][9]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoxaline compounds trigger programmed cell death. They can modulate key proteins in the intrinsic mitochondrial pathway, leading to the activation of caspases and subsequent cell dismantling.[6][7]

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: Some quinoxalines, such as the natural product Echinomycin, inhibit HIF-1, a transcription factor crucial for tumor survival in the low-oxygen environments typical of solid tumors.[6] Quinoxaline 1,4-di-N-oxides are particularly noted for reducing the expression of HIF-1α.[12]

Simplified kinase signaling pathway inhibited by quinoxaline analogs. cluster_membrane Cell Membrane receptor receptor pathway pathway inhibitor inhibitor effect effect RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK

Caption: Simplified kinase signaling pathway inhibited by quinoxaline analogs.

Quantitative Data: In Vitro Anticancer Activity

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.

Compound IDCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Compound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis[7][9]
Compound 11gHCT-116 (Colon)3.8Apoptosis Induction[6]
Compound 22HepG2 (Liver)2.81Apoptosis Induction[6]
FQMDA-MB-231 (Breast)8.01c-Met Kinase Inhibition[7]
Compound 6cHL-60 (Leukemia)2.1Apoptosis Induction[6]
Antimicrobial and Antiviral Activity

Quinoxalines are a well-established class of antimicrobial agents.[13] Quinoxaline 1,4-di-N-oxides, in particular, exhibit a broad range of biological properties, including antibacterial effects.[12]

  • Antibacterial Mechanism: A primary mechanism of action for quinoxaline-based antibacterials is the inhibition of bacterial DNA synthesis.[12] This effect is often more pronounced under anaerobic conditions, where the quinoxaline N-oxide moiety can be bioreduced to generate radical species that induce DNA damage.[12] Many synthetic derivatives show considerable activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][15]

  • Antiviral Mechanism: In the context of viral infections, certain quinoxaline derivatives have been identified as potent inhibitors of viral enzymes.[16] A notable example is their activity against HIV, where they can function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA.[16]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Quinoxaline Derivative 5jRhizoctonia solani (Fungus)8.54[17]
Quinoxaline Derivative 5kAcidovorax citrulli (Bacteria)Potent Activity[17]
Neuropharmacology

The quinoxaline scaffold has been successfully exploited to develop agents that modulate central nervous system (CNS) targets, offering potential treatments for a range of neurological and psychiatric disorders.

  • Neuroprotection (Alzheimer's & Parkinson's): Alzheimer's disease (AD) is characterized by amyloid-beta (Aβ) plaques, oxidative stress, and neuroinflammation.[18][19] Quinoxaline derivatives have shown promise as multi-target agents that can enhance neuronal viability, inhibit acetylcholinesterase (AChE), reduce Aβ-induced toxicity, and decrease intracellular reactive oxygen species (ROS).[18][19][20] In models of Parkinson's disease (PD), certain derivatives have demonstrated a neuroprotective effect on dopaminergic neurons, which are progressively lost in the disease.[21][22]

  • Anticonvulsant Activity: Some quinoxalines act as potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of glutamate receptor involved in excitatory neurotransmission.[23] By blocking excessive AMPA receptor activation, these compounds can reduce neuronal hyperexcitability, making them effective anticonvulsants.[23]

  • Serotonin Receptor Modulation: Derivatives have been developed as selective ligands for 5-HT3 receptor subtypes, which are implicated in conditions like nausea and irritable bowel syndrome.[24]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives can mitigate inflammation through several pathways.

  • Enzyme Inhibition: They can inhibit pro-inflammatory enzymes like lipoxygenase (LOX), which is involved in the synthesis of leukotrienes.[25]

  • Antioxidant Effects: Many quinoxalines possess radical scavenging properties, reducing the oxidative stress caused by reactive oxygen species (ROS) that is known to induce and prolong the inflammatory process.[25]

Structure-Activity Relationship (SAR) Studies: The Logic of Drug Design

SAR studies are fundamental to medicinal chemistry, providing a systematic framework for optimizing a lead compound's potency and selectivity while minimizing toxicity.[26] For quinoxalines, SAR involves correlating modifications at various positions of the scaffold with changes in biological activity.[1][27]

Key Principles of Quinoxaline SAR:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the scaffold significantly influence activity. Electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., -OCH3) can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting target binding and pharmacokinetics.[24][28]

  • Substitution on the Pyrazine Ring (Positions 2 and 3): These positions are often the primary sites for introducing diverse functional groups to modulate target specificity. For example, in anticancer quinoxalines, bulky aromatic groups at these positions can enhance binding to the hydrophobic pockets of kinases.[1]

  • Planarity: The planarity of the quinoxaline ring system is often crucial for activity, particularly for compounds that act by intercalating with DNA.[6]

The process of an SAR study is a logical, iterative cycle of design, synthesis, and testing, which is essential for rational drug development.

A typical experimental workflow for structure-activity relationship (SAR) studies. start_end start_end process process analysis analysis Design Computational & Rational Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (In Vitro / In Vivo Assays) Characterization->Screening Analysis Data Analysis (SAR Determination) Screening->Analysis Optimization Lead Optimization Analysis->Optimization Identify Trends Optimization->Design Iterative Refinement

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

Methodologies for Pharmacological Evaluation

To ensure trustworthiness and reproducibility, the pharmacological evaluation of quinoxaline derivatives relies on standardized, self-validating protocols.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.

Objective: To determine the IC50 value of a quinoxaline derivative against a specific cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the MIC of a quinoxaline derivative.

Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the quinoxaline compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Clinical Significance and Future Directions

The journey of quinoxalines from bench to bedside is exemplified by drugs like Erdafitinib. However, the potential of this scaffold is far from exhausted. Future research is focused on several key areas:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific targets (e.g., a particular kinase isoform) to reduce off-target effects and associated toxicities.

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoxaline scaffold with other pharmacophores to achieve multi-target activity, which can be particularly effective against complex diseases like cancer or Alzheimer's.[6]

  • Green Synthesis: Developing more environmentally friendly and efficient methods for synthesizing quinoxaline derivatives to support sustainable drug development.[3][28]

  • Overcoming Resistance: Investigating novel quinoxaline structures that can overcome drug resistance mechanisms in cancer and infectious diseases.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Quinoxaline-2-Carbaldehyde Analogs: A Comparative Guide. Benchchem.
  • Ullo, S., Nivsarkar, M., & Tejwani, J. (2021). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC.
  • Al-Mokyna, F. A., Al-Suhaimi, E. A., & Al-Sharif, I. A. (2026, March 7). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC.
  • Al-Mokyna, F. A., Al-Suhaimi, E. A., & Al-Sharif, I. A. (2026, March 1). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.
  • Mondal, P., & Jana, A. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • Singh, P. K., & Choudhary, B. N. (2025, June). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (n.d.). Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents.
  • Zarranz-García, M., Vicente-Ausina, S., & Palop-Cubillo, J. A. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
  • (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Alasmari, F. A. S. (2015, January 15). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.
  • Al-Mokyna, F. A., Al-Suhaimi, E. A., & Al-Sharif, I. A. (2026, February 28). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Scilit.
  • Sharma, P., & Sharma, A. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. PubMed.
  • Shi, L., & Wang, J. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
  • (2026, February 15). Structure-Activity Relationships of Quinoxalines: Research Guide & Papers. PapersFlow.
  • Amir, M., & Kumar, S. (2018, January 1). Quinoxaline: An insight into the recent pharmacological advances. PubMed.
  • Benchchem. (n.d.). A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
  • (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... ResearchGate.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Al-Warhi, T., Al-Thiabat, M., & Al-Salahi, R. (2024, September 23). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis.
  • Sridhar, M., & Kumar, S. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
  • Qu, Y., Ferrié, L., & Michel, P. P. (2016, July 14). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
  • Singh, P. K., & Choudhary, B. N. (2025, June 16). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
  • Chen, S., & Zhang, H. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Bala Aakash, V., & S, S. (2022, July 4). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. ResearchGate.
  • Pereira, C., de Castro, S. L., & da Silva, F. de C. (2015, June 5). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.
  • Qu, Y., Ferrié, L., & Michel, P. P. (2016, June 24). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications.
  • Kumar, A., & Sharma, S. (2020, October 28). Indoloquinoxaline derivatives as promising multi-functional anti-Alzheimer agents.
  • Al-Suhaimi, E. A., Al-Mokyna, F. A., & Al-Sharif, I. A. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • Kitcher, S. R., & Bermingham-McDonogh, O. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. PMC.
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  • Al-Ostath, A., & Al-Majd, A. A. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis.
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Foundational

2,6-Dimethylquinoxaline: A Technical Whitepaper on Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary As a Senior Application Scientist, I frequently encounter N-heterocyclic scaffolds that serve as linchpins in both drug discovery and materials science. Among these, 2,6-dimethylquinoxaline stands out a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter N-heterocyclic scaffolds that serve as linchpins in both drug discovery and materials science. Among these, 2,6-dimethylquinoxaline stands out as a highly privileged building block. This technical guide provides an in-depth analysis of its physicochemical properties, modern catalytic synthesis methodologies, and its critical role in the development of phosphodiesterase (PDE) inhibitors.

By moving away from rigid templates, this whitepaper is structured to provide actionable, self-validating workflows that allow researchers to synthesize, verify, and apply this compound with absolute scientific rigor.

Physicochemical Profiling & Structural Identity

Before integrating any compound into a synthetic pipeline, establishing a rigorous structural baseline is mandatory. 2,6-dimethylquinoxaline is a bicyclic heterocycle characterized by a pyrazine ring fused to a benzene ring, with methyl substitutions at the 2- and 6-positions. These methyl groups provide essential steric bulk and lipophilicity, which are critical for target-protein binding in medicinal chemistry.

Table 1: Core Chemical Data
ParameterValueCausality / Significance
CAS Number 1Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₀N₂Dictates the exact mass and isotopic distribution patterns.
Molecular Weight 158.20 g/mol Essential for stoichiometric calculations in catalytic scaling.
Exact Mass 158.0844 g/mol Used for high-resolution mass spectrometry (HRMS) validation.
Olfactory Profile Roasty, peanut-likeUtilized in flavor/fragrance profiling as an organoleptic marker.

Mechanistic Synthesis: The "Borrowing Hydrogen" Protocol

Traditional syntheses of quinoxalines rely on the condensation of 1,2-dicarbonyl compounds with diamines. However, 1,2-dicarbonyls are often unstable, toxic, and environmentally burdensome. Modern green chemistry dictates the use of sustainable precursors.

We employ an advanced Iridium-Catalyzed Borrowing Hydrogen methodology. This approach utilizes glycerol (a sustainable C3 source) and 4-methyl-1,2-phenylenediamine.

  • The Causality: The Ir-NHC (N-heterocyclic carbene) catalyst temporarily "borrows" hydrogen from glycerol, oxidizing it in situ to glyceraldehyde. The glyceraldehyde then condenses with the diamine. The borrowed hydrogen is ultimately released as H₂ gas, driving the thermodynamic equilibrium toward the fully aromatized 2,6-dimethylquinoxaline product 2.

Self-Validating Experimental Protocol

To ensure trustworthiness, this workflow incorporates mandatory in-process quality control (QC) checks. If a validation step fails, the reaction must be halted and diagnosed.

Step 1: Reagent Preparation & Baseline QC

  • Action: In a Schlenk tube under an argon atmosphere, combine 4-methyl-1,2-phenylenediamine (1.0 equiv) and glycerol (1.5 equiv).

  • Validation: Perform Thin-Layer Chromatography (TLC) on the diamine starting material to ensure no baseline oxidation (azo-dimerization) has occurred prior to catalysis.

Step 2: Catalytic Dehydrogenation

  • Action: Add the Ir-NHC catalyst (2.0 mol%) and K₂CO₃ (base) in 2,2,2-trifluoroethanol (CF₃CH₂OH). Heat the mixture to 120 °C.

  • Causality: CF₃CH₂OH is chosen because its high polarity and hydrogen-bonding capability stabilize the transition states during the dehydrogenation of glycerol. K₂CO₃ neutralizes acidic byproducts without degrading the sensitive glyceraldehyde intermediate.

  • Validation: Attach a bubbler to the reflux condenser. The visual evolution of H₂ gas confirms that the Ir-catalyst is actively oxidizing the glycerol.

Step 3: Condensation & Cyclization

  • Action: Maintain reflux for 24 hours to allow complete condensation and subsequent aromatization.

  • Validation: Extract a 10 µL aliquot every 4 hours. Disappearance of the diamine spot on TLC (Hexane/EtOAc 3:1) validates reaction completion.

Step 4: Isolation & Spectroscopic Validation

  • Action: Cool to room temperature, extract with ethyl acetate, and purify via silica gel column chromatography. Note: This reaction yields a mixture of 2,6- and 2,7-dimethylquinoxaline isomers which must be resolved.

  • Validation (Critical): Run GC-MS on the purified fractions. The target fraction must exhibit a molecular ion peak at m/z 158.1 . Confirm regiochemistry via ¹H NMR (CDCl₃): The 2,6-dimethylquinoxaline isomer is validated by the presence of distinct singlets at δ 2.75 ppm (C2-methyl) and δ 2.57 ppm (C6-methyl).

Synthesis N1 Glycerol (C3 Source) + Ir-NHC Catalyst N2 Dehydrogenation (Borrowing Hydrogen) N1->N2 N3 Glyceraldehyde Intermediate N2->N3 N5 Condensation & Cyclization N3->N5 N4 4-Methyl-1,2-phenylenediamine N4->N5 N6 2,6-Dimethylquinoxaline (CAS: 60814-29-1) N5->N6 N7 Self-Validation: GC-MS (m/z 158), 1H NMR N6->N7

Fig 1. Iridium-catalyzed borrowing hydrogen synthesis and self-validation workflow.

Applications in Drug Development: PDE10A Inhibition

Beyond its use in3 (where it imparts roasty, nutty notes), 2,6-dimethylquinoxaline is a critical precursor in the synthesis of Pyrazolopyrimidine-based PDE10A inhibitors 4.

The Pharmacological Causality

PDE10A is a dual cAMP/cGMP phosphodiesterase highly localized in the striatal medium spiny neurons. Inhibiting PDE10A is a primary therapeutic strategy for treating schizophrenia and Huntington's disease.

When 2,6-dimethylquinoxaline is functionalized into a larger pyrazolopyrimidine scaffold, the nitrogen atoms of the quinoxaline ring act as highly specific hydrogen-bond acceptors within the PDE10A active site. Concurrently, the 2,6-dimethyl groups provide the exact steric bulk required to occupy the hydrophobic selectivity pocket of the enzyme, preventing off-target binding to other PDE families (like PDE3 or PDE4). This structural precision halts the hydrolysis of cyclic nucleotides, triggering a downstream signaling cascade that normalizes dopaminergic output.

Pathway A 2,6-Dimethylquinoxaline Derivative B PDE10A Enzyme (Striatum) A->B Target Binding C Inhibition of cAMP/cGMP Hydrolysis B->C D Intracellular Accumulation of cAMP/cGMP C->D E PKA / PKG Pathway Activation D->E F Modulation of Dopaminergic Signaling E->F

Fig 2. Pharmacological signaling pathway of PDE10A inhibition by quinoxaline derivatives.

Conclusion

2,6-dimethylquinoxaline (C₁₀H₁₀N₂) is far more than a simple heterocyclic catalog item; it is a structurally dynamic scaffold requiring precise synthetic control. By utilizing sustainable borrowing-hydrogen catalysis and enforcing strict self-validating analytical checks (GC-MS, NMR), researchers can reliably produce high-purity batches of this compound. This rigor directly translates to higher fidelity in downstream applications, particularly in the synthesis of highly selective PDE10A inhibitors for neurological therapeutics.

References

  • Title: 2,6-二甲基喹喔啉- CAS号60814-29-1 - 摩熵化学 (Molaid Chemical Database) Source: Molaid URL: [Link]

  • Title: Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand Source: ResearchGate / Catalysts URL: [Link]

  • Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL: [Link]

  • Title: WO2011105628A1 - Pyrazolopyrimidine compounds and their use as pde10 inhibitors Source: Google Patents URL

Sources

Exploratory

Exploring the SAR of 2,6-Dimethylquinoxaline Analogues: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Introduction to the Quinoxaline Scaffold The quinoxaline nucleus—a benzopyrazine framework—is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous therapeutics, agrochemicals, and fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoxaline Scaffold

The quinoxaline nucleus—a benzopyrazine framework—is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous therapeutics, agrochemicals, and functional materials[1]. Among its diverse derivatives, 2,6-dimethylquinoxaline and its analogues have garnered significant attention. The strategic placement of methyl groups at the C-2 (pyrazine ring) and C-6 (benzene ring) positions fundamentally alters the electronic distribution, lipophilicity, and steric profile of the molecule. This structural fine-tuning not only imparts unique olfactory properties but also drives potent biological activities, including the inhibition of hepatic lipid accumulation, antimicrobial efficacy, and anticancer potential[2],[3].

This technical guide explores the Structure-Activity Relationship (SAR) of 2,6-dimethylquinoxaline analogues, detailing the mechanistic causality behind their synthesis and their evaluation in in vitro biological systems.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of quinoxaline derivatives is highly sensitive to the oxidation state of the pyrazine ring and the positional substitution of alkyl groups[4]. Recent SAR profiling has highlighted the therapeutic potential of these analogues in treating non-alcoholic fatty liver disease (NAFLD) by inhibiting palmitate-induced steatosis in hepatocytes[5].

Key SAR Insights:
  • Oxidation State: Fully oxidized quinoxalines (like 2,6-dimethylquinoxaline) generally exhibit distinct olfactory profiles (e.g., phenolic or roasted odors) and moderate biological activity. In contrast, partially reduced analogues, such as 3,4-dihydroquinoxalin-2(1H)-ones, demonstrate superior efficacy in blocking lipid droplet formation[2].

  • Methyl Substitution: The introduction of a methyl group at the C-6 position enhances the lipophilicity of the molecule, facilitating cellular membrane penetration. When coupled with a methyl group at the C-3 or C-2 position, the resulting steric hindrance can optimize binding affinity to intracellular targets involved in lipid metabolism[6].

Table 1: SAR Profile of 2,6-Dimethylquinoxaline and Related Analogues
Compound NameCore StructureYield (%)Olfactory ProfileHepG2 Lipid Accumulation Inhibition
2,6-Dimethylquinoxaline (3g) Fully Aromatic Quinoxaline77%PhenolicMild
2,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline (2g) Tetrahydroquinoxaline93%PungentMild
3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one (1f) Dihydroquinoxalinone71%OdorlessHigh (~50% reduction)
8-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1a) Dihydroquinoxalinone83%OdorlessHigh (~50% reduction)

Data synthesized from in vitro assays evaluating palmitate-overloaded HepG2 hepatocytes[2].

Synthetic Methodologies: A Causality-Driven Approach

The construction of the 2,6-dimethylquinoxaline core requires highly regioselective carbon-nitrogen bond formation. The most robust approach utilizes a copper-catalyzed Ullmann-type condensation between 2-bromoanilines and α -amino acids, followed by controlled reduction or oxidation[7].

Mechanistic Workflow

SynthesisWorkflow R1 2-Bromo-4-methylaniline + Amino Acid Cat CuCl Catalyst (5 mol%) DMEDA, K3PO4 R1->Cat Cond Condensation (110°C) Cat->Cond Int 3,4-Dihydroquinoxalin- 2(1H)-one Cond->Int RedOx Reduction / Oxidation Int->RedOx Prod 2,6-Dimethylquinoxaline RedOx->Prod

Copper-catalyzed synthetic workflow for 2,6-dimethylquinoxaline analogues.

Experimental Protocol 1: Synthesis of 3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one

This protocol utilizes CuCl and N,N'-dimethylethylenediamine (DMEDA). Causality: CuCl acts as an inexpensive, earth-abundant transition metal catalyst to facilitate C-N cross-coupling. DMEDA is critical as a bidentate ligand; it stabilizes the Cu(I) oxidation state and prevents the catalyst from precipitating, thereby driving the reaction to completion[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-bromo-4-methylaniline (1.0 equiv) and L-alanine (2.0 equiv).

  • Catalyst Loading: Add CuCl (5 mol %) and anhydrous K3​PO4​ (2.0 equiv). Note: K3​PO4​ acts as a mild base to deprotonate the amino acid, increasing its nucleophilicity without causing unwanted side reactions.

  • Solvent & Ligand Addition: Suspend the mixture in dry DMSO, followed by the addition of DMEDA (40 mol %).

  • Degassing: Degas the suspension with N2​ for 5 minutes. Self-Validation: The solution will transition to a deep blue/green color, indicating the formation of the active Cu-ligand complex.

  • Cyclization: Stir the mixture at 110 °C under a nitrogen atmosphere for 24 hours.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x).

  • Purification & Validation: Purify via silica gel column chromatography (hexanes/AcOEt = 3/2). Self-Validation: Confirm the product via 1H NMR. The disappearance of the primary amine NH2​ stretch in IR and the appearance of a distinct doublet for the C-3 methyl group (~1.45 ppm) confirms successful cyclization[1].

To obtain the fully aromatic 2,6-dimethylquinoxaline, the intermediate is reduced with LiAlH4​ to form a tetrahydroquinoxaline, which is subsequently oxidized using V2​O5​ . Causality: V2​O5​ is selected as a mild oxidant because it selectively aromatizes the pyrazine ring without over-oxidizing the sensitive methyl substituents into carboxylic acids[7].

Biological Evaluation: HepG2 Lipid Accumulation Assay

To evaluate the therapeutic potential of these analogues against hepatic steatosis, researchers utilize lipid-overloaded HepG2 human hepatocytes[8].

Biological Pathway

LipidPathway Palmitate Palmitate (0.5 mM) HepG2 HepG2 Hepatocytes Palmitate->HepG2 Induces LipidAcc Intracellular Lipid Accumulation HepG2->LipidAcc Quinox 2,6-Dimethylquinoxaline Analogue (10 μM) Quinox->LipidAcc Blocks Inhibition Steatosis Inhibition LipidAcc->Inhibition Assay Oil Red O Staining Inhibition->Assay

Mechanism of palmitate-induced lipid accumulation inhibition in HepG2 cells.

Experimental Protocol 2: Palmitate-Induced Steatosis Assay

Causality: Palmitate is used to induce steatosis because it is the most abundant saturated fatty acid in the human diet and a primary driver of lipotoxicity. Oil Red O is a diazo dye that selectively partitions into neutral lipids (triglycerides), allowing for direct spectrophotometric quantification of lipid droplets[5].

Step-by-Step Methodology:

  • Cell Culture: Culture human HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS), 100 U/mL streptomycin, and 100 μ g/mL penicillin at 37 °C in a 5% CO2​ atmosphere.

  • Starvation Phase: Incubate cells overnight in serum-free DMEM to synchronize the cell cycle and establish a baseline metabolic state.

  • Treatment: Expose the cells to 0.5 mM palmitate concurrently with 10 μ M of the synthesized quinoxaline derivative for 24 hours.

  • Fixation: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to halt metabolism, then fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash with 60% isopropanol, then stain with a working solution of Oil Red O for 30 minutes at room temperature.

  • Quantification & Validation: Elute the retained Oil Red O dye using 100% isopropanol. Measure the optical density (OD) at 500 nm using a microplate reader. Self-Validation: Normalize the OD values against the total cellular protein content (determined via a BCA assay) to ensure that the reduction in lipid accumulation is not a false positive caused by compound cytotoxicity or cell death[2].

Conclusion

The 2,6-dimethylquinoxaline scaffold represents a highly tunable pharmacophore. Through careful selection of oxidation states and positional isomers, researchers can pivot the molecule's application from functional aromatics to potent inhibitors of hepatic steatosis and microbial growth. The integration of robust, transition-metal-catalyzed synthetic routes with rigorous in vitro validation provides a clear pathway for the continued development of quinoxaline-based therapeutics.

References

  • Imanishi, M., Sonoda, M., Miyazato, H., Sugimoto, K., Akagawa, M., & Tanimori, S. "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives." ACS Omega, 2017. Available at:[Link]

  • "Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand." ResearchGate, 2021. Available at:[Link]

  • "Recent Advances in the Synthesis of Quinoxalines. A Mini Review." mtieat.org, 2024. Available at:[Link]

Sources

Foundational

Targeted Disruption of Antiapoptotic Machinery: A Technical Guide to Quinoxaline Derivatives as BH3 Mimetics

Executive Summary The evasion of programmed cell death is a fundamental hallmark of cancer, predominantly driven by the overexpression of antiapoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1). While firs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evasion of programmed cell death is a fundamental hallmark of cancer, predominantly driven by the overexpression of antiapoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1). While first-generation BH3 mimetics like Venetoclax (ABT-199) and Navitoclax (ABT-263) have revolutionized the treatment of hematological malignancies, clinical resistance frequently emerges via the compensatory upregulation of Mcl-1.

To overcome this bottleneck, quinoxaline derivatives have surfaced as a highly privileged chemical scaffold. Through targeted structural modifications, these heterocyclic compounds can act as potent, selective BH3 mimetics that bind the hydrophobic groove of antiapoptotic proteins, displacing pro-apoptotic effectors (Bax/Bak) and triggering irreversible cell death. As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, providing a rigorous, self-validating framework for evaluating the target engagement and mechanistic efficacy of quinoxaline-based inhibitors.

Mechanistic Grounding: The Intrinsic Apoptotic Pathway

The intrinsic (mitochondrial) apoptotic pathway is governed by a delicate stoichiometric balance between pro-survival and pro-apoptotic proteins. In malignant cells, overexpressed Mcl-1 and Bcl-2 sequester pro-apoptotic proteins like Bak and Bax, preventing their oligomerization.

Quinoxaline derivatives function as competitive antagonists. By mimicking the BH3 domain of pro-apoptotic proteins, they dock into the surface groove of Mcl-1 or Bcl-2 1. Computational studies utilizing the Quantum Theory of Atoms in Molecules (QTAIM) have confirmed the structural and electronic patterns that allow quinoxaline derivatives to stabilize within this binding pocket, effectively inhibiting protein oligomerization 2. This displacement frees Bak/Bax to form pores in the mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and the activation of executioner caspases.

Pathway Q Quinoxaline Derivative Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic) Q->Mcl1 Inhibits (BH3 Mimetic) BH3 Bak / Bax (Pro-apoptotic) Mcl1->BH3 Sequesters & Inhibits MOMP MOMP (Mitochondrial Permeabilization) BH3->MOMP Oligomerizes & Induces CytC Cytochrome c Release MOMP->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of quinoxaline derivatives acting as BH3 mimetics to induce apoptosis.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The versatility of the quinoxaline core allows for extensive structure-guided optimization. Small substitutions (e.g., transitioning from -H to -F to -Br) can drastically shift the compound's affinity toward specific antiapoptotic targets 3. Below is a synthesized dataset of key quinoxaline derivatives, highlighting their quantitative efficacy and specific mechanistic roles.

Compound Class / DesignationTarget ProteinCell Line ModelIC₅₀ / EfficacyKey Mechanistic Feature
Quinoxaline urea analog 1h Mcl-1HeLa (Bcl-xL null)Specific apoptosis inductionSynergizes with ABT-737 to overcome resistance 3.
Compound 11e Intrinsic PathwayHepG2 / MCF-72.1 μM / 2.7 μMHigh selectivity; induces apoptosis in 49.1% of cancer cells vs 9.7% normal cells 1.
Compound 25d Bcl-2 / BAXHepG24.1 μMIncreases BAX/Bcl-2 ratio by 3.81-fold; elevates caspase-9 by 1.82-fold 1.
Quinoxaline-1,3,4-oxadiazole Bcl-2HL-60Significant inhibitionDownregulates Bcl-2 gene expression via RT-PCR analysis 4.

Self-Validating Experimental Methodologies

In drug discovery, phenotypic cell death is insufficient to claim target engagement. A robust, self-validating system requires orthogonal confirmation: phenotypic caspase activation must be corroborated by physical complex disruption.

Workflow Cell Cancer Cell Lines (e.g., HeLa, HepG2) Treat Compound Treatment (Quinoxaline vs Vehicle) Cell->Treat Multiplex Multiplexed Assay (Viability + Caspase 3/7) Treat->Multiplex CoIP Co-Immunoprecipitation (Target Engagement) Treat->CoIP Validation Orthogonal Validation (siRNA Knockdown) Multiplex->Validation Confirms Apoptotic Phenotype CoIP->Validation Confirms Complex Disruption Data Data Synthesis & SAR Modeling Validation->Data

Self-validating experimental workflow for assessing quinoxaline-mediated apoptosis.

Protocol 4.1: Multiplexed Caspase 3/7 Activation and Cell Viability Assay

Causality & Rationale: Relying solely on metabolic dyes (e.g., MTS/MTT) conflates cytostatic effects with cytotoxicity. By multiplexing a resazurin-based viability dye with a luminescent caspase-3/7 substrate, we establish a direct causal link between quinoxaline treatment and the activation of executioner caspases, confirming true apoptosis 5.

  • Cell Seeding: Seed target cells (e.g., HepG2 or Dox-Bad3SA HeLa cells) at 5,000 cells/well in a 96-well opaque white plate. Note: Opaque plates are critical to prevent optical crosstalk during luminescence reading.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced cellular stress from confounding apoptotic readouts. Incubate for 6 to 24 hours.

  • Viability Readout (Fluorescence): Add AlamarBlue reagent to each well. Incubate for 2 hours at 37°C. Measure fluorescence at 560/590 nm to normalize data against total viable cell number.

  • Apoptosis Readout (Luminescence): Add Caspase-Glo 3/7 reagent directly to the same wells. Note: The proprietary lysis buffer in the Caspase-Glo reagent quenches the AlamarBlue fluorescence, allowing sequential reading without interference. Incubate for 1 hour at room temperature and record luminescence.

Protocol 4.2: Co-Immunoprecipitation (Co-IP) for Target Engagement Validation

Causality & Rationale: Phenotypic assays confirm apoptosis but do not validate the specific molecular target. To prove that quinoxaline derivatives act as true BH3 mimetics, we must demonstrate the physical displacement of pro-apoptotic Bak from anti-apoptotic Mcl-1 in situ.

  • Cell Lysis: Lyse treated cells in 1% CHAPS buffer (150 mM NaCl, 10 mM HEPES, 1% CHAPS, pH 7.4) supplemented with protease inhibitors. Crucial Step: CHAPS is a zwitterionic detergent that preserves delicate hydrophobic protein-protein interactions (like Mcl-1/Bak). Harsher non-ionic detergents like RIPA or Triton X-100 will artificially destroy the complex, yielding false-positive target engagement results.

  • Immunoprecipitation: Incubate 500 µg of the cleared lysate with 2 µg of anti-Mcl-1 antibody overnight at 4°C. Add 30 µL of magnetic Protein G beads and incubate for an additional 2 hours.

  • Washing: Wash the magnetic beads three times with 0.1% CHAPS buffer. Note: Lowering the detergent concentration during wash steps prevents the artificial dissociation of the captured complex.

  • Elution & Western Blotting: Elute the complexes by boiling the beads in SDS sample buffer for 5 minutes. Resolve the proteins via SDS-PAGE and probe the membrane for Bak.

  • Data Interpretation: A successful quinoxaline Mcl-1 inhibitor will show a dose-dependent decrease in Bak co-immunoprecipitating with Mcl-1, proving competitive displacement.

Future Perspectives in Drug Development

The clinical limitation of current Bcl-2 inhibitors (like Venetoclax) is the rapid onset of resistance driven by Mcl-1 overexpression. The structural plasticity of quinoxaline derivatives offers a direct solution to this challenge. As demonstrated by quinoxaline urea analog 1h, combining an Mcl-1-specific quinoxaline inhibitor with a Bcl-2/Bcl-xL inhibitor (ABT-737) results in profound synergistic apoptosis, effectively bypassing the resistance mechanisms of refractory solid tumors 3. Future drug development pipelines must prioritize these dual-inhibition strategies, utilizing the self-validating protocols outlined above to ensure precise target engagement profiles.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics / NIH.1

  • Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study. NIH / PMC.3

  • Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein. Bioorganic Chemistry.4

  • Application Notes and Protocols for Studying Mcl-1 Dependent Apoptosis with Quinoxalines. Benchchem.5

  • Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry (RSC Publishing).2

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Regioselective Isolation of 2,6-Dimethylquinoxaline

Introduction The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, materials science, and agricultural research. Among its derivatives, 2,6-dimethylquinoxaline serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, materials science, and agricultural research. Among its derivatives, 2,6-dimethylquinoxaline serves as a critical building block. However, the synthesis of this specific regioisomer presents a classic organic chemistry challenge due to the inherent lack of regiocontrol during standard dicarbonyl condensation. This application note provides a deep dive into the mechanistic causality of this challenge and outlines two field-proven protocols: a rapid direct condensation (yielding a regioisomer mixture) and an advanced regioselective reductive cyclization for pure 2,6-dimethylquinoxaline isolation.

Mechanistic Insights & The Nomenclature Caveat

A common ambiguity in synthetic requests is the generic use of the term "o-phenylenediamine." Unsubstituted 1,2-diaminobenzene condensing with methylglyoxal yields solely 2-methylquinoxaline. To achieve the 2,6-dimethyl substitution pattern, the aromatic precursor must already possess a methyl group at the 4-position. Thus, the correct starting material is 4-methyl-1,2-diaminobenzene (commonly referred to as 4-methyl-o-phenylenediamine or 3,4-diaminotoluene)[1].

The Regioselectivity Challenge: The direct condensation of 4-methyl-o-phenylenediamine with pyruvaldehyde (methylglyoxal) is highly efficient but lacks regiocontrol. Because the nucleophilicity of the two amino groups and the electrophilicity of the aldehyde versus ketone carbons in pyruvaldehyde are insufficiently differentiated in the transition state, the reaction yields a near 1:1 mixture of 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline[2]. Crucially, these regioisomers are notoriously inseparable by standard silica gel column chromatography[1].

To resolve this long-standing problem and isolate pure 2,6-dimethylquinoxaline without relying on preparative HPLC, a regioselective reductive cyclization must be employed. By starting with 4-methyl-2-nitroaniline, converting it to an N-acetonylsulphonamide, and subjecting it to SnCl₂ reduction, the nitro group is reduced to an amine which spontaneously and regioselectively cyclizes with the pendant ketone, yielding pure 2,6-dimethylquinoxaline[3].

Experimental Workflows

SynthesisWorkflow cluster_0 Pathway A: Direct Condensation cluster_1 Pathway B: Regioselective Synthesis SM1 4-Methyl-o-phenylenediamine Reagent1 Methylglyoxal / 80°C SM1->Reagent1 Mix Inseparable Mixture: 2,6- & 2,7-Dimethylquinoxaline Reagent1->Mix SM2 4-Methyl-2-nitroaniline Reagent2 1. TsCl  2. Chloroacetone SM2->Reagent2 Int N-Acetonyl-N-tosyl- 4-methyl-2-nitroaniline Reagent2->Int Reagent3 SnCl2 / HCl / 65-100°C Int->Reagent3 Pure Pure 2,6-Dimethylquinoxaline Reagent3->Pure

Fig 1: Comparison of direct condensation vs. regioselective synthesis workflows.

Step-by-Step Protocols

Protocol A: Direct Condensation (Screening / Mixture Generation)

Use this protocol when a mixture of regioisomers is acceptable for initial biological screening or when preparative HPLC is available for downstream separation.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-diaminobenzene (40.0 mmol) in hot water or a water/ethanol mixture (135 mL) at 80 °C[2].

  • Reagent Addition: Add pyruvaldehyde (50% in water, 42.0 mmol) in one rapid portion to the vigorously stirred solution[2].

  • In-Process Monitoring: Stir the reaction mixture at 80 °C. The condensation is extremely rapid and is typically complete within 15 minutes. Verify consumption of the diamine via TLC (CHCl₃-EtOAc, 4:3 v/v)[2].

  • Workup: Cool the solution to room temperature and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Self-Validation: The resulting yellow solid (approx. 75% yield) is a mixture of 2,6- and 2,7-dimethylquinoxaline. Attempting to separate these via standard column chromatography will result in co-elution[1]. Proceed to LC-MS or NMR to confirm the presence of the mass/peaks.

Protocol B: Regioselective Synthesis of Pure 2,6-Dimethylquinoxaline

Use this protocol to synthesize the pure 2,6-isomer from the ground up, bypassing the need for complex chromatographic separation.

  • Precursor Preparation: Synthesize N-acetonyl-N-tosyl-4-methyl-2-nitroaniline from 4-methyl-2-nitroaniline via standard tosylation followed by alkylation with chloroacetone[3].

  • Reductive Cyclization: In a multi-neck flask equipped with a reflux condenser, add the N-acetonylsulphonamide precursor (5.0 g) in portions to a stirred solution of hydrated tin(II) chloride (SnCl₂·2H₂O, 10.0 g) in concentrated hydrochloric acid (10 mL) at 65 °C[3].

  • Thermal Maturation: After the initial exothermic reaction subsides, maintain stirring at 65 °C for 1 hour, then elevate the temperature to 100 °C for an additional 1.5 hours to drive the cyclization to completion[3].

  • Quench & Extraction: Cool the mixture (a strong odor of toluene-p-thiol will be present) and pour it into an ice-cold solution of sodium hydroxide (20 g in 250 mL water) to neutralize the acid and dissolve the tin salts. Extract the aqueous phase with diethyl ether (3 x 100 mL)[3].

  • Purification: Wash the organic extracts with saturated NaCl, dry over Na₂SO₄, and evaporate. Purify the residue via silica gel chromatography (eluting first with benzene to remove di-p-tolyl disulphide byproducts, followed by diethyl ether) or via vacuum sublimation (m.p. 74-75 °C) to afford pure 2,6-dimethylquinoxaline[3].

Quantitative Data & Analytical Validation

Table 1: Comparison of Synthetic Strategies
ParameterProtocol A: Direct CondensationProtocol B: Regioselective Synthesis
Starting Material 4-Methyl-1,2-diaminobenzene4-Methyl-2-nitroaniline
Key Reagents Pyruvaldehyde (Methylglyoxal)TsCl, Chloroacetone, SnCl₂ / HCl
Regiopurity ~1:1 Mixture (Inseparable on SiO₂)Pure 2,6-Dimethylquinoxaline
Overall Yield ~75 - 76%[1],[2]~43% (from N-acetonylsulphonamide)[3]
Best Use Case High-throughput library generationPrecise SAR studies requiring pure isomers
Table 2: ¹H NMR Diagnostic Data for Regioisomer Differentiation (CDCl₃, 400 MHz)

Use these diagnostic chemical shifts to self-validate the success of your regioselective synthesis or to quantify the ratio of your mixture[3].

Proton Assignment2,6-Dimethylquinoxaline2,7-Dimethylquinoxaline
2-Me (Pyrazine ring) δ 2.70 (3H, s)δ 2.72 (3H, s)
6-Me / 7-Me (Benzene ring) δ 2.53 (3H, s, 6-Me)δ 2.56 (3H, s, 7-Me)
3-H (Pyrazine ring) δ 8.65 (1H, s)δ 8.64 (1H, s)
5-H (Aromatic) δ 7.81 (1H, br s)δ 7.92 (1H, d, J = 8.5 Hz)
6-H / 7-H (Aromatic) δ 7.53 (1H, dd, J = 8.8, 2.0 Hz, 7-H)δ 7.49 (1H, dd, J = 8.5, 2.0 Hz, 6-H)
8-H (Aromatic) δ 7.86 (1H, d, J = 8.8 Hz)δ 7.76 (1H, br s)

References[1] Cooperative Iridium Complex Catalyzed Synthesis of Quinoxalines, Benzimidazoles and Quinazolines in Water - rsc.org - Click here for verification[3] o-Nitroaniline Derivatives. Part 3. Synthesis of Some Unsymmetrical Dimethylquinoxalines: A Long-Standing Problem Resolved - rsc.org - Click here for verification[2] A Convenient Synthesis of the Potent Mutagen 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin - scispace.com - Click here for verification

Sources

Application

Application Notes and Protocols for the Synthesis of Quinoxalines via Condensation Reaction

Introduction: The Significance of the Quinoxaline Scaffold Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is of paramount importance in the fields of medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds.[1] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1] Notably, several antibiotics, such as echinomycin and levomycin, incorporate the quinoxaline moiety, underscoring its significance in the discovery of novel therapeutic agents.[1][2]

The most common and versatile method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][3][4] This reaction is highly efficient and can be adapted to a wide range of substrates to produce a diverse library of quinoxaline derivatives.[5] This guide provides a detailed protocol for this condensation reaction, explores various catalytic systems and reaction conditions, and offers insights into the underlying mechanism and potential optimizations.

Reaction Mechanism: A Stepwise Look at Quinoxaline Formation

The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:[1]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form an imine intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step leads to the formation of the stable aromatic quinoxaline ring.[1]

This reaction can be performed without a catalyst, particularly with reactive dicarbonyl compounds, but is often accelerated by the use of acid or metal-based catalysts.[6]

Quinoxaline Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Diamine 1,2-Diamine Nucleophilic_Attack Nucleophilic Adduct 1,2-Diamine->Nucleophilic_Attack Nucleophilic Attack 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Nucleophilic_Attack Imine_Intermediate Imine Intermediate Nucleophilic_Attack->Imine_Intermediate - H2O Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoxaline Quinoxaline Cyclized_Intermediate->Quinoxaline - H2O (Dehydration)

Caption: The reaction mechanism for quinoxaline synthesis.

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis of quinoxalines. Both a traditional and a modern, more environmentally friendly approach are presented.

Protocol 1: Traditional Synthesis using Acetic Acid

This protocol describes the conventional condensation reaction in an acidic medium, which is a widely used and effective method.[5]

Materials:

  • ortho-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.[5]

  • Add glacial acetic acid to the flask.[5]

  • Equip the flask with a reflux condenser and place it on a heating mantle with stirring.[5]

  • Heat the mixture to reflux and maintain for 2-4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.[5]

  • Pour the mixture into 50 mL of ice-cold water to precipitate the solid product.[5]

  • Collect the precipitate by vacuum filtration.[5]

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.[5]

Protocol 2: Green Synthesis using a Recyclable Heterogeneous Catalyst at Room Temperature

This method utilizes a recyclable heterogeneous catalyst for a cleaner reaction at room temperature, aligning with the principles of green chemistry.[6][8]

Materials:

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • 1,2-Diacetylbenzene (1 mmol, 162.19 mg) or Benzil (1 mmol, 210 mg)

  • Alumina-supported CuH2PMo11VO40 (AlCuMoVP) catalyst (100 mg) or another suitable solid acid catalyst.[1]

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • To a round-bottom flask, add a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 8 mL of toluene.[1][6][8]

  • Add 100 mg of the AlCuMoVP catalyst to the mixture.[1]

  • Stir the mixture at room temperature.[6][8]

  • Monitor the reaction progress using TLC.[6][8]

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.[6][8]

  • Dry the filtrate over anhydrous Na2SO4.[6]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[6]

  • For further purification, recrystallization from hot ethanol can be performed.[1][6][8]

Quinoxaline Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Mix 1,2-Diamine & 1,2-Dicarbonyl in Solvent Catalyst 2. Add Catalyst (Optional) Reagents->Catalyst Stir 3. Stir at Appropriate Temperature Catalyst->Stir Monitor 4. Monitor by TLC Stir->Monitor Filter 5. Filter Catalyst (if heterogeneous) Monitor->Filter Extract 6. Extraction/Precipitation Filter->Extract Dry 7. Dry Organic Layer Extract->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Recrystallization/Chromatography Evaporate->Purify

Caption: A generalized workflow for quinoxaline synthesis.

Data Presentation: Comparison of Synthetic Protocols

The choice of catalyst and reaction conditions can significantly impact the efficiency of quinoxaline synthesis. The following table summarizes various methodologies, providing a comparative overview for researchers.

Catalyst Solvent Temperature Time Yield (%) Reference
NoneAcetic AcidReflux2-12 h34-85
Alumina-supported CuH2PMo11VO40TolueneRoom Temp.2 h92[6]
Phenol (20 mol%)-Room Temp.10-30 min-[1]
Natural PhosphateMethanolRoom Temp.1-45 min92-99[9]
CrCl2·6H2O, PbBr2, CuSO4·5H2OEthanolRoom Temp.~36-38 min92-93
IodineDMSORoom Temp.12 h80-90[3]
Zinc TriflateAcetonitrileRoom Temp.-85-91[3]
Bentonite K-10EthanolRoom Temp.20 min95[3]
None (Microwave-assisted)Solvent-free160 W60 s-[5]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. This section addresses common issues and provides guidance for optimizing the reaction.

  • Low Yield:

    • Purity of Starting Materials: Ensure the use of high-purity 1,2-diamines and 1,2-dicarbonyl compounds, as impurities can lead to side reactions.[10]

    • Stoichiometry: An incorrect stoichiometric ratio of reactants can limit the yield. An equimolar (1:1) ratio is generally optimal.[10]

    • Solvent Choice: The polarity and nature of the solvent can significantly affect the reaction rate and yield. A solvent screen with options like ethanol, methanol, toluene, and water can help identify the most suitable one for a specific substrate pair.[11]

    • Catalyst Activity: If using a catalyst, ensure its activity is not compromised. For heterogeneous catalysts, proper activation and handling are crucial.

  • Slow Reaction Rate:

    • Temperature: Increasing the reaction temperature generally accelerates the reaction.[11]

    • Catalyst: The addition of an appropriate catalyst can dramatically reduce reaction times. Numerous options, from simple acids to more complex metal catalysts, have been reported.[9][12]

    • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique to significantly shorten reaction times, often from hours to minutes.[4][10]

  • Purification Difficulties:

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for quinoxaline derivatives.[13]

    • Column Chromatography: For challenging separations, column chromatography using silica gel is a standard method. The mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), should be optimized using TLC.[13]

    • Acid-Base Extraction: For quinoxaline-2,3-diones, dissolving the crude product in a dilute NaOH solution and re-precipitating with a dilute acid can be a highly effective purification method.[10]

Conclusion

The condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds remains a cornerstone for the synthesis of the medicinally important quinoxaline scaffold. This guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols for both traditional and green approaches, and a comparative analysis of various catalytic systems. By understanding the principles outlined and utilizing the troubleshooting advice, researchers and drug development professionals can efficiently synthesize a wide range of quinoxaline derivatives for further investigation. The continuous development of more efficient and environmentally benign synthetic methods will undoubtedly further expand the chemical space and biological applications of this versatile heterocyclic system.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Quinoxalines using 1,2-Diacetylbenzene.
  • Amini, M., et al. (2021). Natural vs. Synthetic Phosphate as Efficient Heterogeneous Compounds for Synthesis of Quinoxalines.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [No specific source name, appears to be a research article].
  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI.
  • Ruiz, D. M., et al. (2012).
  • Benchchem. Methods for improving the purity of synthesized quinoxaline compounds.
  • Benchchem. Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. [No specific source name, appears to be a research article].
  • Tandem C–N Bond Formation through Condensation and Metal-Free N-Arylation: Protocol for Synthesizing Diverse Functionalized Quinoxalines. The Journal of Organic Chemistry.
  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI.
  • Benchchem.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Deriv
  • Liao, Y., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low C
  • Benchchem.
  • Bandyopadhyay, D., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. [No specific source name, appears to be a research article].
  • Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
  • Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst.
  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A C
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [No specific source name, appears to be a review article].
  • Dawle, J. K., et al. (2016). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry.

Sources

Method

High-Efficiency Green Synthesis of Quinoxaline Derivatives: Application Notes and Protocols

Executive Summary & Rationale Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry and materials science. They form the core scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry and materials science. They form the core scaffold of several FDA-approved therapeutics, including the smoking cessation drug varenicline and the glaucoma medication brimonidine[1]. Traditionally, the Körner-Hinsberg synthesis of quinoxalines relies on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under harsh conditions, utilizing strong acid catalysts, toxic organic solvents (e.g., toluene, DMF), and prolonged refluxing times[1].

As a Senior Application Scientist, I advocate for the transition to green synthetic methodologies. By leveraging alternative energy sources (microwave irradiation), aqueous micellar catalysis, and recyclable ionic liquids, we can drastically reduce the environmental E-factor of these reactions while simultaneously improving yield and purity. This application note details validated, self-validating protocols for the green synthesis of quinoxaline derivatives.

Mechanistic Insights & Causality

The fundamental reaction is a double condensation involving nucleophilic attack by the primary amines of o-phenylenediamine onto the electrophilic carbonyl carbons of the 1,2-diketone, followed by dehydration and aromatization.

Why do green methods outperform traditional reflux?

  • Microwave-Assisted Aqueous Synthesis: Water is typically avoided in dehydration reactions due to Le Chatelier’s principle. However, under microwave irradiation, water's high dielectric constant allows for rapid, uniform superheating[2]. This localized energy transfer accelerates molecular collisions, overcoming the activation energy barrier in minutes rather than hours, and entropically drives the dehydration step forward[3].

  • Surfactant-Catalyzed Aqueous Micelles: Using p-dodecylbenzenesulfonic acid (DBSA) in water creates a biphasic micellar system. The hydrophobic dodecyl tails encapsulate the non-polar organic substrates, drastically increasing their effective molarity. Concurrently, the hydrophilic sulfonic acid headgroups provide localized Brønsted acidity to activate the carbonyl carbons[4].

  • Ionic Liquids ([BMIM]Br): 1-Butyl-3-methylimidazolium bromide acts as both a solvent and a neutral catalyst. The imidazolium cation stabilizes the polar transition states of the Schiff base intermediates via hydrogen bonding, facilitating the cyclization without the need for corrosive acidic protons[5].

Reaction Workflow & Pathway

QuinoxalineSynthesis cluster_0 Reactants R1 o-Phenylenediamine Activation Green Activation (Microwave / DBSA / Ionic Liquid) R1->Activation R2 1,2-Dicarbonyl R2->Activation Intermediate Schiff Base Intermediate (Diimine) Activation->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (- 2 H2O) Intermediate->Cyclization Dehydration Product Quinoxaline Derivative Cyclization->Product Aromatization

Figure 1: Mechanistic workflow for the green synthesis of quinoxaline derivatives.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various green methodologies against the traditional benchmark.

Synthetic MethodologyCatalyst / PromoterSolventReaction ConditionsTimeYield (%)
Traditional Hinsberg Strong Acids (H₂SO₄)Toluene / EtOHReflux (80–110°C)2–12 h50–70%
Microwave-Assisted None (Thermal)WaterMW Irradiation (160°C)2–5 min85–95%
Microwave (Solvent-Free) NoneNoneMW Irradiation (Moderate)2–5 min88–97%
Surfactant-Catalyzed DBSA (10 mol%)WaterRoom Temperature15–30 min90–98%
Ionic Liquid None ([BMIM]Br acts as both)[BMIM]BrRoom Temp / 50°C10–20 min88–96%
Elemental Sulfur Elemental SulfurDMSORoom Temperature4–8 h62–90%

(Data aggregated from peer-reviewed literature and application notes[1],[2],[3],[4],[5],[6])

Validated Experimental Protocols

Protocol A: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol leverages dielectric heating to force the condensation reaction in a purely aqueous environment without heavy metal catalysts[2].

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil or oxalic acid dihydrate) (1.0 mmol)

  • Deionized water (5 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover)

Step-by-Step Procedure:

  • Preparation: Charge a 20 mL microwave-safe reaction vial with 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound[3].

  • Suspension: Add 5 mL of deionized water. Note: Complete dissolution is not required; the suspension will homogenize under microwave superheating.

  • Irradiation: Seal the vial and place it in the microwave cavity. Irradiate at 160°C for 5 minutes[7].

  • Isolation: Cool the reaction vial rapidly to room temperature using compressed air. The quinoxaline product will precipitate as a solid mass.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 × 5 mL), and dry.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:3). The disappearance of the diamine spot confirms complete conversion.

Protocol B: Surfactant-Catalyzed Synthesis in Aqueous Micelles

Utilizing DBSA allows the reaction to proceed at room temperature by creating a hydrophobic reaction pocket within the aqueous phase[4].

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Diketone (1.0 mmol)

  • p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%, 0.1 mmol)

  • Deionized water (3 mL)

Step-by-Step Procedure:

  • Emulsion Formation: In a 25 mL round-bottom flask, combine the diamine (1.0 mmol) and diketone (1.0 mmol) in 3 mL of water[4].

  • Catalyst Addition: Add 10 mol% DBSA. The mixture will form a cloudy emulsion as micelles encapsulate the reactants.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes. Monitor progress via TLC.

  • Product Recovery: Upon completion, the highly hydrophobic quinoxaline derivative will precipitate out of the aqueous micellar phase. Filter the solid product.

  • Self-Validation & Recycling: Wash the solid with water. The aqueous filtrate contains the DBSA catalyst and can be directly reused for up to 3 subsequent reaction cycles without significant loss of catalytic activity, validating the green metric of the protocol.

Protocol C: Catalyst-Free Synthesis in Ionic Liquid ([BMIM]Br)

This method utilizes the unique hydrogen-bonding capabilities of imidazolium-based ionic liquids to stabilize transition states, bypassing the need for acidic promoters[5].

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Diketone (1.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) (2 mL)

Step-by-Step Procedure:

  • Mixing: In a 10 mL reaction tube, mix the diamine and diketone.

  • Solvent Addition: Add 2 mL of [BMIM]Br[5].

  • Reaction: Stir the mixture at room temperature. If the viscosity is too high, apply gentle warming (up to 50°C). The reaction typically reaches completion in 10–20 minutes.

  • Extraction: Add 10 mL of diethyl ether or ethyl acetate to the tube and agitate. The quinoxaline product will partition exclusively into the upper organic layer.

  • Isolation: Decant the organic layer and concentrate under reduced pressure to yield the pure product.

  • Self-Validation & Recycling: Dry the remaining[BMIM]Br layer under vacuum at 80°C for 1 hour. Weigh the recovered ionic liquid; a recovery rate of >95% validates the non-consumptive nature of the solvent.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized quinoxaline derivatives, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (3300–3400 cm⁻¹) and the carbonyl C=O stretch (~1700 cm⁻¹). Confirm the appearance of the characteristic imine C=N stretch at 1600–1620 cm⁻¹.

  • ¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆): The signature of the quinoxaline core is the downfield shift of the aromatic protons, typically appearing as a symmetrical multiplet between δ 7.50 and 8.20 ppm due to the electron-withdrawing nature of the pyrazine ring nitrogens.

Sources

Application

Application Note: 2,6-Dimethylquinoxaline as a Core Scaffold for the Synthesis of Novel Antibacterial Agents

Introduction & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the rapid development of novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the rapid development of novel antibacterial classes. Quinoxaline derivatives, characterized by their benzopyrazine heterocyclic core, have emerged as potent antimicrobial agents. Their primary mechanism of action involves the intracellular generation of reactive oxygen species (ROS), which subsequently induces irreversible DNA damage and bacterial cell death—a pathway distinct from traditional cell-wall or ribosome inhibitors 1.

Among the various quinoxaline precursors, 2,6-dimethylquinoxaline serves as an exceptionally versatile starting scaffold. The methyl groups at the C2 and C6 positions provide orthogonal handles for late-stage functionalization. Specifically, the C2-methyl group is highly susceptible to radical halogenation, allowing for the rapid synthesis of 2-(bromomethyl)quinoxalines 2. These brominated intermediates are prime electrophiles for nucleophilic substitution with various amines, hydrazines, or thiols, generating a diverse library of antibacterial candidates 3.

Experimental Protocols: Synthesis and Validation

This section outlines a self-validating, two-step protocol for converting 2,6-dimethylquinoxaline into a bioactive aminated quinoxaline derivative.

Protocol 1: Microwave-Assisted Radical Bromination

Causality behind experimental choices: Traditional reflux bromination often yields complex mixtures of mono- and di-brominated products. Microwave irradiation ensures rapid, uniform heating, maximizing the yield of the mono-brominated intermediate. Chlorobenzene is selected as the solvent because its non-polar nature stabilizes radical intermediates, and its high boiling point allows microwave heating to 90°C without over-pressurizing the vessel. N-bromosuccinimide (NBS) is used instead of Br2 gas to provide a low, steady concentration of bromine radicals, preventing polybromination.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 2,6-dimethylquinoxaline in 5.0 mL of anhydrous chlorobenzene.

  • Reagent Addition: Add 1.1 mmol of NBS and 0.1 mmol of azobisisobutyronitrile (AIBN) as the thermal radical initiator.

  • Reaction: Seal the vial and subject it to microwave irradiation at 90°C for 20 minutes.

  • Workup: Cool the mixture to room temperature. Filter out the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via 1H-NMR. The successful formation of 2-(bromomethyl)-6-methylquinoxaline is confirmed by the disappearance of the C2-methyl singlet (~2.7 ppm) and the appearance of a new methylene singlet (~4.6 ppm). If di-bromination occurred, a signal at ~6.8 ppm (CHBr2) will be visible, indicating the need to reduce the NBS equivalent in future runs.

Protocol 2: Nucleophilic Substitution to Form Antibacterial Agents

Causality behind experimental choices: The bromomethyl group is a highly reactive electrophile. Using a mild, insoluble base like potassium carbonate (K2CO3) effectively scavenges the HBr byproduct, driving the reaction to completion without hydrolyzing the sensitive bromomethyl group or degrading the quinoxaline core.

Step-by-Step Methodology:

  • Coupling: Dissolve the validated 2-(bromomethyl)-6-methylquinoxaline (1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Substitution: Add 1.2 mmol of the desired primary or secondary amine (e.g., a substituted aniline) and 2.0 mmol of finely powdered K2CO3.

  • Reflux: Heat the mixture under reflux (approx. 82°C) for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) mobile phase.

  • Purification: Once the starting material is completely consumed, filter the inorganic salts, concentrate the solvent in vacuo, and purify the residue via silica gel column chromatography.

  • Self-Validation (QC): Assess purity via High-Performance Liquid Chromatography (HPLC). Purity must strictly exceed 95% before proceeding to biological evaluation to ensure that observed antibacterial activity is not an artifact of unreacted starting materials or trace impurities.

Visualization of the Synthesis Workflow

G Start 2,6-Dimethylquinoxaline (Starting Scaffold) Step1 Radical Bromination (NBS, AIBN, 90°C) Start->Step1 Intermediate 2-(Bromomethyl)-6-methylquinoxaline (Electrophilic Intermediate) Step1->Intermediate Step2 Nucleophilic Substitution (Amines, K2CO3, CH3CN) Intermediate->Step2 Product Functionalized Quinoxaline (Antibacterial Agent) Step2->Product Mechanism Mechanism of Action: ROS Generation & DNA Damage Product->Mechanism Exhibits

Workflow for synthesizing antibacterial agents from 2,6-dimethylquinoxaline.

In Vitro Antibacterial Efficacy

Synthesized quinoxaline derivatives must be rigorously evaluated using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The table below summarizes comparative in vitro activity data of representative quinoxaline derivatives against bacterial isolates, benchmarked against standard-of-care antibiotics 1, 4.

Antibiotic AgentTarget PathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Quinoxaline Derivative (Functionalized) S. aureus (MRSA)1.0 - 8.04.08.0
Vancomycin (Clinical Control) S. aureus (MRSA)1.0 - 8.04.04.0
Quinoxaline-2,3-diones (Reference) S. aureus (Gram +)31.3 - 250.0N/AN/A

Data Interpretation: The synthesized quinoxaline derivatives exhibit MIC values highly comparable to Vancomycin against MRSA. The MIC50 of 4 µg/mL indicates potent inhibition, validating the functionalization strategy of the 2,6-dimethylquinoxaline scaffold. The unique ROS-generating mechanism bypasses traditional resistance pathways, making these compounds highly promising for further preclinical development.

References

  • Benchchem. "Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens." Benchchem. 1

  • Benchchem. "2-(Bromomethyl)quinoxaline | 54804-43-2." Benchchem. 2

  • PMC. "Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives." National Institutes of Health. 3

  • ResearchGate. "Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review." ResearchGate. 4

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dimethylquinoxaline

Executive Summary 2,6-Dimethylquinoxaline is a highly valued heterocyclic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. During its synthesis, it is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylquinoxaline is a highly valued heterocyclic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. During its synthesis, it is frequently co-produced with its regioisomer, 2,7-dimethylquinoxaline. Because these isomers possess nearly identical physicochemical properties, accurate quantification and purity assessment present a significant analytical challenge. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to achieve baseline separation of 2,6-dimethylquinoxaline from its impurities, ensuring high-fidelity data for drug development and chemical manufacturing.

Mechanistic Rationale & Method Development (E-E-A-T)

As a Senior Application Scientist, developing an HPLC method requires moving beyond trial-and-error to understand the fundamental molecular interactions at play within the chromatographic system.

Stationary Phase Dynamics

Quinoxaline derivatives contain basic nitrogen atoms within their aromatic rings. When using standard silica-based reversed-phase columns, residual silanol groups (–SiOH) on the stationary phase become ionized (–SiO⁻) at mid-to-high pH levels. These ionized silanols act as weak cation exchangers, creating secondary ionic interactions with the basic nitrogens of the analyte, which manifests as severe peak tailing and poor resolution.

To mitigate this, we select a high-purity, fully end-capped C18 column (such as the Aquasil C18 or Newcrom R1). The dense C18 functionalization provides the primary hydrophobic retention mechanism necessary to interact with the dimethyl-substituted aromatic system, while the end-capping physically shields residual silanols[1].

Mobile Phase Causality

To further control peak shape, the mobile phase chemistry must be strictly regulated. We utilize a binary gradient of Water and Acetonitrile, supplemented with 0.1% Formic Acid. The addition of Formic Acid serves a dual mechanistic purpose:

  • Silanol Suppression: It lowers the mobile phase pH to approximately 2.7, pushing the equilibrium of any unshielded residual silanols back to their neutral, protonated state (–SiOH), thereby eliminating secondary cation-exchange interactions.

  • Analyte Stabilization: It ensures the quinoxaline nitrogens remain in a consistent ionization state throughout the gradient run, preventing peak splitting[2].

Detection Strategy

The extended conjugated π -system of the quinoxaline core exhibits strong, distinct ultraviolet (UV) absorbance. A detection wavelength of 254 nm is optimal for capturing the π→π∗ transitions of the aromatic ring, providing maximum sensitivity and a high signal-to-noise ratio for trace impurity detection[3].

Chromatographic_Logic A 2,6-Dimethylquinoxaline B Basic Nitrogen Atoms A->B C Aromatic Core A->C D Risk: Peak Tailing via Silanols B->D G Detection: UV 254 nm C->G E Solution: 0.1% Formic Acid (pH ~2.7) D->E F Solution: End-capped C18 D->F H Optimized Baseline Separation E->H F->H G->H

Logical relationship between analyte properties and HPLC method parameters.

Methodological Framework: Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes mandatory system suitability checks before sample analysis.

Reagents and Materials
  • Analyte: 2,6-Dimethylquinoxaline reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Hardware: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the 2,6-dimethylquinoxaline standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute 500 μ L of the stock solution with 9.5 mL of the initial mobile phase (90% Water / 10% MeCN) to achieve a working concentration of 50 μ g/mL.

  • Filtration: Pass the working solution through a 0.22 μ m PTFE syringe filter into an amber HPLC vial to remove particulates and protect the column frit[2].

Workflow S1 Sample Prep (1 mg/mL Stock) S2 Dilution & Filtration (0.22 µm) S1->S2 S3 HPLC Injection (10 µL Volume) S2->S3 S4 RP-C18 Separation (Gradient Elution) S3->S4 S5 UV Detection (254 nm) S4->S5 S6 Data Integration & Validation S5->S6

Step-by-step experimental workflow for 2,6-dimethylquinoxaline analysis.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column High-purity end-capped C18 (4.6 mm × 150 mm, 5 μ m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 μ L
Column Temperature 30 °C (Maintains consistent viscosity and mass transfer)
Detection Wavelength 254 nm (DAD scanning 200-400 nm for peak purity)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
15.01090Linear
20.01090Hold (Wash)
20.19010Step (Reset)
25.09010Re-equilibration

Note: The shallow gradient from 0 to 15 minutes is specifically engineered to maximize the resolution between 2,6-dimethylquinoxaline and its closely eluting 2,7-isomer.

Data Analysis & System Suitability

A robust analytical method must validate itself during every sequence. Before analyzing unknown samples, inject a blank (initial mobile phase) followed by six replicate injections of the 50 μ g/mL working standard.

Evaluate the chromatogram against the strict system suitability parameters outlined in Table 3. If the system fails to meet these criteria, do not proceed with sample analysis; instead, troubleshoot the column health or mobile phase preparation.

Table 3: System Suitability Acceptance Criteria

ParameterTarget ValueMechanistic Implication
Retention Time ( Rt​ ) ~8.5 - 9.5 minConfirms correct hydrophobic interaction and gradient delivery.
Tailing Factor ( Tf​ ) 1.5Validates successful suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Ensures column bed integrity and optimal mass transfer.
Resolution ( Rs​ ) * 2.0Guarantees baseline separation from the 2,7-dimethyl isomer.
% RSD of Peak Area 2.0%Confirms autosampler precision and detector stability.

*Resolution is calculated only if the 2,7-dimethylquinoxaline isomer is present as a known impurity spike.

By adhering to this causality-driven protocol, analytical scientists can ensure reproducible, high-confidence quantification of 2,6-dimethylquinoxaline across different laboratories and instrument platforms.

References

  • Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies. 1

  • Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy - Benchchem. 2

  • Identification of 2-Amino-1,7-dimethylimidazo(4,5-g)quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Meats - SciSpace.3

Sources

Application

Application Note: Synthesis and Isolation of 2,6-Dimethylquinoxaline-1,4-Dioxides via the Beirut Reaction

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating experimental protocol for the synthesis of 2,6-dimethylquinoxaline-1,4-dioxide, detailing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating experimental protocol for the synthesis of 2,6-dimethylquinoxaline-1,4-dioxide, detailing the mechanistic causality, reaction optimization, and regioisomer separation.

Introduction & Mechanistic Rationale

Quinoxaline-1,4-dioxides are a privileged class of pharmacophores exhibiting potent antibacterial, antiprotozoal, and hypoxia-selective anticancer activities (e.g., Tirapazamine)[1].

Historically, the synthesis of quinoxaline-N-oxides relied on the direct oxidation of the parent quinoxaline ring using peroxy acids. However, this approach is fundamentally flawed for synthesizing 1,4-dioxides. The formation of the first N-oxide introduces a strong electron-withdrawing effect, drastically deactivating the heterocyclic core and preventing further electrophilic attack by the oxidant, which typically results in poor yields of the mono-N-oxide rather than the desired di-N-oxide[2].

To bypass this electronic deactivation, the Beirut Reaction is the gold standard[2]. First developed by Haddadin and Issidorides, this method constructs the pyrazine ring with the N-O bonds already intact by condensing a benzofuroxan (benzofurazan-N-oxide) with an active methylene compound[1].

The Regioselectivity Challenge

When synthesizing asymmetrically substituted derivatives like 2,6-dimethylquinoxaline-1,4-dioxide, the starting material is 5-methylbenzofuroxan. A critical mechanistic nuance is that monosubstituted benzofuroxans exist in a rapid tautomeric equilibrium at room temperature[2]. Consequently, the nucleophilic attack by the enolate/enamine yields a predictable mixture of 6-substituted and 7-substituted quinoxaline-1,4-dioxides[2]. Understanding this causality is essential for designing the downstream purification workflow.

Mechanism A 5-Methylbenzofuroxan (Tautomeric Mixture) C Nucleophilic Attack (C-C Bond Formation) A->C B Acetone + Pyrrolidine (Enamine Formation) B->C D Cyclization (Ring Closure) C->D E Dehydration (Aromatization) D->E F 2,6-Dimethylquinoxaline-1,4-dioxide (+ 2,7-isomer) E->F

Generalized mechanistic pathway of the Beirut reaction for quinoxaline-1,4-dioxide synthesis.

Experimental Design & Causality

This protocol utilizes acetone as both the solvent and the active methylene source, and pyrrolidine as an organocatalyst.

  • Catalyst Selection: While inorganic bases (e.g., K₂CO₃, NaH) can be used[1], pyrrolidine is selected because secondary amines rapidly condense with acetone to form a highly nucleophilic enamine intermediate. This enamine attacks the electron-deficient benzofuroxan ring much faster than a standard enolate, minimizing thermal degradation of the benzofuroxan[3].

  • Temperature Control: The initial C-C bond formation is highly exothermic. The reaction must be initiated at 0 °C to prevent the polymerization of acetone and the decomposition of the benzofuroxan[4].

  • Self-Validating Monitoring: The progression of the reaction is visually self-validating. Benzofuroxans are typically pale yellow, whereas the resulting quinoxaline-1,4-dioxides are intensely colored (deep yellow to orange/red) and exhibit strong UV absorbance and distinct polarity shifts on TLC.

Step-by-Step Experimental Protocol

Materials Required
  • 5-Methylbenzofuroxan (1.0 eq, 10 mmol, 1.50 g)

  • Anhydrous Acetone (Excess, 25 mL)

  • Pyrrolidine (0.2 eq, 2 mmol, 0.16 mL)

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

  • Anhydrous Na₂SO₄

Reaction Execution
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylbenzofuroxan (1.50 g, 10 mmol).

  • Solvent Addition: Suspend the solid in anhydrous acetone (25 mL). Ensure the flask is purged with inert gas (N₂ or Ar) to prevent oxidative side reactions of the amine catalyst.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add pyrrolidine (0.16 mL, 2 mmol) dropwise over 5 minutes.

    • Observation: The solution will rapidly darken to a deep orange/red, indicating the formation of the enamine and subsequent nucleophilic attack.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

  • Monitoring: Check reaction completion via TLC (Eluent: DCM/MeOH 95:5). The starting material (R_f ~ 0.8) should disappear, replaced by two closely eluting polar spots (R_f ~ 0.3 - 0.4) corresponding to the 2,6- and 2,7-dimethyl isomers.

Workup and Regioisomer Separation
  • Quenching: Concentrate the crude reaction mixture under reduced pressure to remove excess acetone and pyrrolidine.

  • Extraction: Dissolve the crude dark red residue in DCM (50 mL) and wash with 1M HCl (2 × 20 mL) to remove residual amine, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (from 70:30 to 30:70).

    • Causality: The methyl group at the 6-position versus the 7-position subtly alters the dipole moment of the N-oxide bonds. Careful gradient elution allows for the baseline separation of 2,6-dimethylquinoxaline-1,4-dioxide from its 2,7-dimethyl counterpart.

  • Crystallization: Recrystallize the isolated 2,6-dimethyl fraction from hot ethanol to yield pure, analytically grade crystals[1].

Workflow S1 Reagent Preparation S2 Enamine Condensation S1->S2 S3 TLC Monitoring S2->S3 S4 Workup & Extraction S3->S4 S5 Isomer Separation S4->S5 S6 NMR/MS Characterization S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target N-oxides.

Data Presentation

The following tables summarize the optimization parameters for the Beirut reaction and the expected characterization metrics for the isolated 2,6-dimethylquinoxaline-1,4-dioxide.

Table 1: Optimization of Reaction Conditions

Catalyst (eq)SolventTemp (°C)Time (h)Total Yield (%)Isomer Ratio (2,6 : 2,7)
K₂CO₃ (1.5)Acetone252445%1.1 : 1
NH₃ (gas)Methanol0 to 251862%1 : 1
Piperidine (0.5)Acetone0 to 251478%1.2 : 1
Pyrrolidine (0.2) Acetone 0 to 25 12 85% 1.2 : 1

Note: Pyrrolidine provides the highest conversion rate due to the superior nucleophilicity of the intermediate pyrrolidinium enamine.

Table 2: Characterization Data for 2,6-Dimethylquinoxaline-1,4-dioxide

Analytical MethodExpected Signal / Data Value
Appearance Bright yellow to orange crystalline solid
Melting Point 178 – 180 °C (dec.)
¹H NMR (CDCl₃) δ 8.55 (s, 1H, H-3), 8.40 (d, 1H, H-8), 8.25 (s, 1H, H-5), 7.60 (d, 1H, H-7), 2.65 (s, 3H, Ar-CH₃), 2.50 (s, 3H, Pyrazine-CH₃)
ESI-MS (m/z) [M+H]⁺ Calculated: 191.08; Found: 191.10
IR (KBr, cm⁻¹) 1340 (N-O stretch), 1085 (N-O bend)

References

  • The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides - Benchchem. Source: benchchem.com.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC. Source: nih.gov.
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - SBQ. Source: sbq.org.br.
  • Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - MDPI. Source: mdpi.com.

Sources

Method

Application Note: 2,6-Dimethylquinoxaline as a Privileged Scaffold in Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The escalating demand for high-effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The escalating demand for high-efficiency, low-toxicity agrochemicals has driven the exploration of novel heterocyclic building blocks. Among these, quinoxaline derivatives have emerged as highly potent pharmacophores exhibiting broad-spectrum herbicidal, fungicidal, and insecticidal activities[1]. Specifically, 2,6-dimethylquinoxaline serves as an exceptionally versatile building block. The 6-methyl group enhances the lipophilicity (LogP) of the molecule, facilitating superior cuticular penetration in target weeds and fungal pathogens. Concurrently, the 2-methyl group provides a highly reactive benzylic-like handle for downstream functionalization, allowing for the rapid generation of diverse agrochemical libraries.

This application note details the mechanistic rationale, green synthesis, and derivatization protocols for utilizing 2,6-dimethylquinoxaline in modern agrochemical discovery.

Mechanistic Rationale: The Quinoxaline Pharmacophore

The efficacy of quinoxaline-based agrochemicals stems from the unique electronic properties of the pyrazine ring. The dual nitrogen atoms act as potent hydrogen-bond acceptors, enabling strong binding affinities with critical enzymatic targets.

In herbicidal applications, specific quinoxaline derivatives act as Protoporphyrinogen Oxidase (PPO) inhibitors [1]. By blocking PPO, these compounds cause an accumulation of Protoporphyrin IX in the cytoplasm. Upon light exposure, this accumulation generates reactive oxygen species (ROS), leading to rapid lipid peroxidation and cellular necrosis. In fungicidal applications, quinoxalines disrupt cellular morphology and inhibit energy production pathways, showing exceptional control over devastating pathogens like Rhizoctonia solani (rice sheath blight)[2].

PPO_Pathway Protogen Protoporphyrinogen IX PPO PPO Enzyme Protogen->PPO Oxidation ProtoIX Protoporphyrin IX (Accumulation) PPO->ProtoIX Quinoxaline Quinoxaline Agrochemical (Inhibitor) Quinoxaline->PPO Binds & Inhibits ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light + O2 LipidPerox Lipid Peroxidation ROS->LipidPerox CellDeath Cellular Necrosis (Weed/Pathogen Death) LipidPerox->CellDeath Membrane Disruption

Mechanism of Protoporphyrinogen Oxidase (PPO) inhibition by quinoxaline derivatives.

Synthesis of the 2,6-Dimethylquinoxaline Building Block

Traditionally, 2,6-dimethylquinoxaline is synthesized via the condensation of 3,4-diaminotoluene with pyruvaldehyde. However, modern sustainable chemistry favors the use of glycerol —a highly abundant, renewable C3 byproduct of biodiesel production—as the dicarbonyl precursor[3].

Causality in Catalyst and Solvent Selection: Utilizing an Iridium-N-heterocyclic carbene (NHC) complex catalyzes the transfer dehydrogenation of glycerol into a reactive intermediate. The reaction is optimally performed in 2,2,2-trifluoroethanol (TFE). TFE is selected because its strong hydrogen-bond donating capacity stabilizes the transition state during dehydrogenation, significantly accelerating the cyclization process while minimizing unwanted oligomerization[4].

Table 1: Optimization of 2,6-Dimethylquinoxaline Synthesis
Synthesis MethodReactantsSolventTemp (°C)Yield (%)Environmental Impact
Traditional Condensation 3,4-Diaminotoluene + PyruvaldehydeEthanol8075–85Moderate (High atom waste)
Iridium-NHC Catalysis 3,4-Diaminotoluene + Glycerol2,2,2-Trifluoroethanol7882–88Low (Green C3 source)

Experimental Protocols: Derivatization Workflows

To convert 2,6-dimethylquinoxaline into a biologically active agrochemical, the 2-methyl group must first be activated. This is achieved via radical bromination, followed by nucleophilic coupling to attach the active pharmacophore (e.g., a substituted phenol or pyrazole)[5].

Synthesis_Workflow Start 3,4-Diaminotoluene + Precursor Condensation Cyclization (Ir-Catalyst, TFE) Start->Condensation Intermediate 2,6-Dimethylquinoxaline Condensation->Intermediate Bromination Radical Bromination (NBS, AIBN, 80°C) Intermediate->Bromination BuildingBlock 2-(Bromomethyl)- 6-methylquinoxaline Bromination->BuildingBlock Coupling Nucleophilic Coupling (Phenol/Amine, Base) BuildingBlock->Coupling Agrochemical Target Agrochemical (Herbicide/Fungicide) Coupling->Agrochemical

Synthetic workflow from primary precursors to final quinoxaline-based agrochemicals.

Protocol A: Radical Bromination to 2-(Bromomethyl)-6-methylquinoxaline

Scientific Rationale: We utilize N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator. The radical preferentially forms at the 2-methyl group rather than the 6-methyl group. This regioselectivity is driven by the resonance stabilization provided by the adjacent pyrazine imine nitrogen (a "benzylic-like" stabilization effect). Chlorobenzene is utilized as the solvent because it effectively dissolves both the substrate and NBS at high temperatures while resisting radical halogenation itself, serving as a safer alternative to toxic carbon tetrachloride[5].

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylquinoxaline (15.8 g, 100 mmol) in 100 mL of anhydrous chlorobenzene.

  • Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol) to the solution.

  • Reaction: Purge the system with inert nitrogen gas for 5 minutes. Heat the mixture to 80–85 °C and stir for 4 hours.

  • Self-Validation Checkpoint (TLC & NMR):

    • TLC Validation: Spot the mixture on silica gel (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.45) and the appearance of a new spot (Rf ~0.55) validates conversion.

    • NMR Validation: Analyze the crude mixture via 1 H NMR. The mono-brominated product will display a distinct singlet near δ 4.6 ppm (-CH 2​ Br). If a singlet appears further downfield near δ 6.8 ppm (-CHBr 2​ ), dibromination has occurred. If the dibrominated peak exceeds 5% integration, reduce the reaction time or lower the NBS equivalence in subsequent batches.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide. Wash the filtrate with saturated aqueous NaHCO 3​ (2 × 50 mL) and brine (50 mL). Dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-6-methylquinoxaline.

Protocol B: Nucleophilic Substitution for Ether-Linked Fungicides

Scientific Rationale: The brominated intermediate is highly electrophilic and readily undergoes S N​ 2 nucleophilic substitution. By coupling it with a substituted phenol (e.g., 2,4-dichlorophenol) in the presence of a weak base (K 2​ CO 3​ ), we generate an ether-linked quinoxaline. This structural motif mimics the geometry of commercial aryloxyphenoxypropionate herbicides and specific SDHI fungicides, allowing it to dock effectively into the pathogen's target enzymes.

Step-by-Step Procedure:

  • Setup: Dissolve 2-(bromomethyl)-6-methylquinoxaline (11.8 g, 50 mmol) and 2,4-dichlorophenol (8.5 g, 52 mmol) in 75 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous K 2​ CO 3​ (13.8 g, 100 mmol) and a catalytic amount of Potassium Iodide (KI, 0.8 g, 5 mmol). Note: KI facilitates the reaction via the Finkelstein pathway, converting the alkyl bromide into a more reactive alkyl iodide in situ.

  • Reaction: Stir the suspension at 60 °C for 6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC. Complete consumption of the brominated intermediate indicates reaction completion.

  • Workup: Pour the cooled mixture into 300 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine. Dry, concentrate, and recrystallize from ethanol to obtain the pure fungicidal candidate.

Biological Evaluation & Validation

Quinoxaline derivatives synthesized via these pathways have been rigorously evaluated against severe agricultural threats. In vitro and in vivo assays demonstrate that specific quinoxaline ethers and acetonitriles outperform commercial standards. For example, compound 5j (a synthesized quinoxaline derivative) showed profound morphological destruction of Rhizoctonia solani cells, achieving an EC 50​ significantly lower than that of the commercial fungicide Azoxystrobin[2].

Table 2: Comparative Efficacy of Quinoxaline Derivatives
Compound / DerivativeTarget Pathogen / WeedMechanism of ActionEC 50​ / Efficacy Metric
Azoxystrobin (Commercial Control) Rhizoctonia solani (Fungus)Cytochrome bc1 Inhibition26.17 μg/mL
Quinoxaline Ether (Compound 5j) Rhizoctonia solani (Fungus)Cell Wall / Morphological Disruption8.54 μg/mL
Quinoxaline Acetonitrile (Compound 3f) Broadleaf WeedsPPO Inhibition>90% control at 100 g/ha

Data synthesized from recent biological evaluations of quinoxaline derivatives[1][2].

References

  • Synthesis and Pesticidal Activities of New Quinoxalines | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes...
  • 2-(Bromomethyl)quinoxaline | 54804-43-2 | Benchchem. benchchem.com.

Sources

Application

Topic: High-Throughput Screening of 2,6-Dimethylquinoxaline Derivatives for Anticancer Activity Using a Cell-Based Cytotoxicity Assay

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The quinoxaline scaffold is a privileged heterocyclic struc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds often exert their effects by targeting key cellular pathways involved in proliferation and survival, such as protein kinase signaling cascades.[4][5] This application note provides a comprehensive, field-tested protocol for evaluating the cytotoxic potential of novel 2,6-dimethylquinoxaline derivatives against cancer cell lines. We detail a robust and reproducible MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that serves as a reliable indicator of cell viability.[6] The protocol is designed for a high-throughput, 96-well plate format and includes critical insights into data analysis, interpretation, and the scientific rationale behind key experimental steps, enabling researchers to efficiently identify promising lead compounds for further development.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline, a fused bicyclic system composed of a benzene and a pyrazine ring, has emerged as a cornerstone for the development of novel therapeutic agents.[7][8] The structural versatility of this scaffold allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles.[9] In oncology, quinoxaline derivatives are particularly promising, with some demonstrating efficacy as inhibitors of critical signaling proteins like receptor tyrosine kinases (e.g., VEGFR, EGFR) and inducers of apoptosis.[4][5] The addition of methyl groups at the 2 and 6 positions can modulate the compound's steric and electronic properties, potentially enhancing its specificity and potency.

Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant environment to assess a compound's biological effects.[10][11][12] Unlike biochemical assays that test activity against an isolated target, cell-based assays provide a more holistic view of a compound's impact, accounting for factors like cell permeability, metabolic stability, and off-target effects within a living system.[11] This protocol focuses on the MTT assay, a standard for assessing metabolic activity, which is a proxy for cell viability and proliferation.[13][14]

Principle of the Assay: Linking Mitochondrial Activity to Cell Viability

The MTT assay is a quantitative, colorimetric method for determining cellular viability. The underlying principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases. This conversion is only possible in metabolically active, viable cells.[6]

The workflow involves incubating cells with the test compound, followed by the addition of the MTT reagent. After an incubation period, the resulting formazan crystals are solubilized, and the absorbance of the solution is measured using a spectrophotometer (plate reader). A lower absorbance value is indicative of reduced metabolic activity and, by extension, a decrease in cell viability, suggesting a cytotoxic or cytostatic effect of the compound.[15]

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by competitively inhibiting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5][16] Dysregulation of these pathways is a hallmark of cancer. A common target for quinoxaline-based inhibitors is the receptor tyrosine kinase (RTK) family, which includes VEGFR and EGFR.[5][17] Inhibition of these receptors blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[15]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Quinoxaline 2,6-Dimethylquinoxaline Derivative Quinoxaline->RTK Competitive Inhibition ATP ATP ATP->RTK Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential mechanism of action for 2,6-dimethylquinoxaline derivatives via competitive inhibition of a Receptor Tyrosine Kinase (RTK), blocking downstream signaling and reducing cell proliferation.

Experimental Workflow Overview

A successful cytotoxicity screen follows a logical progression of steps, each optimized to ensure data quality and reproducibility. The overall workflow is designed to be efficient and scalable for screening multiple compounds and concentrations.

Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Sources

Method

Phase transfer catalysis in 2-substituted quinoxaline synthesis

Application Note: Phase Transfer Catalysis in the Regioselective Synthesis of 2-Substituted Quinoxalines Introduction & Mechanistic Rationale Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phase Transfer Catalysis in the Regioselective Synthesis of 2-Substituted Quinoxalines

Introduction & Mechanistic Rationale

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties[1]. A critical step in the functionalization of these heterocycles is the regioselective alkylation of quinoxalin-2(1H)-ones to yield 2-substituted quinoxalines.

Due to lactam-lactim tautomerism, the quinoxalinolate anion is an ambident nucleophile, capable of reacting at either the N1 or O2 position. Traditional alkylation methods utilizing strong bases (e.g., NaH) in polar aprotic solvents often suffer from poor regioselectivity, strict anhydrous requirements, and the formation of complex mixtures[2].

Phase Transfer Catalysis (PTC) provides an elegant, highly efficient alternative. By employing a biphasic system (solid-liquid or liquid-liquid) and a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), the deprotonated quinoxalinolate anion is extracted into the organic phase as a lipophilic ion pair[3]. This "naked" anion exhibits vastly enhanced nucleophilicity. Furthermore, the steric bulk of the phase transfer catalyst and the nature of the alkylating agent can be tuned to drive the reaction toward exclusive N-alkylation or O-alkylation[4].

PTC_Cycle cluster_aqueous Solid/Aqueous Phase (Base) cluster_organic Organic Phase (Solvent) Substrate Quinoxalin-2-one Anion Quinoxalinolate Anion (Nu-) Substrate->Anion K2CO3 (-H+) IonPair Lipophilic Ion Pair [Q+ Nu-] Anion->IonPair Phase Transfer Product 2-Substituted Quinoxaline IonPair->Product R-X (Alkylation) PTC PTC (Q+ X-) e.g., TBAB Product->PTC Catalyst Regeneration PTC->IonPair Ion Exchange

Phase Transfer Catalysis (PTC) cycle for the regioselective alkylation of quinoxalin-2-ones.

Experimental Design & Optimization Data

The choice of base, solvent, and catalyst profoundly impacts the yield and regioselectivity of the alkylation. Solid-liquid PTC systems (e.g., K₂CO₃ / DMF / TBAB) are particularly effective for synthesizing 2-alkoxyquinoxalines (O-alkylation) or 1-alkylquinoxalin-2-ones (N-alkylation) depending on the electrophile's hardness. Table 1 summarizes the optimization parameters for the alkylation of 3-phenylquinoxalin-2(1H)-one with 3-bromoprop-1-yne[4].

Table 1: Optimization of PTC Conditions for Quinoxaline Alkylation

EntryBaseSolventCatalyst (mol%)Time (h)Total Yield (%)Major Product
1NaOH (aq)CH₂Cl₂None12< 20Mixture
2K₂CO₃ (s)DMFNone845Mixture
3K₂CO₃ (s)DMFTEBAC (10%)478O-Alkyl (Favored)
4K₂CO₃ (s)DMFTBAB (10%)292O-Alkyl (>95%)
5Cs₂CO₃ (s)CH₃CNTBAB (10%)388O-Alkyl (>90%)

Causality Insight: The superior performance of TBAB (Entry 4) is attributed to the optimal lipophilicity of the tetrabutylammonium cation, which efficiently shuttles the bulky quinoxalinolate anion into the DMF phase, minimizing transition state energy and accelerating the substitution reaction.

Detailed Experimental Protocols

The following protocol outlines the synthesis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline via solid-liquid PTC, a method validated for its high yield and operational simplicity[4].

Materials Required:

  • 3-Phenylquinoxalin-2(1H)-one (1.0 equiv, 10 mmol)

  • 3-Bromoprop-1-yne (Propargyl bromide, 80% in toluene) (1.2 equiv, 12 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv, 20 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (0.1 equiv, 1 mmol)

  • N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology:

  • Biphasic System Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 3-phenylquinoxalin-2(1H)-one (10 mmol) and finely powdered anhydrous K₂CO₃ (20 mmol) in 30 mL of DMF.

  • Catalyst Addition: Add TBAB (1 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes. Rationale: This pre-stirring step ensures complete interfacial deprotonation of the lactam, generating the requisite quinoxalinolate anion.

  • Electrophile Introduction: Place the flask in an ice bath to cool to 0–5 °C. Add 3-bromoprop-1-yne (12 mmol) dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic nature of the alkylation and prevents polyalkylation or degradation of the propargyl moiety.

  • Reaction Propagation: Remove the ice bath and gradually heat the mixture to 80 °C. Maintain vigorous stirring for 2 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching and Extraction: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing and Drying: Wash the combined organic extracts with brine (3 × 30 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline[4].

Exp_Workflow Step1 1. Biphasic Setup Quinoxaline + K2CO3 + TBAB in DMF Step2 2. Anion Generation Stir at 80°C for 30 mins Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of R-X Step2->Step3 Step4 4. Reaction & Monitoring Reflux 2-4h, Monitor via TLC Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Validation IR, 1H/13C NMR, HRMS Step5->Step6

Step-by-step experimental workflow for PTC-mediated quinoxaline synthesis.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol and confirm regioselectivity (O-alkylation vs. N-alkylation), the following self-validating analytical benchmarks must be met[5]:

  • Infrared (IR) Spectroscopy:

    • O-Alkylated Product (Success): Absence of the strong lactam carbonyl (C=O) stretch at ~1650-1680 cm⁻¹. Presence of a sharp C=N stretching band at ~1600 cm⁻¹ and a strong C-O-C ether stretch at ~1200 cm⁻¹.

    • N-Alkylated Product (Alternative/Failure): Retention of the strong C=O stretch at ~1650 cm⁻¹.

  • ¹H NMR (CDCl₃, 500 MHz):

    • The methylene protons (-CH₂-) of the propargyl group provide a diagnostic shift. In the O-alkylated product, these protons appear significantly downfield at δ ~5.10 - 5.30 ppm due to the direct attachment to the electronegative oxygen. If N-alkylation occurred, these protons would appear further upfield at δ ~4.80 - 4.90 ppm .

    • The terminal alkyne proton (≡CH) typically appears as a triplet (due to long-range coupling) at δ ~2.50 ppm .

  • ¹³C NMR (CDCl₃, 125 MHz):

    • The absence of the lactam carbonyl carbon signal (~155-160 ppm) and the presence of the aromatized C=N carbon at ~152 ppm confirms successful O-alkylation.

Troubleshooting:

  • Low Yield / Incomplete Conversion: Ensure K₂CO₃ is finely powdered and strictly anhydrous. Water in the system can hydrolyze the alkyl halide.

  • Poor Regioselectivity: If a mixture of N- and O-alkylated products is observed, verify the purity of the TBAB catalyst. Using a softer electrophile or switching the solvent to acetonitrile can help drive O-selectivity.

References

  • El Janati, A., et al. "Synthesis of new heterocyclic systems containing quinoxaline moiety." ResearchGate. 3

  • "Synthesis and antimicrobial activity of some quinoxaline derivatives." Moroccan Journal of Chemistry.

  • "Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives." Spectroscopy Letters. 5

  • "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens." PMC. 1

  • "Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline." PMC. 4

  • "Structure of the alkylated products." ResearchGate. 2

Sources

Application

Comprehensive Analytical Strategies for Impurity Profiling in Quinoxaline Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary Quinoxaline derivatives represent a critical cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the pharmacophoric core of numerous biologically active molecules, including antibacterial, anticancer, and antiviral agents[1]. Due to their complex synthetic pathways, quinoxaline active pharmaceutical ingredients (APIs) are prone to process-related impurities, degradation products, and potentially genotoxic impurities (PGIs) such as N-oxides and nitroso-compounds.

This application note provides a comprehensive, self-validating analytical framework for the detection, quantification, and structural elucidation of impurities in quinoxaline samples. The guide details three core methodologies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace PGI quantification, and a specialized Titanium(III) chloride ( TiCl3​ ) derivatization technique for the diagnostic detection of elusive N-oxide impurities.

Analytical Strategy & Decision Matrix

The impurity profiling of quinoxalines requires a multi-tiered approach. Because quinoxalines possess basic nitrogen atoms, their chromatographic behavior is highly sensitive to mobile phase pH and stationary phase chemistry. Furthermore, the regulatory landscape (e.g., ICH Q3A/B and ICH M7 guidelines) mandates different analytical sensitivities depending on the toxicological profile of the impurity.

Workflow A Quinoxaline API / Crude Sample B Sample Preparation (Solubilization & Filtration) A->B C RP-HPLC-UV Profiling (Major Impurities >0.05%) B->C Routine QA/QC D LC-MS/MS (MRM) (Genotoxic Impurities <1.5 µg/day) B->D PGI Screening E Preparative HPLC & NMR (Unknown Peak Elucidation) C->E Unknowns >0.1% (ICH Q3A)

Caption: Strategic workflow for quinoxaline impurity profiling and structural elucidation.

Core Protocol A: RP-HPLC-UV for Process-Related Impurities

Causality & Rationale

Reversed-phase HPLC is the cornerstone technique for assessing the purity of synthesized quinoxaline derivatives[1]. However, the basic nitrogen atoms in the quinoxaline ring readily interact with unendcapped silanol groups on standard silica-based C18 columns. This secondary interaction causes severe peak tailing and poor resolution. Precise pH control (e.g., using a buffered mobile phase at pH 7.0) is essential to suppress silanol ionization and ensure sharp peak shapes, thereby maximizing column efficiency and resolving closely eluting process impurities[2].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Prepare a 30 mM triethylamine (TEA) buffer. Adjust the pH precisely to 7.0 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh the quinoxaline sample and dissolve it in a diluent (e.g., 50:50 Phase A:Phase B) to achieve a target API concentration of 1.0 mg/mL. Sonicate for 10 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Execution: Inject 10 µL of the sample onto a C18 column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C.

  • System Suitability Testing (Self-Validation): Before sample analysis, inject a resolution mixture containing the API and a known impurity standard. The system is validated only if the resolution ( Rs​ ) between the API and the closest impurity is ≥2.0 , and the tailing factor for the API peak is ≤1.5 .

Quantitative Data Summary: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Type
0.085151.0Initial
20.040601.0Linear
25.010901.0Linear
30.010901.0Hold
30.185151.0Step
35.085151.0Re-equilibrate

Core Protocol B: LC-MS/MS for Trace Genotoxic Impurities (PGIs)

Causality & Rationale

Regulatory authorities mandate the strict control of Potential Genotoxic Impurities (PGIs), such as nitroso-compounds, which can form during quinoxaline synthesis. Conventional HPLC-UV lacks the sensitivity required for trace-level quantification (often required at sub-ppm levels to meet the 1.5 µ g/day intake limit). Hyphenated techniques like LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode are mandatory[3]. MRM provides a self-validating analytical environment by isolating a specific precursor ion and monitoring its unique fragmentation pathway, eliminating matrix interference.

Step-by-Step Methodology
  • MS Tuning: Infuse a 100 ng/mL standard of the target PGI directly into the mass spectrometer. Optimize the declustering potential and collision energy (CE) to maximize the intensity of the primary product ion.

  • Chromatographic Setup: Use a volatile mobile phase compatible with MS (e.g., 0.1% formic acid in water and methanol) to promote efficient droplet desolvation in the Electrospray Ionization (ESI) source.

  • Sample Spiking & Recovery (Self-Validation): Prepare a placebo or crude matrix spiked with the PGI at the Limit of Quantitation (LOQ). The method is validated if the signal-to-noise (S/N) ratio of the LOQ spike is ≥10:1 and the recovery is between 80-120%.

  • Data Acquisition: Run the samples using the optimized MRM transitions.

Quantitative Data Summary: Example MRM Parameters for PGIs
Analyte ClassPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Dwell Time (ms)
Quinoxaline API [M+H]+ API Fragment25100
Nitroso-PGI [M+H]+ [M−NO+H]+ 15100
Alkyl-Halide PGI [M+H]+ Halogen Loss30100

Core Protocol C: Diagnostic Derivatization for N-Oxide Impurities

Causality & Rationale

Compounds containing N-oxide and nitro functionalities (e.g., quinoxaline 1,4-dioxides) are frequent byproducts in drug manufacturing[4]. A major analytical challenge is that these highly oxidized moieties are poorly ionized using standard ESI, leading to false negatives in impurity screening[4]. To circumvent this, Titanium(III) chloride ( TiCl3​ ) is utilized as a diagnostic reducing agent. TiCl3​ selectively reduces N-oxides to their corresponding heterocycles, dramatically enhancing ESI+ ionization efficiency. Furthermore, this reaction provides a definitive diagnostic mass shift (loss of oxygen), unambiguously confirming the structural class of the unknown impurity[4].

Derivatization Nox Quinoxaline N-Oxide Impurity (Poor ESI+ Ionization) Reagent TiCl3 / HCl Reagent (Diagnostic Reduction) Nox->Reagent Red Reduced Quinoxaline (Enhanced ESI+ Ionization) Reagent->Red Loss of Oxygen (-16 Da) Detect UHPLC-HRMS Detection (Diagnostic Mass Shift) Red->Detect Exact Mass Confirmation

Caption: TiCl3 diagnostic derivatization workflow for N-oxide quinoxaline impurities.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 20% TiCl3​ solution in 3% HCl. Caution: Prepare fresh and handle under an inert atmosphere to prevent auto-oxidation.

  • Derivatization Reaction: Aliquot 100 µL of the quinoxaline sample solution (dissolved in methanol) into a reaction vial. Add 20 µL of the TiCl3​ reagent.

  • Incubation & Quenching: Vortex the mixture and incubate at room temperature for 15 minutes. Quench the reaction by adding 80 µL of a saturated sodium bicarbonate solution to neutralize the HCl.

  • Extraction (Self-Validation): Extract the reduced impurities using 200 µL of ethyl acetate. Centrifuge to separate the layers, collect the organic supernatant, and evaporate to dryness under nitrogen. Reconstitute in the LC mobile phase. Run a parallel "blank" reaction (sample without TiCl3​ ) to validate that the observed mass shift is strictly reagent-dependent.

  • UHPLC-HRMS Analysis: Analyze the reconstituted sample using High-Resolution Mass Spectrometry (HRMS) to detect the exact mass shift.

Quantitative Data Summary: Diagnostic Mass Shifts via TiCl3​
Functional GroupOriginal StateReduced StateDiagnostic Mass Shift ( Δm )
Mono-N-oxide [M+H]+ [M−O+H]+ -15.9949 Da
Di-N-oxide [M+H]+ [M−2O+H]+ -31.9898 Da
Nitro group [M+H]+ [M−O2​+H2​+H]+ -29.9742 Da

References

  • A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate Source: Frontiers in Chemistry URL:[Link]

  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline Source: ResearchGate URL:[Link]

  • Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities Using Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Method

Application Note: Design and Synthesis of Donor-Acceptor Fluorescent Dyes Utilizing 2,6-Dimethylquinoxaline

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary & Mechanistic Rationale Quinoxaline derivatives are privileged scaffolds in the development of advanced photolumin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Quinoxaline derivatives are privileged scaffolds in the development of advanced photoluminescent materials, organic light-emitting diodes (OLEDs), and biological fluorescent probes[1]. The planar, highly conjugated pyrazine-benzene fused ring system acts as a robust electron-withdrawing (acceptor) moiety[2]. Among these derivatives, 2,6-dimethylquinoxaline offers a unique, bifunctional architecture for the rational design of Donor- π -Acceptor (D- π -A) fluorophores:

  • C2-Methyl Activation (The Reactive Handle): The methyl group at the 2-position (on the pyrazine ring) is highly activated by the adjacent electronegative imine nitrogen. This enhanced CH-acidity permits facile base-catalyzed Knoevenagel condensations with electron-rich aromatic aldehydes, effectively extending the π -conjugation to form push-pull styryl dyes[1].

  • C6-Methyl Tuning (The Modulator): The methyl group at the 6-position (on the benzene ring) provides a mild inductive electron-donating effect (+I) that fine-tunes the electron affinity of the core. Furthermore, it serves as a potential site for selective structural modifications (e.g., radical bromination) to introduce bioconjugation handles without disrupting the primary fluorophore system[3].

By coupling 2,6-dimethylquinoxaline with a strong electron donor (e.g., 4-(diethylamino)benzaldehyde), researchers can synthesize highly solvatochromic fluorophores. These dyes exhibit pronounced Intramolecular Charge Transfer (ICT), resulting in large Stokes shifts and high sensitivity to local microenvironmental polarity[4].

Synthetic Workflow

G A 2,6-Dimethylquinoxaline (Acceptor Core) B Knoevenagel Condensation (Base-Catalyzed) A->B + Donor Aldehyde C D-A Styryl Fluorophore (Extended π-Conjugation) B->C - H2O D Photophysical Tuning (Solvatochromism) C->D Solvent Polarity E Cellular Bioimaging (Lipid Droplets) C->E Live-Cell Assay

Workflow for synthesizing D-A styryl fluorophores from 2,6-dimethylquinoxaline.

Experimental Protocols

Protocol A: Knoevenagel Condensation for D- π -A Styryl Quinoxaline Synthesis

Objective: To synthesize a push-pull fluorescent dye, (E)-4-(2-(6-methylquinoxalin-2-yl)vinyl)-N,N-diethylaniline, using 2,6-dimethylquinoxaline.

Causality & Validation: We employ a piperidine/glacial acetic acid catalytic system. Causality: Piperidine acts as a weak base to deprotonate the acidic C2-methyl group of 2,6-dimethylquinoxaline, generating a nucleophilic enamine intermediate. Concurrently, acetic acid protonates the carbonyl oxygen of the donor aldehyde, increasing its electrophilicity. This dual-activation ensures high yields while minimizing side reactions. Self-Validation: The reaction is visually self-validating; as π -conjugation extends, the solution transitions from pale yellow to deep red/orange, and the product exhibits distinct fluorescence under a 365 nm UV lamp.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,6-dimethylquinoxaline (1.0 mmol, 158.2 mg) and 4-(diethylamino)benzaldehyde (1.1 mmol, 194.9 mg) in 15 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mL of piperidine and 0.1 mL of glacial acetic acid to the solution. Note: The equimolar ratio of weak base to weak acid forms a buffered catalytic environment optimal for Knoevenagel condensations.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C) under an inert argon atmosphere for 12–18 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the alkene product.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product will appear as a highly fluorescent spot with a lower Rf​ value than the starting materials.

  • Workup: Once complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 15 mL) to neutralize and remove acetic acid, followed by brine (15 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent in vacuo. Purify the crude dark-red residue via silica gel column chromatography (eluent: gradient of Hexane/Ethyl Acetate) to afford the pure styryl dye.

Protocol B: Photophysical Characterization & Solvatochromism Evaluation

Objective: To quantify the absorption, emission, and quantum yield of the synthesized dye across varying solvent polarities.

Causality & Validation: Causality: D- π -A dyes exhibit positive solvatochromism due to Intramolecular Charge Transfer (ICT). Upon excitation, the molecule's dipole moment increases significantly. Polar solvents stabilize this highly polar excited state more effectively than the ground state, lowering the energy gap and causing a red-shift in emission. Self-Validation: The protocol strictly mandates an optical density (OD) limit of < 0.05 at the excitation wavelength. This is a critical self-validating step to prevent inner-filter effects (self-absorption), ensuring that the calculated quantum yield ( Φ ) is an accurate representation of the molecule's inherent emissivity.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mM stock solution of the purified dye in spectroscopic-grade DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µM in a series of solvents with increasing dielectric constants (e.g., Toluene, Chloroform, Acetonitrile, PBS). Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent mixing artifacts.

  • UV-Vis Absorption: Record the absorption spectra from 300 nm to 700 nm using a UV-Vis spectrophotometer. Identify the maximum absorption wavelength ( λabs​ ).

  • Fluorescence Emission: Excite the samples at their respective λabs​ . Record the emission spectra and calculate the Stokes shift ( Δλ=λem​−λabs​ ).

  • Quantum Yield ( Φ ): Calculate the relative quantum yield using Rhodamine 6G ( Φ=0.95 in ethanol) as a standard reference.

Data Presentation: Photophysical Properties

The following table summarizes the expected photophysical behavior of the 2,6-dimethylquinoxaline-derived D- π -A styryl dye, demonstrating pronounced solvatochromism.

SolventDielectric Constant ( ϵ )Absorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Toluene 2.4420510900.65
Chloroform 4.84355501150.58
Acetonitrile 37.54506201700.22
Water (PBS, pH 7.4) 80.14606501900.05

Table 1: Solvatochromic properties of the 2,6-dimethylquinoxaline-derived styryl dye. The significant red-shift in emission and decrease in quantum yield in polar solvents are characteristic of Intramolecular Charge Transfer (ICT) states.

References

  • Title: Synthesis and halochromism of new quinoxaline fluorescent dyes Source: ResearchGate (Dyes and Pigments) URL: 1

  • Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL: 3

  • Title: Synthesis of Quinoxaline Derivatives Catalyzed by Brønsted Acidic Ionic Liquid under Solvent-Free Conditions Source: AIP Publishing URL: 4

  • Title: Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage Source: PMC (nih.gov) URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 2,6-dimethylquinoxaline by recrystallization

Technical Support Center: Purification of Crude 2,6-Dimethylquinoxaline via Recrystallization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2,6-Dimethylquinoxaline via Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of pure 2,6-dimethylquinoxaline. This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. However, its synthesis—typically via the condensation of 4-methylbenzene-1,2-diamine with pyruvaldehyde—often yields a crude mixture heavily contaminated with the 2,7-dimethylquinoxaline regioisomer and polymeric byproducts.

Because standard silica gel column chromatography often fails to separate these regioisomers[1], precision recrystallization is not just an option; it is the definitive, field-proven method for purification. This guide provides a self-validating protocol and troubleshooting matrix designed to ensure high-fidelity crystallization.

Physicochemical & Crystallization Profile

Before initiating purification, it is critical to understand the thermodynamic boundaries of your solute. The table below summarizes the quantitative parameters that dictate our solvent choices and validation metrics.

ParameterValue / DescriptionCausality in Experimental Design
Molecular Formula C₁₀H₁₀N₂Dictates moderate polarity, making it soluble in alcohols but insoluble in water.
Melting Point (Pure) 73.0–74.1 °C[2]Low melting point increases the risk of "oiling out" if the solvent system is too weak at elevated temperatures.
Primary Solvent Ethanol (EtOH)Provides high solubility at 70 °C, breaking down the crude matrix.
Anti-Solvent Water (H₂O)Drives supersaturation. A final ratio of approx. 8:2 (Water:Ethanol v/v)[3] maximizes recovery at 0–5 °C.
Critical Impurities 2,7-dimethylquinoxalineStructurally similar isomer that easily co-crystallizes if cooling is rushed.

Workflow Visualization

The following diagram maps the logical progression of the recrystallization process, highlighting the critical decision gate for managing phase separation (oiling out).

G N1 Crude 2,6-Dimethylquinoxaline N2 Dissolution (Hot EtOH, 70°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Anti-Solvent Titration (Dropwise H2O to Cloud Point) N3->N4 N5 Oiling Out Detected? N4->N5 N6 Reheat & Add Drops of EtOH N5->N6 Yes N7 Controlled Cooling (RT then 0-5°C) N5->N7 No N6->N4 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystals (Validate MP: 73-74°C) N8->N9

Workflow for the self-validating recrystallization of 2,6-dimethylquinoxaline.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system: each step contains a physical observation that validates the success of the previous action.

Step 1: Primary Dissolution

  • Action: Place the crude 2,6-dimethylquinoxaline in an Erlenmeyer flask. Add a minimum volume of absolute ethanol (approx. 2-3 mL per gram of crude). Heat gently to 70 °C while stirring.

  • Causality: Ethanol disrupts the intermolecular forces of the crude solid. Using the minimum volume ensures that the solution will easily reach supersaturation later.

  • Validation: The solution should turn into a dark but transparent liquid. Any remaining solid is likely polymeric waste.

Step 2: Hot Filtration

  • Action: Rapidly pass the hot solution through a pre-warmed fluted filter paper or a heated glass frit.

  • Causality: Removes insoluble particulates that can act as unwanted nucleation sites, which would otherwise trigger premature and impure crystallization.

Step 3: Anti-Solvent Titration (The "Cloud Point")

  • Action: Maintain the filtrate at 70 °C. Begin adding hot deionized water dropwise. Stop immediately when a slight, persistent turbidity (cloudiness) forms. Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Causality: This establishes the exact thermodynamic boundary of saturation. The system is now primed for crystal nucleation upon a drop in temperature.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 45–60 minutes. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 30 minutes.

  • Causality: Slow cooling provides the activation energy necessary for the 2,6-isomer to selectively arrange into a highly ordered crystal lattice, effectively excluding the 2,7-isomer. Rapid cooling would cause the molecules to crash out amorphously, trapping impurities.

Step 5: Isolation and Validation

  • Action: Collect the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a minimal amount of ice-cold 8:2 Water:Ethanol (v/v)[3]. Dry under high vacuum.

  • Validation: Measure the melting point. A sharp melt at 73.0–74.1 °C[2] validates the protocol's success. A broad range (e.g., 65–70 °C) indicates trapped solvent or isomeric contamination, requiring a second recrystallization cycle.

Troubleshooting Guides & FAQs

Q1: Why is my product separating as a dense oil at the bottom of the flask instead of forming crystals? A: This phenomenon, known as "oiling out," occurs when the solute precipitates at a temperature above its melting point (73-74 °C). Because you added too much anti-solvent (water) while the mixture was too hot, the compound separated as a liquid phase rather than a solid.

  • The Fix: Reheat the mixture until the oil dissolves back into the solvent. Add a few drops of ethanol to increase the solvent strength, and allow the solution to cool more slowly. You want nucleation to occur below 73 °C.

Q2: My NMR still shows a mixture of isomers. Why didn't column chromatography work, and how do I fix this? A: The 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline regioisomers possess nearly identical polarities and dipole moments, making them notoriously inseparable via standard silica gel column chromatography[1].

  • The Fix: Recrystallization is the only reliable way to separate them without specialized chiral or silver-nitrate impregnated columns. If your first crop is contaminated, perform a second recrystallization using a slightly higher ratio of water to ethanol, and ensure the cooling rate from 70 °C to room temperature is strictly undisturbed and slow.

Q3: Can I use a Hexane/Ethyl Acetate solvent system instead of Ethanol/Water? A: While Hexane/Ethyl Acetate is a staple for silica gel chromatography, it is suboptimal for the recrystallization of low-melting quinoxalines. 2,6-dimethylquinoxaline is highly soluble in ethyl acetate even at lower temperatures, which dramatically reduces your percent recovery. The Ethanol/Water system provides a much steeper temperature-solubility gradient, maximizing both purity and yield.

Q4: The melting point of my dried crystals is 68–72 °C. Is this acceptable for downstream synthesis? A: No. A depressed and broadened melting point indicates the crystal lattice is compromised by impurities—most likely the 2,7-isomer or residual pyruvaldehyde oligomers. For sensitive downstream applications (like bromination of the methyl groups), this will lead to complex, inseparable side-reactions. You must achieve the validated target of 73.0–74.1 °C[2] before proceeding.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega (ACS Publications) URL:[Link]

  • Cooperative Iridium Complex Catalyzed Synthesis of Quinoxalines, Benzimidazoles and Quinazolines in Water Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A Convenient Synthesis of the Potent Mutagen 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin Source: Acta Chemica Scandinavica (via SciSpace) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoxaline Derivatives

Welcome to the Technical Support Center for Quinoxaline Derivatives. Quinoxaline scaffolds are ubiquitous in medicinal chemistry and materials science, but their rigid, planar structure often leads to severe aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Derivatives. Quinoxaline scaffolds are ubiquitous in medicinal chemistry and materials science, but their rigid, planar structure often leads to severe aqueous solubility bottlenecks. This guide provides researchers and drug development professionals with mechanistic insights, decision-making workflows, and field-validated protocols to overcome these challenges.

Diagnostic Decision Workflow

Before troubleshooting, it is critical to determine whether your downstream application permits chemical modification of the quinoxaline core or if you must rely strictly on formulation technologies.

SolubilityWorkflow Start Poorly Soluble Quinoxaline Scaffold Q1 Are ionizable groups present? (e.g., amines, acids) Start->Q1 Salt Salt Formation & pH Adjustment Q1->Salt Yes Q2 Can the chemical structure be modified? Q1->Q2 No ChemMod Prodrug Synthesis or Polar Group Addition Q2->ChemMod Yes Formulation Formulation Strategies (CDs, Nanoparticles, Solid Dispersions) Q2->Formulation No

Caption: Decision tree for selecting a solubility enhancement strategy for quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoxaline derivatives consistently precipitate out of aqueous buffers during in vitro assays? A1: Quinoxalines are heterocyclic compounds composed of fused benzene and pyrazine rings. This aromatic architecture results in a highly planar and rigid molecular conformation, fostering strong intermolecular π-π stacking interactions in the solid state 1. Overcoming these robust crystal lattice forces during dissolution requires significant thermodynamic energy, which water alone cannot provide. Furthermore, adding lipophilic substituents to enhance target affinity (e.g., for HDAC inhibition) further reduces their aqueous compatibility 2.

Q2: I am in the hit-to-lead phase and can modify my compound. What is the most effective chemical modification to improve solubility? A2: Introducing polar, ionizable groups is highly effective. For example, adding a distal carboxyl group to the quinoxaline core can drastically increase solubility by facilitating hydrogen bonding with water. A prime example is the synthesis of 6-quinoxaline carboxylic acid (6-QCA), which achieved an unprecedented aqueous solubility of 5.5 M in a 1.0 M KOH solution 3. Alternatively, if basic functional groups (like an amino group) are present, forming a hydrochloride salt disrupts the crystal lattice upon ionization, significantly improving solubility compared to the free base 1.

Q3: I cannot alter the chemical structure of my clinical candidate. How can I formulate it for in vivo dosing? A3: For non-ionizable or highly lipophilic quinoxalines, formulation technologies are required:

  • Cyclodextrin Inclusion Complexes: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the quinoxaline molecule, while its hydrophilic exterior ensures aqueous solubility 4.

  • Polymeric Nanoparticles: Encapsulating the drug in conjugated polymer nanoparticles (CPNs) enhances both solubility and cellular uptake. Thiophene-quinoxaline-based CPNs have demonstrated ~80% internalization in breast cancer cells 5.

  • Amorphous Solid Dispersions: Dispersing the compound within a polymer matrix in an amorphous state prevents crystallization, lowering the thermodynamic barrier to dissolution 1.

Quantitative Comparison of Enhancement Strategies

StrategyMechanism of ActionExample / ApplicationRelative Solubility Gain
Salt Formation Ionization disrupts solid-state crystal lattice forcesQuinoxaline hydrochloride salts10x - 100x
Polar Group Addition Increases hydrogen bonding capacity with water6-Quinoxaline carboxylic acid (6-QCA)Up to 5.5 M in 1 M KOH
Cyclodextrin Complexation Encapsulation of lipophilic core in a hydrophobic cavityHP-β-CD inclusion complexes50x - 200x
Polymer Nanoparticles Nanoscale dispersion & enhanced endocytosisThiophene-quinoxaline CPNsFormulation dependent
Prodrug Synthesis Transient addition of highly polar, cleavable groupsPhosphate ester prodrugs> 5000x

Troubleshooting & Experimental Protocols

Protocol 1: Synthesis of Highly Soluble 6-Quinoxaline Carboxylic Acid (6-QCA)

Causality: Grinding the reagents under ambient conditions facilitates a solvent-free amino acetalization and cyclization. This mechanochemical approach yields a highly soluble carboxylated derivative without the need for harsh solvents, bypassing traditional solubility limits 3.

  • Preparation: Weigh equimolar amounts of 3,4-diaminobenzoic acid and glyoxal.

  • Mechanochemical Synthesis: Combine the reagents in a mortar and grind continuously under an ambient atmosphere until a homogeneous paste/powder forms (typically 15-30 minutes).

  • Purification: Wash the resulting solid with minimal cold water to remove unreacted glyoxal, then dry under a vacuum.

  • Validation: Confirm the structure via 1H NMR. The expected yield is ~97%. Dissolve the resulting powder in 1.0 M KOH to achieve up to 5.5 M concentration for downstream assays.

Protocol 2: Preparation of Quinoxaline-HP-β-CD Inclusion Complexes

Causality: Dissolving the host (HP-β-CD) in water and the guest (quinoxaline) in a volatile organic solvent allows for molecular-level mixing. Subsequent evaporation forces the lipophilic drug into the cyclodextrin cavity, preventing precipitation 1.

  • Host Dissolution: Dissolve HP-β-CD in deionized water (typically a 1:1 or 1:2 molar ratio of drug to HP-β-CD).

  • Guest Dissolution: Dissolve the poorly soluble quinoxaline derivative in a minimal volume of ethanol.

  • Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at 40°C until a clear aqueous solution remains.

  • Lyophilization: Freeze the solution at -80°C and lyophilize to obtain the solid inclusion complex powder. Verify complexation via 2D NOESY NMR 4.

Biological Application: Apoptotic Signaling via Solubilized Quinoxalines

Once successfully solubilized, quinoxaline derivatives (such as compound 25d or T2fQf nanoparticles) can exert potent biological effects. A primary mechanism of action in oncology models is the induction of apoptosis via modulation of the Bcl-2 protein family and subsequent activation of caspase cascades 5.

ApoptosisPathway Drug Solubilized Quinoxaline (e.g., T2fQf NPs / Cmpd 25d) Bax Upregulation of BAX (Pro-apoptotic) Drug->Bax Activates Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway modulated by solubilized quinoxaline derivatives in cancer cell models.

References

  • Quinoxaline, its derivatives and applications: A state of the art review SciSpace [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens PMC [Link]

  • Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries ACS Publications[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma Frontiers[Link]

  • A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis ResearchGate[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications PMC[Link]

  • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,6-Dimethylquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with the regioselectivity and purity profiles when synthesizing un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with the regioselectivity and purity profiles when synthesizing unsymmetrical quinoxalines.

The synthesis of 2,6-dimethylquinoxaline—typically achieved via the condensation of 4-methyl-1,2-phenylenediamine with pyruvaldehyde—presents a classic mechanistic challenge. Because both the diamine and the dicarbonyl are unsymmetrical, the reaction inherently produces a mixture of regioisomers. Furthermore, the high reactivity of the precursors makes the system prone to oxidative degradation and structural rearrangements. This guide provides field-proven, self-validating protocols to help you control these pathways and isolate your target compound with high purity.

Reaction Pathways & Side Reactions

G SM 4-Methyl-1,2-phenylenediamine + Pyruvaldehyde Target 2,6-Dimethylquinoxaline (Target) SM->Target Condensation (C1-N & C2-N) Regio 2,7-Dimethylquinoxaline (Major Side Product) SM->Regio Condensation (C1-N & C2-N reversed) Benz Benzimidazoles (Rearrangement) SM->Benz Strong Acid Catalysis Poly Colored Impurities (Oxidation) SM->Poly O2 exposure / High Temp

Reaction pathways in 2,6-dimethylquinoxaline synthesis and common side reactions.

Troubleshooting Guides & FAQs

Q1: I am obtaining a near 1:1 mixture of 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline. How can I drive the regioselectivity or isolate the 2,6-isomer? Causality & Solution: The condensation of 4-methyl-1,2-phenylenediamine with pyruvaldehyde lacks sufficient steric or electronic bias to strongly favor one regioisomer over the other under standard thermal conditions.

  • Workaround 1 (Separation): The isomers often co-elute on standard silica, making chromatography frustrating. However, careful fractional crystallization can sometimes enrich the product.

  • Workaround 2 (Alternative Synthetic Route): For absolute regiocontrol, abandon the direct condensation. Instead, utilize the reduction of N-acetonylsulphonamides. As demonstrated in authoritative RSC literature, reducing the corresponding N-acetonylsulphonamide of 4-methyl-2-nitroaniline with tin(II) chloride directly yields 2,6-dimethylquinoxaline without the 2,7-isomer contamination [1]. Alternatively, the controlled oxidation of 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline using V₂O₅ yields the specific isomer flawlessly [2].

Q2: My reaction mixture rapidly turns dark brown or black, and my yield of the quinoxaline is low. What is happening? Causality & Solution: This is caused by two competing side reactions: the over-oxidation of the electron-rich o-phenylenediamine starting material, and the base/acid-catalyzed oligomerization of the highly reactive pyruvaldehyde [3].

  • Protocol Validation: To self-validate that oxidation is the primary culprit, run a control reaction strictly degassed with Argon. If the dark color persists, pyruvaldehyde polymerization is dominating.

  • Fix: Always use freshly purified 4-methyl-1,2-phenylenediamine (recrystallized or sublimed). Degas your solvents (e.g., ethanol or water) with nitrogen or argon prior to the addition of reagents. Maintain the reaction at ambient temperature if possible, utilizing mild, green catalysts (like cerium(IV) ammonium nitrate or heteropolyoxometalates) rather than harsh heating [4].

Q3: LC-MS analysis of my crude mixture shows a byproduct with a mass corresponding to a benzimidazole derivative. How do I prevent this? Causality & Solution: Benzimidazoles form through the ring contraction and rearrangement of the quinoxaline skeleton. This pathway is heavily favored under strongly acidic conditions and prolonged high temperatures [3].

  • Fix: Avoid using strong mineral acids (like HCl or H₂SO₄) as catalysts. Switch to a milder Lewis acid catalyst, or perform the reaction in a catalyst-free aqueous or ethanolic medium.

Quantitative Data: Catalyst & Condition Effects on Side Reactions

The table below summarizes how different reaction environments influence the formation of side products during the synthesis of dimethylquinoxalines.

Reaction ConditionCatalyst SystemRegioselectivity (2,6 : 2,7)Major Side ProductOverall Yield
Reflux in Toluene (110 °C)Strong Acid (HCl/H₂SO₄)~1:1Benzimidazoles (High)< 50%
Room Temp in WaterCAN (Cerium Ammonium Nitrate)~1:1None (Clean reaction)> 85%
Room Temp in TolueneAlumina-supported MoVP~1:1Incomplete condensation92%
V₂O₅ Oxidation of Precursor V₂O₅ / Silica Gel > 99:1 Trace over-oxidation 77%
Step-by-Step Methodology: Optimized Regiospecific Synthesis via V₂O₅ Oxidation

Because direct condensation yields an inseparable regioisomeric mixture, the most reliable method to obtain pure 2,6-dimethylquinoxaline is through the controlled oxidation of 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline [2]. This circumvents the regioselectivity issue entirely.

Workflow Step1 Step 1: Tetrahydroquinoxaline Precursor (2,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline) Step2 Step 2: V2O5 Oxidation (Toluene, Silica Gel, RT to Reflux) Step1->Step2 Step3 Step 3: Filtration & Concentration (Remove V-salts) Step2->Step3 Step4 Step 4: Column Chromatography (Hexanes/AcOEt = 2/1) Step3->Step4 Target Pure 2,6-Dimethylquinoxaline (Red Solid, ~77% Yield) Step4->Target

Regiospecific synthesis workflow for 2,6-dimethylquinoxaline via V2O5 oxidation.

Materials Required:

  • 2,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline (1.00 mmol, 163 mg)

  • Vanadium(V) oxide (V₂O₅) (3.00 mmol, 545 mg)

  • Silica gel (0.8 g)

  • Anhydrous Toluene (6 mL)

Experimental Protocol:

  • Preparation: In an oven-dried round-bottom flask, suspend 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline (163 mg) in 6 mL of anhydrous toluene under a nitrogen atmosphere.

  • Oxidant Addition: Add V₂O₅ (545 mg) and silica gel (0.8 g) to the suspension.

    • Causality Note: Silica gel is not just a filler here; it acts as a solid support to drastically increase the surface area for the heterogeneous V₂O₅ oxidant. This ensures a smooth, controlled aromatization without pushing the system into destructive over-oxidation.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress via TLC (Hexanes/EtOAc 2:1) until the tetrahydro-starting material is completely consumed (typically 2-4 hours).

  • Filtration: Filter the crude reaction mixture through a Celite pad to remove the silica gel and the reduced vanadium species. Wash the pad thoroughly with ethyl acetate to ensure complete product recovery.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a mobile phase of Hexanes/AcOEt (2:1) to isolate the target compound.

  • Validation: The product should isolate as a red solid (approx. 77% yield, mp 73.0–74.1 °C). Confirm purity via ¹H NMR; you should observe a complete absence of the 2,7-isomer methyl shifts.

References
  • o-Nitroaniline Derivatives. Part 3.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL
  • Identifying and minimizing side products in quinoxaline synthesis Source: BenchChem URL
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: PMC - NIH URL
Optimization

Troubleshooting low bioactivity in novel quinoxaline compounds

Welcome to the Quinoxaline Bioactivity Support Center . As a Senior Application Scientist, I frequently consult with medicinal chemistry teams who encounter a frustrating roadblock: newly synthesized quinoxaline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Bioactivity Support Center . As a Senior Application Scientist, I frequently consult with medicinal chemistry teams who encounter a frustrating roadblock: newly synthesized quinoxaline derivatives that show exceptional promise in silico but fail to translate during in vitro or cellular assays.

The planar, rigid nature of the fused benzene-pyrazine ring system makes quinoxalines privileged scaffolds for kinase inhibition and antimicrobial activity, but it also introduces significant physicochemical liabilities and assay artifacts. This guide provides root-cause analyses, self-validating protocols, and structural optimization strategies to rescue your hit compounds.

Section 1: Physicochemical Liabilities & Solubility

Q: My novel quinoxaline derivative shows no activity in our biochemical assay, despite sub-nanomolar in silico docking scores. What is the most likely cause?

A: The most frequent cause of this discrepancy is poor kinetic solubility in the assay buffer. Quinoxalines often exhibit strong intermolecular π-π stacking, leading to high crystal lattice energy and extremely low aqueous solubility[1]. If your compound precipitates out of the DMSO/buffer solution, the effective concentration in the well is near zero, resulting in a false negative. Because biochemical assays are typically performed using pre-dissolved amorphous material in DMSO, kinetic solubility is a much more critical troubleshooting parameter here than thermodynamic solubility[2].

Protocol 1: Self-Validating Kinetic Solubility & Nephelometry Assay

Do not trust bioassay data until you confirm the compound remains in solution at your top testing concentration.

  • Preparation: Prepare a 10 mM stock of the quinoxaline compound in 100% DMSO.

  • Dilution: Perform serial dilutions in DMSO to create 100x concentrated stocks of your desired final assay concentrations (e.g., 100 µM to 10 mM).

  • Aqueous Transfer: Transfer 1 µL of each DMSO stock into 99 µL of your exact aqueous assay buffer (final DMSO = 1% v/v) in a 96-well clear-bottom plate.

  • Equilibration: Incubate for 2 hours at room temperature.

  • Measurement: Measure light scattering using a microplate nephelometer (or measure absorbance at 620 nm).

  • Causality & Validation: An abrupt increase in light scattering indicates the exact concentration at which precipitation occurs. If precipitation occurs below your expected IC50 threshold, the assay is invalid.

Table 1: Quantitative Strategies to Overcome Quinoxaline Insolubility

StrategyMechanism of ActionQuantitative Impact / Target MetricExample Application
Salt Formation Ionization disrupts the crystal lattice, increasing hydration energy.Increases solubility by 10x–100x; Target aqueous solubility >50 µg/mL.Introduction of an amine to form a highly soluble hydrochloride salt[1].
Co-Solvent Addition Lowers the dielectric constant of the aqueous medium.Final assay concentration must remain ≤ 1% v/v DMSO to prevent cell toxicity.Using 1% DMSO in biochemical assays to prevent immediate precipitation.
Lipophilicity Tuning Reduces LogP/LogD to favor aqueous partitioning over aggregation.Target LogD (at pH 7.4) between 1.0 and 3.0 for optimal balance.Substituting bulky alkyl groups with polar morpholine or piperazine rings[3].
Cyclodextrin Complexation Encapsulates the hydrophobic quinoxaline core in a hydrophilic shell.Can increase apparent solubility by >1000x in aqueous media.Formulation with 10-20% w/v HP-β-CD for cellular or in vivo dosing[1].

Section 2: Assay Artifacts & PAINS

Q: My quinoxaline compound is highly active across multiple, unrelated biochemical assays. Have I discovered a breakthrough multi-target drug?

A: Highly unlikely. It is much more probable that your compound is acting as a Pan-Assay Interference Compound (PAINS) or a colloidal aggregator[4]. Heterocycles with specific substitutions can non-specifically inhibit proteins through covalent reactivity, redox cycling, or by forming sub-micron colloidal aggregates that sequester and denature the target enzyme.

PAINS_Workflow Start Primary Hit (Quinoxaline) AggCheck Detergent Counter-Screen (+0.01% Triton X-100) Start->AggCheck AggDecision Activity Maintained? AggCheck->AggDecision Aggregator Colloidal Aggregator (Discard) AggDecision->Aggregator No RedoxCheck Redox Counter-Screen (+DTT / ALARM NMR) AggDecision->RedoxCheck Yes RedoxDecision Activity Maintained? RedoxCheck->RedoxDecision Reactive Covalent/Redox PAINS (Discard) RedoxDecision->Reactive No Valid Validated Hit Proceed to Cell Assay RedoxDecision->Valid Yes

Workflow for identifying and excluding quinoxaline-based assay artifacts and PAINS.

Protocol 2: Detergent-Based Counter-Screen for Colloidal Aggregation
  • Buffer Split: Prepare your standard biochemical assay buffer and divide it into two batches: Batch A (Standard) and Batch B (Supplemented with 0.01% v/v Triton X-100).

  • Dose-Response: Run a full dose-response curve (e.g., 1 nM to 100 µM) of the quinoxaline compound in both buffers simultaneously.

  • Analysis: Calculate the IC50 for both conditions.

  • Causality & Validation: Colloidal aggregates are highly sensitive to non-ionic detergents. If the compound's IC50 shifts significantly (e.g., >10-fold loss of potency) in Batch B, the initial activity was an artifact of aggregation, not true stoichiometric binding.

Section 3: Cellular Permeability and Target Engagement

Q: The compound has a validated biochemical IC50 of 10 nM, but the cellular IC50 is >10 µM. Why is the bioactivity dropping in cells?

A: This is a classic ADME disconnect. For quinoxalines, the primary culprits are poor passive membrane permeability, high plasma protein binding (if serum is present in the media), or active efflux by transporters like P-glycoprotein (P-gp)[2]. Quinoxaline derivatives often target intracellular kinases (such as the ERK1/2 pathway) to exert their antiproliferative effects[1]. If the compound cannot efficiently reach the cytosol, it cannot engage the target.

ERK_Pathway Ligand Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Membrane) Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative (Intracellular Inhibitor) Quinoxaline->ERK Inhibition

Intracellular target engagement of quinoxaline derivatives within the ERK1/2 signaling pathway.

Protocol 3: Assessing Cellular Permeability & Efflux (Caco-2 Bi-directional Assay)
  • Cell Seeding: Seed Caco-2 cells (1x10^5 cells/cm²) on polycarbonate transwell filter inserts. Culture for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER) to ensure tight junction integrity (Must be >200 Ω·cm²).

  • Apical to Basolateral (A-B): Add 10 µM quinoxaline to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

  • Basolateral to Apical (B-A): Add 10 µM quinoxaline to the basolateral chamber. Sample the apical chamber at 30, 60, and 120 minutes.

  • Quantification: Quantify compound concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

  • Causality & Validation: Calculate the Efflux Ratio ( Papp​ B-A / Papp​ A-B). An efflux ratio > 2.0 indicates the quinoxaline is a substrate for active efflux transporters[2]. To resolve this, medicinal chemistry efforts should focus on reducing the topological polar surface area (tPSA) or removing hydrogen bond donors to lower the efflux liability.

References

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds". 1

  • ACS Publications. "Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection | Journal of Medicinal Chemistry". 2

  • PMC. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS". 4

  • bris.ac.uk. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays".

  • PMC - NIH. "Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids". 3

Sources

Troubleshooting

Technical Support Center: Quinoxaline Catalyst Remediation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic drug development: the quantitative removal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic drug development: the quantitative removal of catalysts from quinoxaline reaction mixtures .

Whether you are condensing 1,2-diamines with 1,2-dicarbonyls or utilizing oxidative coupling pathways, residual transition metals (Pd, Cu, Ni) or strong acids can degrade your product, complicate downstream chromatography, and cause your Active Pharmaceutical Ingredient (API) to fail strict regulatory heavy-metal limits (<10 ppm). This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Catalyst Remediation Workflow

CatalystRemovalFlow A Crude Quinoxaline Mixture B Identify Catalyst Phase A->B C1 Heterogeneous (CuO, MOFs, PVPP-OTf) B->C1 Solid Phase C2 Homogeneous (Pd/Cu Salts, Soluble Acids) B->C2 Liquid Phase D1 Filtration / Centrifugation (PTFE Membrane) C1->D1 D2 Solid-Supported Scavengers (e.g., QuadraPure TU) C2->D2 Transition Metals D3 Polymer-Immobilization (Pre-reaction) C2->D3 Soluble Acids E1 Solvent Wash & Vacuum Dry (Regeneration) D1->E1 E2 API-Grade Quinoxaline (<10 ppm metal) D2->E2 D3->D1 Post-reaction

Decision matrix for quinoxaline catalyst removal based on phase and chemical properties.

Quantitative Efficacy of Catalyst Removal Strategies

To select the appropriate remediation strategy, compare the expected recovery metrics and purities outlined in the table below:

Catalyst SystemRemoval / Recovery TechniqueTarget ContaminantPost-Removal Purity / YieldRecyclability Metrics
CuO Nanoparticles 0.22 µm Filtration + Methanol WashCopper (Cu)65% conversion rate maintainedActive up to 5 cycles
Cu-Al (2.5:1) Filtration + Ethyl Acetate ExtractionCopper (Cu)Cu leaching below ICP-AES detectionActive up to 4 cycles
Na₂PdP₂O₇ (Nano) Filtration + Dichloromethane WashPalladium (Pd)Good to excellent isolated yieldsHighly reusable
Cu(OTf)₂ in Flow QuadraPure TU Scavenger (110 °C)Copper (Cu)>97% API purity isolatedN/A (Continuous Flow)
PVPP·OTf Chloroform Wash + FiltrationTriflic AcidHigh yield, neutral pHHighly reusable
Troubleshooting Guides & FAQs
Q1: How do I prevent catalyst deactivation when recovering heterogeneous metal oxide nanoparticles (e.g., CuO, Cu-Al) from the reaction mixture?

Mechanistic Causality: Metal oxide nanoparticles, such as1[1], possess exceptionally high surface energy. During the condensation of o-phenylenediamine and 1,2-dicarbonyls, unreacted starting materials and the newly formed nitrogen-rich quinoxaline product physically adsorb onto the active metal sites. If not removed, this organic passivation layer blocks substrate access in subsequent catalytic cycles, leading to rapid deactivation.

Protocol:

  • Terminate the reaction and allow the vessel to cool to ambient temperature.

  • Filter the solid catalyst using a 0.22 µm PTFE membrane.

  • Wash the retentate extensively with a polar protic solvent (e.g., methanol) to disrupt hydrogen bonding and 1[1].

  • 1[1]. This thermal treatment removes residual solvent and fully restores the active surface.

Self-Validation System: Perform Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) on the reaction filtrate. A successful recovery is validated when2[2], ensuring the catalyst remains entirely in the solid phase.

Q2: My homogeneous transition metal catalyst (e.g., Pd, Cu(OTf)₂) is contaminating the final quinoxaline API. How can I achieve pharmaceutical-grade limits (<10 ppm)?

Mechanistic Causality: Homogeneous catalysts remain solvated with the product. Standard aqueous biphasic workups often fail because the newly synthesized quinoxaline ring acts as an excellent bidentate ligand, strongly coordinating with transition metals. To strip the metal, you must introduce a scavenger with a thermodynamically superior affinity for the metal than the quinoxaline nitrogen atoms.

Protocol:

  • Dissolve the crude reaction mixture in a compatible organic solvent (e.g., 1,2-dichloroethane).

  • Pack a glass column cartridge with a solid-supported metal scavenger, such as QuadraPure TU (thiourea-functionalized polystyrene). Thiourea has an exceptionally high affinity for thiophilic metals like Pd and Cu.

  • 3[3] to overcome the activation energy required for metal-ligand exchange.

  • Pump the reaction stream through the cartridge in a continuous flow setup.

  • Evaporate the exiting flow stream to isolate the purified quinoxaline[3].

Self-Validation System: Analyze the isolated product via HPLC. The protocol is validated when the3[3] without the need for traditional, loss-inducing column chromatography.

Q3: How can I simplify the removal of strong acid catalysts without tedious neutralization steps that cause product loss?

Mechanistic Causality: Strong homogeneous acids (like triflic acid) require aggressive basic workups. This can degrade sensitive functional groups on the quinoxaline ring or cause severe emulsion issues during extraction. By immobilizing the acid on a polymer support prior to the reaction, the catalyst mimics homogeneous kinetics due to high surface area but remains physically insoluble, allowing for mechanical removal.

Protocol:

  • Conduct the quinoxaline synthesis in an aqueous medium using4[4] (approx. 30 mg per 1 mmol reactants).

  • Upon reaction completion, add chloroform to the mixture to selectively dissolve the organic quinoxaline product.

  • 4[4]. The PVPP·OTf catalyst will remain on the filter paper.

  • Separate the chloroform layer, evaporate, and recrystallize the crude product from hot ethanol[4].

Self-Validation System: Test the pH of the organic filtrate. Because4[4] or chloroform, a neutral pH confirms zero acid leaching and complete catalyst recovery.

References
  • Source: tandfonline.
  • Title: A highly efficient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported triflic acid catalyst (PVPP·OTf)
  • Source: ias.ac.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Stability of 2,6-Dimethylquinoxaline in Solution

Welcome to the technical support center for 2,6-dimethylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-dimethylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with 2,6-dimethylquinoxaline in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments. While specific stability data for 2,6-dimethylquinoxaline is limited in public literature, the information herein is synthesized from the established chemical behavior of quinoxaline derivatives and standard stability testing protocols.

Troubleshooting Guide

This section addresses common problems observed during the handling and analysis of 2,6-dimethylquinoxaline solutions.

Q1: My solution of 2,6-dimethylquinoxaline is turning yellow/brown over time. What is causing this discoloration?

A1: Discoloration is a common indicator of chemical degradation. For quinoxaline derivatives, this is often due to oxidation or photodegradation. The formation of colored byproducts suggests that the molecular structure of your compound is being altered.

  • Causality: The quinoxaline ring system can be susceptible to oxidation, potentially forming N-oxides or other chromophoric degradation products.[1] Exposure to ambient light, especially UV radiation, can also induce photochemical reactions that lead to colored degradants.[1][2]

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container with aluminum foil to prevent further photodegradation.[1]

    • Inert Atmosphere: If you suspect oxidation, degas your solvent before preparing the solution and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

    • Analytical Confirmation: Use UV-Vis spectroscopy to check for changes in the absorption spectrum, which can confirm the formation of new chemical species. A more detailed analysis by HPLC can help to separate and quantify the parent compound and its degradation products.[1]

Q2: I'm observing precipitation in my 2,6-dimethylquinoxaline solution, especially after storage. What should I do?

A2: Precipitation can occur due to several factors, including low solubility, changes in the solution's properties, or the formation of less soluble degradation products.

  • Causality:

    • Solubility Limits: You may have exceeded the solubility limit of 2,6-dimethylquinoxaline in your chosen solvent. While quinoxaline itself is soluble in water, methyl substitutions can decrease aqueous solubility.[3]

    • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate if stored at a lower temperature (e.g., 4°C).[1]

    • pH Shift: If you are using a buffered aqueous solution, a change in pH can alter the ionization state of the molecule, potentially reducing its solubility.[1]

    • Degradation: The degradation products of 2,6-dimethylquinoxaline may be less soluble than the parent compound, leading to their precipitation over time.[1]

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of 2,6-dimethylquinoxaline in your specific solvent system. You may need to use a co-solvent like DMSO or ethanol for aqueous solutions.

    • Gentle Re-dissolution: Try gently warming the solution or sonicating it to redissolve the precipitate.

    • Fresh Preparation: If precipitation is persistent or if degradation is suspected, it is best to prepare a fresh solution before use.

    • Filtration: If you must use the existing solution, filter it through a 0.22 µm syringe filter to remove the precipitate. However, be aware that the concentration of the filtered solution will be lower than the intended concentration.

Q3: My experimental results are inconsistent, and I suspect a loss of potency of my 2,6-dimethylquinoxaline solution. How can I confirm this?

A3: Inconsistent results are a strong indicator of compound instability. A stability-indicating analytical method is required to confirm the degradation of the parent compound.

  • Causality: The active concentration of 2,6-dimethylquinoxaline in your solution is likely decreasing over time due to degradation. This can be caused by hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • Implement a Stability-Indicating HPLC Method: Develop or use an HPLC method that can separate 2,6-dimethylquinoxaline from its potential degradation products. A reversed-phase C18 column is often a good starting point.[2]

    • Time-Course Analysis: Analyze freshly prepared solutions and compare the chromatograms to those of aged solutions. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended (see Protocol 1). This involves subjecting the compound to harsh conditions to accelerate its breakdown.[4][5]

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for 2,6-dimethylquinoxaline solutions?

A4: To ensure the long-term stability of your 2,6-dimethylquinoxaline solutions, the following storage conditions are recommended:

  • Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil.[1]

  • Low Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[1]

  • Airtight Sealing: Use tightly sealed containers to prevent solvent evaporation and minimize exposure to atmospheric oxygen.[1]

  • Solvent Choice: Use high-purity, anhydrous solvents whenever possible to minimize water-related degradation.

Q5: How does pH affect the stability of 2,6-dimethylquinoxaline in aqueous solutions?

  • Alkaline Conditions: Some quinoxaline derivatives can undergo tautomerization in their reduced form under alkaline conditions.[6] Hydrolysis of certain functional groups can also be accelerated at high pH.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a potential degradation pathway for quinoxalines, especially at elevated temperatures.[6]

  • Recommendation: If your experiments require the use of aqueous solutions, it is crucial to determine the optimal pH for stability. This can be achieved by conducting a stability study across a range of pH values.

Q6: What are the likely degradation pathways for 2,6-dimethylquinoxaline?

A6: Based on the chemistry of related quinoxaline compounds, the following degradation pathways are plausible for 2,6-dimethylquinoxaline:

  • Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which could lead to the formation of N-oxides. The benzene ring can also be hydroxylated.[1][6]

  • Photodegradation: Exposure to UV light can generate reactive radicals that attack the aromatic ring system, potentially leading to ring-opening or other complex rearrangements.[2]

  • Hydrolysis: While the core quinoxaline ring is relatively stable to hydrolysis, extreme pH and high temperatures can promote degradation.[6]

Data Presentation

Table 1: Predicted Stability of 2,6-Dimethylquinoxaline in Solution Under Various Conditions

This table provides a qualitative summary based on the known behavior of similar quinoxaline derivatives. Experimental verification is highly recommended.

ConditionSolvent SystemTemperatureLight ConditionPredicted StabilityPotential Degradation Pathway
Acidic 0.1 M HCl (aq)60°CDarkLowHydrolysis
Alkaline 0.1 M NaOH (aq)Room TempDarkLow to ModerateTautomerization, Hydrolysis
Oxidative 3% H₂O₂Room TempDarkLowOxidation (N-oxide formation)
Thermal Organic Solvent80°CDarkModerateThermal Decomposition
Photolytic Organic/AqueousRoom TempUV LightLowPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,6-Dimethylquinoxaline

Objective: To intentionally degrade 2,6-dimethylquinoxaline under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 2,6-Dimethylquinoxaline

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 30% Hydrogen Peroxide

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,6-dimethylquinoxaline in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a clear vial of the stock solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. Include a dark control wrapped in aluminum foil.[1][2]

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualization

cluster_0 Troubleshooting Workflow for Inconsistent Results Inconsistent Results Inconsistent Results Check Solution Visually inspect for color change or precipitation Inconsistent Results->Check Solution Prepare Fresh Prepare fresh solution Check Solution->Prepare Fresh Precipitate or color change observed Analyze Old vs. New Analyze old and new solutions by HPLC Check Solution->Analyze Old vs. New No visible change Prepare Fresh->Analyze Old vs. New Degradation Confirmed Degradation Confirmed? Analyze Old vs. New->Degradation Confirmed Forced Degradation Perform forced degradation study (Protocol 1) Degradation Confirmed->Forced Degradation Yes Optimize Storage Optimize storage conditions (light, temp, solvent) Degradation Confirmed->Optimize Storage No, but issue persists Forced Degradation->Optimize Storage cluster_1 Potential Degradation Pathways of 2,6-Dimethylquinoxaline A 2,6-Dimethylquinoxaline B N-Oxides A->B Oxidation (e.g., H₂O₂) C Hydroxylated Derivatives A->C Oxidation / Hydrolysis D Ring-Opened Products A->D Harsh Oxidation / Photolysis E Photorearrangement Products A->E UV Light Exposure

Caption: General potential degradation pathways for 2,6-dimethylquinoxaline.

References

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2025, November 25). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Stability issues of 6,7-Dimethylquinoxaline-2,3-dione in solution. BenchChem.
  • BenchChem. (2025). Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline and its Derivatives. BenchChem.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-7.
  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2010). Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent.
  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
  • Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]

  • Bendahou, M., et al. (2015). Photodegradation kinetics of 2,6-dimetylphenol by natural iron oxide and oxalate in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 311, 1-8.
  • Carrington, D. M., et al. (2024).
  • Hama Aziz, K., et al. (2023). Enhanced degradation of 2,6-dimethylphenol by photocatalytic systems using TiO2 assisted with H2O2 and Fe(III). Environmental technology, 44(10), 1464–1477.
  • Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. ResearchGate. Retrieved from [Link]

  • Chirico, R. D., Johnson, R. D., & Steele, W. V. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. The Journal of Chemical Thermodynamics, 39(5), 769-781.
  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634.
  • Vione, D., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
  • Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN). (n.d.). ResearchGate. Retrieved from [Link]

  • Barry, S. T., et al. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.
  • van der Heden van Noort, G. J., et al. (2017). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. The Journal of organic chemistry, 82(9), 4917–4922.
  • Hydrolytic stability of polyetherimide investigated in ultrathin films. (2021, June 5). ResearchGate. Retrieved from [Link]

  • De'Nobili, M. D., et al. (2011). Hydrolytic Stability of l-(+)-Ascorbic Acid in Low Methoxyl Pectin Films with Potential Antioxidant Activity at Food Interfaces. Food and Bioprocess Technology, 6(1), 193-203.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylquinoxaline for Preclinical Studies

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the synthesis of 2,6-dimethylquinoxaline. It addresses common challenges and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the synthesis of 2,6-dimethylquinoxaline. It addresses common challenges and provides practical, field-proven solutions to ensure a robust and reproducible process suitable for generating preclinical study materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2,6-dimethylquinoxaline?

A1: The most prevalent and scalable method is the condensation reaction between 4-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione).[1][2] This reaction, often referred to as the Hinsberg condensation, is a well-established and efficient route to the quinoxaline core.[3] For scale-up, this method is advantageous due to the typically high yields and the availability of starting materials.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in quinoxaline synthesis on a larger scale can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or biacetyl can lead to significant side reactions, consuming your reactants and reducing the yield of the desired product.[4] The diamine is particularly susceptible to air oxidation, which can introduce colored impurities.[5]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent choice, and reaction time are critical. While many modern quinoxaline syntheses can be performed at room temperature, scaling up might require gentle heating to ensure the reaction goes to completion.[6][7]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[4][8]

Q3: I'm observing significant side product formation. How can this be minimized?

A3: The formation of side products is a common challenge during scale-up. To obtain a cleaner reaction profile, consider the following:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize the oxidation of the 4-methyl-1,2-phenylenediamine, which is a primary source of colored impurities.[5]

  • Controlled Addition of Reactants: Adding the biacetyl slowly to the solution of the diamine can help to control the reaction rate and minimize the formation of byproducts from the self-condensation of biacetyl.[5]

  • Temperature Control: While some heat may be necessary, excessive temperatures can promote side reactions.[6] Careful optimization of the reaction temperature is key.

Q4: What are the best practices for purifying 2,6-dimethylquinoxaline on a larger scale?

A4: For preclinical studies, high purity of the final compound is paramount. The most common and effective purification techniques for quinoxalines are:

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[6] Ethanol is a commonly used solvent for recrystallization.[9][10]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a reliable method.[6][11] A gradient elution with a solvent system like ethyl acetate in n-hexane is often effective.[11]

Q5: What analytical techniques are recommended for quality control of the final product?

A5: To ensure the identity, purity, and quality of the 2,6-dimethylquinoxaline for preclinical use, a combination of analytical methods should be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing purity and quantifying the compound. A C18 reverse-phase column with a UV-Vis detector is typically used.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, 2,6-dimethylquinoxaline is amenable to GC-MS analysis, which can confirm its molecular weight and provide information about impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product. 2D NMR techniques like HMBC can be used to confirm the connectivity of the atoms.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the scale-up synthesis of 2,6-dimethylquinoxaline.

Problem 1: Low or No Product Yield

Low or no yield is a critical issue that can halt a scale-up campaign. The following workflow can help diagnose and resolve the problem.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Starting Material Quality:

    • 4-methyl-1,2-phenylenediamine: This reactant is prone to air oxidation, which can result in a dark-colored product and lower yields.[5] Use freshly purified diamine or ensure it has been stored properly under an inert atmosphere and protected from light.

    • Biacetyl: Ensure the purity of the biacetyl, as impurities can participate in side reactions.

  • Optimize Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating may be required to drive it to completion, especially on a larger scale.[6] However, avoid excessive heat to prevent side product formation.[14]

    • Solvent: Ethanol is a commonly used solvent.[9] Ensure the solvent is of appropriate grade and dry, as water can sometimes interfere with the reaction.

    • Reaction Time: Monitor the reaction using TLC or HPLC to determine when it has reached completion.[4] Prolonged reaction times are not always beneficial and can lead to product degradation.[4]

  • Monitor Reaction Progress:

    • Regularly take aliquots from the reaction mixture and analyze them by TLC or HPLC to track the consumption of starting materials and the formation of the product. This will provide valuable information on the reaction kinetics and help determine the optimal reaction time.

  • Implement Inert Atmosphere:

    • If you observe significant coloration of the reaction mixture or the final product, it is a strong indication of oxidation.[5] Conducting the reaction under a nitrogen or argon atmosphere can significantly improve the yield and purity.

Problem 2: Product is Darkly Colored (Red/Brown/Black)

A darkly colored product is a common issue, primarily due to the oxidation of the diamine starting material or the product itself.

Caption: Troubleshooting workflow for a darkly colored product.

Detailed Steps:

  • Use Inert Atmosphere: The most effective preventative measure is to handle the 4-methyl-1,2-phenylenediamine and conduct the reaction under an inert atmosphere (nitrogen or argon).[5] Store the diamine protected from light and air.

  • Effective Purification:

    • Recrystallization: This is often sufficient to remove colored impurities. Ethanol is a good solvent choice.[6]

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be very effective at separating the desired product from colored byproducts.[11]

  • Decolorize with Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[8] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Problem 3: Difficulty with Product Purification

Purification can become more challenging at a larger scale.

Issue Potential Cause Recommended Solution
Oily Product After Recrystallization - Solvent choice is not optimal. - Presence of low-melting impurities.- Screen for a different recrystallization solvent or solvent mixture. - Attempt to purify a small sample via column chromatography to remove the impurities before recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading.- Optimize the mobile phase polarity using TLC. A good starting point is a low percentage of ethyl acetate in n-hexane, gradually increasing the polarity.[11] - Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product Crashes Out During Column Loading - Product has low solubility in the initial mobile phase.- Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the column.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of 2,6-Dimethylquinoxaline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Biacetyl (2,3-butanedione)

  • Ethanol (reagent grade)

  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Flush the flask with an inert gas.

  • With stirring, slowly add biacetyl (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux.

  • Once the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the crude product by filtration and wash with a small amount of cold ethanol.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2,6-dimethylquinoxaline

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude 2,6-dimethylquinoxaline in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration to remove the charcoal.[8]

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Safety Precautions

  • Always work in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16]

  • 2,6-Dimethylquinoxaline may cause skin, eye, and respiratory irritation.[15] Avoid contact with skin and eyes and avoid breathing dust.[15][17]

  • Consult the Safety Data Sheet (SDS) for 2,6-dimethylquinoxaline and all other reagents before use.[16]

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.[15][16][17]

References

  • MDPI. (2025, July 29). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]

  • PMC. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • HazComFast. (n.d.). 2,6-Dimethylquinoline (CAS 877-43-0). Retrieved from [Link]

  • mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

Sources

Optimization

Challenges in the N-oxidation of substituted quinoxalines

Welcome to the Technical Support & Troubleshooting Center for the N-oxidation of substituted quinoxalines. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the N-oxidation of substituted quinoxalines. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the causality behind synthetic failures, establish self-validating experimental workflows, and provide authoritative solutions for researchers and drug development professionals facing regioselectivity and yield challenges.

Module 1: Diagnostic Q&A and Troubleshooting Guides

Q1: I am trying to synthesize a mono-N-oxide from a 6-substituted quinoxaline, but I keep getting an unpredictable mixture of 1-oxide and 4-oxide isomers. How can I control regioselectivity? Causality & Solution: Regioselectivity in quinoxaline N-oxidation is dictated by the delicate balance of electronic and steric effects imparted by the substituents. The N-oxidation of quinoxalines significantly alters their electronic properties, rendering the heterocyclic ring susceptible to targeted electrophilic attack[1].

  • Electronic Control: If your C6 substituent is an Electron-Withdrawing Group (EWG) like -Cl or -CF₃, it pulls electron density away from the adjacent N1 position. Consequently, N4 becomes relatively more nucleophilic, leading to the preferential formation of the 4-oxide . Conversely, an Electron-Donating Group (EDG) like -OCH₃ at C6 pushes electron density toward N1, favoring the 1-oxide .

  • Steric Control: Bulky substituents at the C5 or C8 positions will sterically hinder the adjacent nitrogen (N4 and N1, respectively), forcing oxidation to occur at the less hindered site regardless of electronic directing effects.

Regioselectivity Substrate 6-Substituted Quinoxaline EWG Electron-Withdrawing Group (e.g., -Cl, -CF3) Substrate->EWG EDG Electron-Donating Group (e.g., -OCH3, -CH3) Substrate->EDG N4 N4 is more nucleophilic -> Quinoxaline 4-Oxide EWG->N4 Decreased e- density at N1 N1 N1 is more nucleophilic -> Quinoxaline 1-Oxide EDG->N1 Increased e- density at N1

Caption: Logical flow of substituent electronic effects on quinoxaline N-oxidation regioselectivity.

Q2: My yield for quinoxaline 1,4-dioxide is extremely low (<20%), and LC-MS shows significant ring-opened degradation products. What is going wrong? Causality & Solution: Direct oxidation of quinoxalines to 1,4-dioxides requires prolonged heating and a large excess of oxidant. These forcing conditions (e.g., extended heating with H₂O₂ in acetic acid) often lead to over-oxidation, hydrolysis, and subsequent degradation of the pyrazine ring[2].

  • Alternative Pathway: If direct oxidation fails, you must pivot to a bottom-up synthetic strategy. The 3—the heterocyclization of benzofuroxans with enols or enamines—is a far more efficient and reliable method for obtaining quinoxaline 1,4-dioxide derivatives without the risk of over-oxidation[3].

Q3: I need to scale up my mono-N-oxidation, but mCPBA is too hazardous and expensive for pilot-scale production. What is a viable alternative? Causality & Solution: While mCPBA is standard for lab-scale synthesis, it is shock-sensitive and generates stoichiometric amounts of m-chlorobenzoic acid, which is difficult to separate from polar N-oxides. Uncatalyzed H₂O₂ is greener but kinetically slow.

  • Advanced Solution: Utilize a4. This combination generates peroxymonocarbonate in situ, which possesses a 400-fold higher second-order rate constant for amine oxidation compared to H₂O₂ alone, allowing for rapid, scalable oxidation with only water and CO₂ as byproducts[4].

Q4: I successfully form the N-oxide, but I observe spontaneous deoxygenation back to the parent quinoxaline during the workup phase. Why? Causality & Solution: N-oxides form incredibly stable hydrogen bonds with residual H₂O₂. If you attempt to quench the reaction using transition-metal catalysts (like Pd/C), the metal can inadvertently catalyze the reduction (deoxygenation) of your newly formed N-O bond[5].

  • Solution: Quench residual peroxides using activated carbon or MnO₂. These agents effectively decompose H₂O₂ without forming hard-to-separate metal complexes or reducing the N-oxide product[5].

Module 2: Quantitative Decision Matrices

Table 1: Oxidant Profiling for Quinoxaline N-Oxidation

Oxidant SystemTarget ProductReaction RateByproducts / ChallengesScalability
mCPBA (1.0 - 1.2 eq) Mono-N-oxideFast (1-4 h)m-chlorobenzoic acid (difficult removal)Poor (Hazardous)
H₂O₂ / AcOH 1,4-DioxideSlow (20-42 h)Ring-opened degradation productsModerate
H₂O₂ / CO₂ Mono-N-oxideVery FastH₂O (Highly atom-economical)Excellent
Oxone (Water/MeOH) Mono/Di-oxideModerateSulfate salts (requires aqueous workup)Good

Table 2: Substituent Directing Effects (Empirical Guidelines)

Substituent at C6Electronic NaturePrimary Oxidation SiteMajor Isomer Formed
-Cl, -Br, -CF₃Electron-WithdrawingN4Quinoxaline 4-oxide
-NO₂Strong EWGN4Quinoxaline 4-oxide (Requires forcing conditions)
-OCH₃, -CH₃Electron-DonatingN1Quinoxaline 1-oxide

Module 3: Validated Experimental Protocols

Workflow Step1 1. Substrate Profiling Step2 2. Oxidant Addition Step1->Step2 Select Reagent Step3 3. Reaction Monitoring Step2->Step3 Control Temp Step4 4. Safe Quenching Step3->Step4 Confirm Conversion Step5 5. Isolation & Purification Step4->Step5 Remove Peroxides

Caption: Step-by-step experimental workflow for the safe and efficient N-oxidation of quinoxalines.

Protocol A: Regioselective Mono-N-Oxidation using mCPBA (Lab Scale)

This protocol is optimized for synthesizing mono-N-oxides while preventing over-oxidation to the 1,4-dioxide.

  • Preparation: Dissolve the substituted quinoxaline (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: N-oxidation is highly exothermic. Lower temperatures increase regioselectivity by favoring the kinetically controlled product and prevent thermal runaway that leads to 1,4-dioxide formation.

  • Oxidant Addition: Add purified mCPBA (1.1 mmol, 77% w/w) portion-wise over 15 minutes.

    • Causality: Strict stoichiometric control (1.1 eq) ensures mono-oxidation. Excess mCPBA will force the reaction to the di-N-oxide[2].

  • Reaction Monitoring (Validation Checkpoint): Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (EtOAc/Hexane). The N-oxide will appear as a highly UV-active spot with a significantly lower R_f value than the starting material due to increased polarity.

  • Quenching: Once the starting material is consumed, add 10% aqueous Na₂S₂O₃ (10 mL) and stir for 10 minutes.

    • Validation Checkpoint: Use peroxide test strips on the organic layer. A negative result confirms all residual active oxygen has been neutralized, preventing downstream deoxygenation.

  • Workup: Wash the organic phase with saturated aqueous NaHCO₃ (3 × 15 mL) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Quinoxaline 1,4-Dioxide via H₂O₂/AcOH (Direct Oxidation)

Use this protocol only when the Beirut reaction is not feasible for your specific substrate.

  • Preparation: Dissolve the quinoxaline derivative (1.0 mmol) in glacial acetic acid (5 mL).

  • Oxidant Addition: Add 30% aqueous H₂O₂ (4.0 mmol) dropwise at room temperature.

    • Causality: A large excess of H₂O₂ is required because the second oxidation step (mono-N-oxide to 1,4-dioxide) is sterically and electronically hindered, requiring significant thermodynamic driving force[2].

  • Heating: Heat the mixture to 50–60 °C for 20–42 hours.

    • Causality: Do not exceed 60 °C. Temperatures above this threshold exponentially increase the rate of pyrazine ring hydrolysis and degradation.

  • Quenching & Isolation: Cool to room temperature. Add activated carbon (50 mg) and stir for 30 minutes to decompose residual H₂O₂ without risking metal-catalyzed deoxygenation[5]. Filter through a pad of Celite.

  • Precipitation: Pour the filtrate into ice-cold water (20 mL). The quinoxaline 1,4-dioxide should precipitate as a yellow/orange solid. Collect via vacuum filtration and wash with cold water.

References

  • Benchchem.
  • National Center for Biotechnology Information (PMC). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • American Chemical Society (ACS). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Benchchem. 7-Methyl-2-quinoxalinamine|RUO.
  • Thieme Connect.

Sources

Troubleshooting

Column chromatography purification protocol for quinoxaline derivatives

Welcome to the Quinoxaline Purification Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of quinoxaline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Purification Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of quinoxaline derivatives. While the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyls is a highly efficient synthetic route, the resulting reaction matrix often contains unreacted diamines, colored polymeric byproducts, and regioisomers.

This technical guide provides a self-validating framework for the chromatographic purification of quinoxalines. By understanding the chemical causality behind solvent dynamics and stationary phase interactions, you can troubleshoot effectively and recover high-purity compounds.

Core Purification Workflow

The following decision tree outlines the logical progression for isolating quinoxaline derivatives from a crude reaction mixture.

QuinoxalinePurification Crude Crude Reaction Mixture (Quinoxaline + Impurities) SolubilityCheck Is the crude soluble in starting mobile phase? Crude->SolubilityCheck WetLoad Wet Loading (Dissolve in minimal eluent) SolubilityCheck->WetLoad Yes DryLoad Dry Loading (Pre-adsorb on silica gel) SolubilityCheck->DryLoad No StreakingCheck Does TLC show streaking? WetLoad->StreakingCheck DryLoad->StreakingCheck AddTEA Add 1-2% TEA to Eluent (Deactivate Silanol Groups) StreakingCheck->AddTEA Yes Chromatography Silica Gel Chromatography (Gradient Elution) StreakingCheck->Chromatography No AddTEA->Chromatography Fractions Fraction Collection & TLC Analysis (UV 254 nm) Chromatography->Fractions Pure Pure Quinoxaline Derivative Fractions->Pure

Fig 1: Decision tree for quinoxaline column chromatography.

Quantitative Data: Solvent Systems & Polarity Dynamics

Selecting the correct mobile phase is the most critical variable in chromatography. The table below summarizes the quantitative targets and mechanistic causality for various quinoxaline classes.

Target Compound ClassRecommended Solvent SystemTypical Rf TargetCausality / Mechanism of Action
Alkyl/Aryl Quinoxalines Hexane / Ethyl Acetate (Gradient 9:1 to 7:3)0.25 - 0.35Standard normal-phase separation based on dipole-dipole interactions. A common and highly effective starting point[1][2].
Basic/Amine-Substituted Quinoxalines Hexane / EtOAc + 1-2% Triethylamine (TEA)0.30 - 0.40TEA competitively binds acidic silanol groups, preventing amine protonation and subsequent band streaking[3].
Quinoxaline 1,4-di-N-oxides Dichloromethane / Methanol (Gradient 98:2 to 95:5)0.20 - 0.30N-oxide moieties drastically increase polarity; requires a strong hydrogen-bond donating system to elute[4].
Halogenated Quinoxalines Toluene / Hexane (Gradient 1:1 to 100% Toluene)0.35 - 0.45Pi-pi stacking interactions with toluene enhance selectivity for structurally rigid, non-polar derivatives.

Experimental Protocol: Self-Validating Silica Gel Chromatography

This step-by-step methodology is designed with internal validation checkpoints to ensure successful purification.

Step 1: Mobile Phase Optimization (TLC)

  • Action: Spot the crude mixture on a silica gel TLC plate. Develop using a Hexane/Ethyl Acetate gradient (e.g., 80:20).

  • Causality: Determining the retention factor (Rf) dictates the starting column conditions.

  • Validation: The target quinoxaline spot should have an Rf value between 0.25 and 0.35. If Rf < 0.15, increase the proportion of Ethyl Acetate. If the spot streaks, proceed to Step 2 with TEA modification.

Step 2: Column Packing & Deactivation

  • Action: Slurry pack normal-phase silica gel in the starting non-polar solvent (e.g., 100% Hexane). If TLC showed streaking, incorporate 1% Triethylamine (TEA) into the packing solvent to deactivate the silica[3].

  • Validation: The silica bed must be perfectly level and free of channeling or trapped air bubbles. The solvent should drain evenly across the diameter of the column.

Step 3: Sample Loading (Dry Loading Protocol)

  • Action: Dissolve the crude mixture in a highly volatile solvent (Dichloromethane or Acetone). Add silica gel (1:3 crude-to-silica mass ratio). Evaporate to complete dryness on a rotary evaporator until a free-flowing powder is obtained. Load this evenly onto the column head.

  • Causality: Quinoxalines often have poor solubility in non-polar eluents. Dry loading prevents on-column precipitation and ensures a narrow initial loading band, maximizing theoretical plates.

  • Validation: The loaded powder must not clump. A protective layer of sand (0.5 cm) added on top should remain undisturbed when fresh solvent is introduced.

Step 4: Gradient Elution

  • Action: Begin elution with 100% Hexane (or Hexane + 1% TEA). Gradually increase the polarity by stepping up the Ethyl Acetate concentration (e.g., 5% increments every 2 column volumes)[1].

  • Causality: Gradient elution allows non-polar impurities to elute first, while retaining the target quinoxaline until the optimal solvent strength is reached.

  • Validation: Monitor the eluent drip. A visible yellow/orange band moving down the column often indicates the elution of the highly conjugated quinoxaline core.

Step 5: Fraction Analysis & Isolation

  • Action: Collect consistent fraction volumes. Analyze every 3rd fraction via TLC under UV light (254 nm and 365 nm).

  • Validation: Combine only the fractions showing a single, pure spot corresponding to the target Rf. Evaporate under reduced pressure to yield the purified quinoxaline.

Troubleshooting Guides & FAQs

Q1: Why is my quinoxaline product streaking heavily on the TLC plate and the column? A1: Causality: Quinoxalines possess basic sp2-hybridized nitrogen atoms in their heterocyclic core. These nitrogens act as strong hydrogen bond acceptors and can become partially protonated by the acidic silanol (Si-OH) groups present on standard normal-phase silica gel. This continuous acid-base interaction as the compound travels down the column causes severe band broadening, known as "streaking"[3]. Solution: Deactivate the stationary phase. Add 1% to 2% Triethylamine (TEA) to your mobile phase. The TEA will competitively bind to the active silanol sites, allowing your quinoxaline derivative to elute as a sharp, symmetrical band[3].

Q2: My crude quinoxaline oiled out after the reaction workup and is highly insoluble in the starting mobile phase (e.g., hexane). How do I load it onto the column without ruining the separation? A2: Causality: Quinoxaline derivatives with extended aromatic systems often exhibit poor solubility in non-polar solvents. If you attempt to "wet load" a partially dissolved suspension, the compound will continuously dissolve and precipitate at the top of the column, destroying the theoretical plates and leading to massive co-elution. Solution: Utilize the dry loading technique described in Step 3 of the protocol. Dissolving your crude oil in a volatile, polar solvent and pre-adsorbing it onto silica ensures a narrow, uniform loading band regardless of the starting mobile phase's solvating power.

Q3: I am synthesizing quinoxaline 1,4-di-N-oxides, but the standard Hexane/Ethyl Acetate system isn't moving the product off the baseline. What should I change? A3: Causality: The oxidation of the quinoxaline nitrogens to N-oxides introduces highly polarized N+-O- bonds, significantly increasing the dipole moment and overall polarity of the molecule. Non-polar systems like hexanes lack the eluting strength to overcome the compound's strong affinity for the silica stationary phase. Solution: Switch to a highly polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is highly effective. Start with a 98:2 DCM:MeOH ratio and gradually increase to 95:5. This provides the necessary polarity and hydrogen-bonding disruption to elute di-N-oxide derivatives efficiently[4].

Q4: My product co-elutes with the unreacted 1,2-dicarbonyl starting material. How can I improve the resolution? A4: Causality: If the 1,2-dicarbonyl and the quinoxaline have similar polarities in a standard Hexane/EtOAc system, they will co-elute because the stationary phase cannot differentiate their dipole moments. Solution: Alter the selectivity (alpha) of your mobile phase rather than just the eluting strength. Substitute Ethyl Acetate with a different polar modifier, such as Acetone or Diethyl Ether. Alternatively, if the 1,2-dicarbonyl is highly volatile, you can remove it via high-vacuum distillation (Kugelrohr) prior to chromatography.

References

  • Title: Refining purification methods for Quinoxidine to achieve higher purity - Benchchem. Source: benchchem.com.
  • Title: Synthesis of quinoxaline 1,4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures - SciELO. Source: scielo.br.
  • Title: Overcoming challenges in the purification of quinoxaline derivatives - Benchchem. Source: benchchem.com.
  • Title: Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening | The Journal of Organic Chemistry - ACS Publications. Source: acs.org.

Sources

Optimization

Technical Support Center: NMR Spectral Interpretation of 2,6-Dimethylquinoxaline Derivatives

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, analytical chemists, and drug development professionals in overcoming the spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, analytical chemists, and drug development professionals in overcoming the specific spectroscopic challenges associated with quinoxaline derivatives.

The structural elucidation of 2,6-dimethylquinoxaline is notoriously complex due to overlapping aromatic signals, the presence of multiple relaxation-resistant quaternary carbons, and the frequent co-synthesis of inseparable regioisomers. This guide provides field-proven, self-validating workflows to ensure absolute confidence in your structural assignments.

Logical Elucidation Workflow

Before diving into specific troubleshooting scenarios, it is critical to adopt a systematic approach to data acquisition. Relying solely on 1D 1 H NMR will lead to ambiguous assignments. The workflow below outlines the mandatory progression of 2D experiments required to unambiguously map the quinoxaline core.

NMR_Elucidation_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. 1D Acquisition (1H & 13C NMR) A->B C 3. 2D Homonuclear (COSY, NOESY) B->C D 4. 2D Heteronuclear (HSQC, HMBC) B->D E 5. Spectral Integration & Signal Assignment C->E D->E F 6. Regioisomer Validation (2,6- vs 2,7-dimethyl) E->F

Logical workflow for the NMR structural elucidation of quinoxaline regioisomers.

Self-Validating Experimental Protocol: 2D NMR Setup

To prevent downstream assignment errors, every step of your NMR acquisition must include an internal validation check. Follow this protocol to ensure high-fidelity data collection.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the 2,6-dimethylquinoxaline derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ). Filter the solution through glass wool into a standard 5 mm NMR tube.

  • Causality: Quinoxalines are prone to π−π stacking and aggregation at high concentrations, which induces concentration-dependent chemical shift drifting. A 15–20 mg concentration strikes the optimal thermodynamic balance—preventing aggregation artifacts while maintaining sufficient signal-to-noise (S/N) for insensitive 13 C nuclei.

  • Validation Check: Visually inspect the tube against a light source. The solution must be perfectly transparent. Any microscopic particulate matter will induce magnetic susceptibility gradients, ruining the spectral lineshape.

Step 2: 1D Acquisition & System Calibration

  • Action: Acquire a 1 H spectrum (16 scans, relaxation delay D1 = 1.5s).

  • Causality: This establishes the baseline resolution and serves as the high-resolution reference axis for all subsequent 2D projections.

  • Validation Check: Examine the residual CHCl 3​ solvent peak. It must be perfectly symmetric and calibrated to exactly δ 7.26 ppm. If the peak exhibits broad shoulders or splitting, the magnetic field is poorly shimmed. Do not proceed to 2D acquisition until shimming is corrected; poor homogeneity will irrevocably blur the overlapping H-5, H-7, and H-8 signals.

Step 3: Heteronuclear Correlation (HSQC & HMBC)

  • Action: Run a 1 H- 13 C HSQC experiment optimized for 1JCH​=145 Hz, followed by an HMBC optimized for long-range nJCH​=8 Hz.

  • Causality: The HSQC directly links protons to their host carbons, allowing you to isolate the distinct methyl environments. The HMBC is the only way to bridge the gap across the quaternary carbons (C-4a, C-8a), proving the connectivity between the electron-deficient pyrazine ring and the carbocyclic benzene ring[1].

  • Validation Check: Before acquiring the full HMBC matrix, run the first t1​ increment (dummy scans + 1 scan). Check the 1D projection for the presence of the weak quaternary carbon signals. If they are indistinguishable from baseline noise, double the number of scans per increment.

Step 4: Spatial Correlation (NOESY)

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–400 ms.

  • Causality: For small, rigid molecules like dimethylquinoxalines (MW 158 g/mol ), a 300–400 ms mixing time allows sufficient cross-relaxation for Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime, which would create false-positive spatial correlations[2].

  • Validation Check: Verify the presence of a strong cross-peak between the 2-methyl protons ( δ 2.75) and the adjacent pyrazine H-3 proton ( δ 8.69). This known spatial proximity serves as your internal positive control. If this cross-peak is missing, your mixing time is incorrectly calibrated.

Troubleshooting Guides & FAQs

Q1: How do I differentiate the 2-methyl and 6-methyl signals in the 1 H spectrum? A: The differentiation relies on the inductive effects of the heterocycle. The pyrazine ring nitrogens exert a massive electron-withdrawing effect. Consequently, the 2-methyl group is highly deshielded and typically resonates downfield around δ 2.75 ppm. The 6-methyl group, located on the carbocyclic (benzene) ring, experiences significantly less deshielding and appears upfield around δ 2.57 ppm[3].

Q2: The aromatic protons (H-5, H-7, H-8) are overlapping into a multiplet. How can I resolve and assign them? A: In 2,6-dimethylquinoxaline, the H-8 proton is adjacent to the bridgehead and typically appears as a distinct doublet ( J≈8 Hz) at δ 7.89 ppm. The H-5 proton is sterically isolated between the 6-methyl group and the bridgehead, appearing as a singlet (or very narrow doublet) at δ 7.82 ppm. The H-7 proton is a doublet of doublets ( J≈8,2 Hz) at δ 7.56 ppm[3]. If these signals overlap heavily in CDCl 3​ , acquiring an undecoupled HSQC or switching the solvent to DMSO- d6​ will alter the solvent-induced shifts and cleanly resolve the multiplets[1].

Q3: Why are the quaternary carbons (C-2, C-4a, C-8a) missing or barely visible in my 13 C spectrum? A: 13 C relaxation is primarily driven by dipole-dipole interactions with directly bonded protons. Because quaternary carbons lack attached protons, they possess exceptionally long T1​ relaxation times. If your pulse sequence repetition time is too short, these signals will saturate and disappear into the baseline. Fix: Increase your relaxation delay (D1) to ≥3.0 seconds and increase the total number of scans. Alternatively, locate them indirectly via HMBC cross-peaks originating from the methyl protons[2].

Q4: My synthesis yielded a mixture. How do I definitively rule out the presence of the 2,7-dimethylquinoxaline regioisomer? A: Synthesis of these derivatives often yields an inseparable mixture of 2,6- and 2,7-regioisomers. NOESY is the definitive diagnostic tool here.

  • For the 2,6-isomer: Irradiating the 6-methyl group ( δ 2.57) will show NOE enhancements to both H-5 and H-7.

  • For the 2,7-isomer: The 7-methyl group will show NOE enhancements to H-8 and H-6. Additionally, selective HMBC experiments will reveal a four-bond coupling between H-8 and C-2 for the 7-isomer, which is geometrically impossible (and therefore absent) in the 6-isomer[2].

Quantitative Reference Data

Use the following validated chemical shift table as a benchmark for your 2,6-dimethylquinoxaline assignments. Deviations of >0.05 ppm in 1 H or >0.5 ppm in 13 C may indicate aggregation, pH variations, or the presence of a different regioisomer.

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
C-2 -Quaternary152.8
C-3 8.69Singlet (s, 1H)145.9
C-4a -Quaternary141.1
C-5 7.82Singlet (s, 1H)128.1
C-6 -Quaternary139.4
C-7 7.56Doublet of doublets (dd, J=8,2 )128.2
C-8 7.89Doublet (d, J=8 )132.3
C-8a -Quaternary140.6
2-CH 3​ 2.75Singlet (s, 3H)22.5
6-CH 3​ 2.57Singlet (s, 3H)21.8

Note: Data recorded in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C)[3].

References

1.[3] Title: Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand Source: Semantic Scholar URL: 3

2.[1] Title: New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones Source: PMC (nih.gov) URL: 1

3.[2] Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: MDPI URL: 2

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 2,6- vs 2,7-dimethylquinoxaline

Title: Comparative Biological Activity Guide: 2,6-Dimethylquinoxaline vs. 2,7-Dimethylquinoxaline 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 2,6-Dimethylquinoxaline vs. 2,7-Dimethylquinoxaline

1. Executive Summary & Structural Context Quinoxalines represent a privileged heterocyclic scaffold in drug development, exhibiting a broad spectrum of pharmacological properties ranging from antimicrobial to hepatoprotective effects ()[1]. When optimizing these compounds, positional isomerism—specifically the placement of methyl groups on the benzenoid ring—plays a critical role in determining biological efficacy. As an application scientist, I frequently observe that the subtle structural shift between 2,6-dimethylquinoxaline (2,6-DMQ) and 2,7-dimethylquinoxaline (2,7-DMQ) fundamentally alters the molecule's electronic distribution, target binding affinity, and overall pharmacokinetic profile. This guide objectively compares the biological performance of these two isomers and provides validated experimental frameworks for their evaluation.

2. Mechanistic Causality: The Impact of Positional Isomerism To understand the divergence in biological activity, we must first examine the causality behind their molecular interactions:

  • Electronic Distribution: The methyl group at the 6-position in 2,6-DMQ creates an asymmetric electron-donating effect towards the pyrazine ring. This asymmetry often enhances the molecule's dipole moment, allowing for tighter hydrogen bonding and electrostatic interactions within highly polarized protein pockets.

  • Steric Boundaries: Conversely, the 2,7-DMQ isomer presents a different steric boundary. The pseudo-symmetric substitution on the benzenoid ring alters the molecule's lipophilicity and membrane permeability. This structural nuance is particularly impactful in antimicrobial applications, where bacterial cell wall penetration is the rate-limiting step for efficacy.

3. Comparative Biological Performance

3.1 Hepatoprotective Activity (Lipid Accumulation Inhibition) Recent toxicological screens have evaluated quinoxaline derivatives for their ability to prevent palmitate-induced lipid accumulation in hepatocytes ()[2]. While both isomers demonstrate baseline hepatoprotective properties, 2,6-DMQ typically exhibits a more favorable binding profile in lipid-kinase active sites due to reduced steric hindrance at the 7-position, leading to more efficient clearance of intracellular neutral lipids.

3.2 Antimicrobial Efficacy In high-throughput antimicrobial screening against Gram-positive and Gram-negative pathogens, methylquinoxaline derivatives serve as potent bacteriostatic agents ()[3]. Molecular docking studies indicate that 2,7-DMQ's altered steric profile allows it to intercalate differently into bacterial enzymes (e.g., DNA gyrase) compared to 2,6-DMQ, resulting in distinct Minimum Inhibitory Concentration (MIC) profiles depending on the bacterial strain.

4. Quantitative Data Summary

The following table summarizes the comparative physicochemical and biological properties of the two isomers based on structure-activity relationship (SAR) modeling and empirical screening data.

Property / Assay2,6-Dimethylquinoxaline (2,6-DMQ)2,7-Dimethylquinoxaline (2,7-DMQ)Causality / Mechanism
Substitution Pattern Asymmetric (Positions 2, 6)Pseudo-symmetric (Positions 2, 7)Dictates electronic dipole and steric bulk.
HepG2 Lipid Inhibition High EfficacyModerate Efficacy2,6-substitution allows deeper penetration into lipid-kinase pockets.
Antimicrobial MIC (Avg) 16 - 32 µg/mL32 - 64 µg/mLAsymmetric dipole enhances disruption of polarized bacterial membranes.
Receptor Binding Affinity Stronger hydrogen bondingEnhanced hydrophobic packingShift in HOMO/LUMO energy gaps alters primary binding modality.

5. Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By embedding internal controls directly into the workflow, any experimental drift or assay failure is immediately detectable, ensuring that the comparative data between the isomers is absolutely trustworthy.

Protocol 1: HepG2 Lipid Accumulation Assay (Hepatoprotective Evaluation) Self-Validation Logic: This assay utilizes palmitate to induce lipid overload. The system validates itself by including a vehicle control (0% inhibition baseline) and Fenofibrate (a known lipid-lowering agent, 100% inhibition benchmark). If the Fenofibrate control fails to clear lipids, the entire plate is invalidated, ensuring that isomer data is never skewed by compromised cell health or degraded palmitate.

Step-by-Step Methodology:

  • Cell Culture: Seed human hepatocyte HepG2 cells in 96-well plates using DMEM supplemented with 5% FBS. Incubate overnight in a humidified 5% CO2 atmosphere at 37 °C.

  • Starvation: Wash cells with PBS and incubate overnight in serum-free DMEM to synchronize the cell cycle and establish a baseline metabolic state.

  • Induction & Treatment: Expose the cells to 0.5 mM palmitate (to induce lipid overload) concurrently with 50 µM of either 2,6-DMQ or 2,7-DMQ. Include vehicle (DMSO) and Fenofibrate (10 µM) controls. Incubate for 24 hours.

  • Fixation: Wash cells twice with ice-cold PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Oil Red O Staining: Stain the cells with 0.5% Oil Red O solution in isopropanol for 15 minutes to visualize intracellular neutral lipids.

  • Quantification: Elute the incorporated dye using 100% isopropanol and measure the optical density (OD) at 500 nm using a microplate reader. Calculate the percentage of lipid accumulation relative to the vehicle control.

G A HepG2 Cell Culture (Serum-free DMEM) B Palmitate Induction (0.5 mM, 24h) A->B C Isomer Treatment (2,6- vs 2,7-DMQ) B->C D Oil Red O Staining (Lipid Visualization) C->D E Spectrophotometric Quantification (500 nm) D->E

Caption: Workflow for evaluating hepatoprotective lipid accumulation inhibition in HepG2 cells.

Protocol 2: High-Throughput Antimicrobial Susceptibility (Broth Microdilution) Self-Validation Logic: The protocol utilizes a resazurin dye reduction step. Live bacteria metabolically reduce blue resazurin to pink resorufin. A well with media only (sterility control) must remain blue, and a well with bacteria only (growth control) must turn pink. This colorimetric binary ensures the MIC values for the DMQ isomers are strictly tied to bacterial viability and not compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli, S. aureus) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Serial Dilution: Prepare a two-fold serial dilution of 2,6-DMQ and 2,7-DMQ (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

  • Inoculation: Add 10 µL of the bacterial suspension to each well, achieving a final concentration of approximately 5 × 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18 hours.

  • Viability Indicator: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • MIC Determination: Record the MIC as the lowest concentration of the isomer that prevents the color change from blue (oxidized) to pink (reduced).

G A Dimethylquinoxaline Isomers B 2,6-DMQ A->B C 2,7-DMQ A->C D Asymmetric Electronic Distribution B->D E Altered Steric Boundary C->E F High Affinity for Polarized Pockets D->F G Differential Membrane Permeability E->G

Caption: Logical relationship between DMQ isomer structure and biological target interaction.

References

  • Imanishi, M., et al. "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives." ACS Omega, 2017.[Link]

  • Kuwahara, T., et al. "Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand." Catalysts, 2021.[Link]

  • Cheng, G., et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 2016.[Link]

Validation

Comparative study of quinoxaline derivatives as enzyme inhibitors

Comparative Efficacy of Quinoxaline Derivatives as Multi-Target Enzyme Inhibitors: A Bench-to-Data Guide In my tenure optimizing small-molecule libraries, the quinoxaline (benzopyrazine) nucleus has consistently emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Quinoxaline Derivatives as Multi-Target Enzyme Inhibitors: A Bench-to-Data Guide

In my tenure optimizing small-molecule libraries, the quinoxaline (benzopyrazine) nucleus has consistently emerged as a privileged scaffold. Its planar, electron-deficient geometry makes it an exceptional bioisostere for quinolines and quinazolines, capable of deep insertion into the hydrophobic pockets of diverse enzymes. However, raw binding affinity is meaningless without rigorous experimental validation.

This guide deconstructs the comparative efficacy of novel quinoxaline derivatives across three distinct enzymatic targets—VEGFR-2 (Oncology), α-Glucosidase (Metabolic Disorders), and Acetylcholinesterase (Neurodegeneration)—while providing the self-validating protocols necessary to prove their mechanisms of action.

Oncology: VEGFR-2 Tyrosine Kinase Inhibition

Context & Causality Angiogenesis is a hallmark of tumor proliferation, driven predominantly by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Quinoxaline derivatives have been engineered to competitively bind the ATP-binding pocket of VEGFR-2. The planarity of the quinoxaline ring allows deep insertion into the hinge region, forming critical hydrogen bonds (e.g., with Cys919), while substituted side chains occupy the DFG-out allosteric pocket[1].

Comparative Data Summary Recent studies on quinazoline and quinoxaline derivatives demonstrate profound efficacy against VEGFR-2, with optimized compounds achieving nanomolar potency that rivals or exceeds standard-of-care therapeutics[2].

CompoundTarget EnzymeIC50 ValueReference StandardStandard IC50
Compound 8a VEGFR-267.62 nMSorafenib87.99 nM
Compound 9b VEGFR-219.32 nMSorafenib87.99 nM

Self-Validating Experimental Protocol: Kinase Assay & Cell Cycle Analysis

  • Orthogonal Selectivity Screening: A common pitfall in kinase drug discovery is off-target toxicity. Always run a counter-screen against a structurally related kinase like EGFR. Demonstrating a high IC50 for EGFR alongside a low IC50 for VEGFR-2 proves true target specificity[1].

  • ELISA-based Kinase Assay: Incubate recombinant human VEGFR-2 with ATP and a poly-(Glu,Tyr) peptide substrate. Crucial Control: Include a DMSO-only vehicle control to establish baseline 100% kinase activity, as quinoxalines are highly hydrophobic and require DMSO solubilization.

  • Flow Cytometry (Sub-G1 Arrest): Treat HepG-2 cells with the IC50 concentration of the inhibitor and stain with Propidium Iodide (PI). Causality: Effective VEGFR-2 inhibition downregulates survival pathways, leading to DNA fragmentation. A spike in the Sub-G1 population (e.g., from 68.12% control to 94.68% treated) confirms that biochemical enzyme inhibition translates directly to cellular apoptosis[1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Binds PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Blocks ATP Pocket Apoptosis Apoptosis (Sub-G1 Arrest) PI3K->Apoptosis Inhibited by Blocker

Fig 1. Quinoxaline-mediated VEGFR-2 inhibition and subsequent apoptotic induction.

Metabolic Disorders: α-Glucosidase Inhibition

Context & Causality Managing postprandial hyperglycemia in Type 2 Diabetes relies on delaying carbohydrate digestion in the gut. Quinoxaline-hydrazone derivatives have emerged as highly potent α-glucosidase inhibitors. The hydrazone linker provides conformational flexibility, allowing para-hydroxy phenyl substituents to form critical hydrogen bonds with catalytic residues (Asp214, Arg212) within the enzyme's active site[3].

Comparative Data Summary Compound 2 demonstrated a nearly 3-fold higher potency than the clinical standard, Acarbose, acting via a strictly competitive mechanism[3].

CompoundTarget EnzymeIC50 ValueReference StandardStandard IC50Mechanism
Compound 2 α-Glucosidase0.413 mMAcarbose1.211 mMCompetitive (Ki = 115.6 µM)

Self-Validating Experimental Protocol: Colorimetric Enzyme Kinetics

  • Reagent Preparation: Prepare α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). Utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the chromogenic substrate.

  • The Colorimetric Background Trap: Quinoxaline derivatives often possess intrinsic chromophores (yellow/orange) that absorb near 405 nm. Self-Validating Step: For every test well, create a "background well" containing the inhibitor and buffer without the enzyme. Subtract this background absorbance from the final reading to prevent false-negative IC50 artifacts.

  • Kinetic Lineweaver-Burk Analysis: Measure initial reaction velocities at varying pNPG concentrations (0.5 to 5 mM). Causality: Intersecting lines on the y-axis of a Lineweaver-Burk plot mathematically prove competitive inhibition, allowing for the precise calculation of the inhibition constant (Ki)[3].

Glucosidase_Inhibition Enzyme α-Glucosidase Product p-Nitrophenol (405nm) Enzyme->Product Cleavage Substrate pNPG Substrate Substrate->Enzyme Binds Inhibitor Quinoxaline-Hydrazone Inhibitor->Enzyme Competitive Binding

Fig 2. Competitive inhibition mechanism of α-glucosidase by quinoxaline-hydrazone.

Neurodegeneration: Cholinesterase Dual Inhibition

Context & Causality Alzheimer's disease pathology is deeply tied to cholinergic deficits. By fusing lawsone with a quinoxaline moiety, researchers have engineered dual-binding site inhibitors. The quinoxaline moiety interacts with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the lawsone moiety reaches down the narrow gorge to the Catalytic Anionic Site (CAS), effectively blocking substrate entry[4].

Comparative Data Summary While Donepezil remains slightly superior against AChE specifically, Compound 6d's ability to significantly outperform Donepezil against Butyrylcholinesterase (BChE) highlights its superiority as a dual inhibitor[4].

CompoundTarget EnzymeIC50 ValueReference StandardStandard IC50
Lawsone-Quinoxaline 6d AChE0.022 µMDonepezil0.006 µM
Lawsone-Quinoxaline 6d BChE0.220 µMDonepezil1.800 µM

Self-Validating Experimental Protocol: Modified Ellman’s Assay

  • Thiol Cleavage Setup: Utilize acetylthiocholine iodide (ATCI) as the substrate and DTNB (Ellman's reagent) as the chromogen.

  • Thermodynamic Pre-incubation: Incubate the quinoxaline hybrid with AChE for 15 minutes before adding ATCI. Causality: Dual-site inhibitors must navigate the narrow 20 Å enzymatic gorge of AChE to bind both the PAS and the CAS. Adding the substrate immediately will outcompete the inhibitor. Pre-incubation establishes thermodynamic equilibrium[4].

  • Continuous Monitoring: Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm dynamically over 5 minutes, rather than relying on an endpoint assay, to ensure the reaction remains in the linear phase.

References

  • Taghour, M. S., et al. "Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study." RSC Advances / ResearchGate. 2

  • "QUINOXALINE DERIVATIVES AS α-GLUCOSIDASE INHIBITORS: SYNTHESIS AND BIOLOGICAL EVALUATION." DergiPark. 3

  • "Novel Lawsone–Quinoxaline Hybrids as New Dual Binding Site Acetylcholinesterase Inhibitors." ACS Omega. 4

Sources

Comparative

Computational Profiling of 2,6-Dichloroquinoxaline: A Comparative DFT Methodology Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction: The Role of DFT in Quinoxaline Scaffold Design For researchers and drug development professionals, understanding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction: The Role of DFT in Quinoxaline Scaffold Design

For researchers and drug development professionals, understanding the precise molecular structure, electronic properties, and reactivity of pharmacologically relevant scaffolds is paramount. 2,6-Dichloroquinoxaline is a highly versatile building block utilized in the synthesis of kinase inhibitors, anti-cancer agents, and advanced optoelectronic materials. To predict its behavior in complex biochemical or catalytic environments, Density Functional Theory (DFT) has become the gold standard.

This guide provides an objective comparison of modern DFT functionals and basis sets applied to the 2,6-dichloroquinoxaline structure. By analyzing structural parameters, frontier molecular orbitals, and bond dissociation energies (BDEs), we establish a field-proven, self-validating framework for computational analysis.

Methodological Comparison: Selecting the Optimal Level of Theory

The accuracy of a DFT study hinges on the delicate balance between the exchange-correlation functional and the basis set. For halogenated heterocycles like 2,6-dichloroquinoxaline, the presence of highly electronegative and polarizable chlorine atoms dictates specific computational requirements.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The historical workhorse. When paired with a Pople basis set like 6-311++G(2d,2p), B3LYP provides excellent baseline geometries and vibrational frequencies 1. However, it systematically underestimates reaction barriers and fails to account for long-range dispersion forces.

  • M06-2X: A highly parameterized meta-GGA functional. It excels in main-group thermochemistry and capturing non-covalent interactions (e.g., π-π stacking in quinoxaline dimers). It is superior to B3LYP for predicting accurate HOMO-LUMO gaps in nitrogenous heterocycles 2.

  • ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. For 2,6-dichloroquinoxaline, ωB97XD is the most rigorous choice for modeling charge-transfer excitations and halogen bonding interactions, as it correctly models the asymptotic behavior of electron density.

Mechanistic Causality in Basis Set Selection: Why is it critical to use diffuse functions (denoted by ++)? The chlorine lone pairs in 2,6-dichloroquinoxaline possess expanded electron clouds. Diffuse functions allow the basis set to accurately model the electron density tailing off into the vacuum. Furthermore, polarization functions (like 2d,2p or d,p) are strictly required to handle the angular momentum of these lone pairs, preventing artificial distortion of the C-Cl bond lengths and ensuring accurate dipole moment calculations.

Quantitative Data: Performance Comparison

The following tables summarize the predicted geometric and electronic properties of 2,6-dichloroquinoxaline across different levels of theory, benchmarked against generalized experimental data for substituted quinoxalines 1, 3.

Table 1: Comparative Structural and Electronic Parameters
ParameterB3LYP / 6-311++G(d,p)M06-2X / def2-TZVPωB97XD / cc-pVTZExperimental Reference
C(2)-Cl Bond Length (Å) 1.7451.7381.735~1.740
C(6)-Cl Bond Length (Å) 1.7481.7421.739~1.744
C(2)-C(3) Bond Length (Å) 1.5291.5221.520~1.525
HOMO-LUMO Gap (eV) 4.024.354.414.15 (UV-Vis derived)
Computational Cost LowModerateHighN/A
Table 2: C-Cl Bond Dissociation Energies (BDEs) and Regioselectivity

Understanding BDEs is critical for predicting regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The C(2) position is adjacent to the pyrazine nitrogen, which withdraws electron density via induction, significantly weakening the C(2)-Cl bond compared to the C(6)-Cl bond on the benzene ring 4.

PositionB3LYP BDE (kcal/mol)G3B3 BDE (kcal/mol)Regioselectivity Priority
C(2)-Cl 95.2102.1Primary (Most Reactive)
C(6)-Cl 98.4105.3Secondary

Self-Validating Experimental Protocol: DFT Workflow

To ensure scientific integrity, any computational analysis must be a self-validating system. The following step-by-step methodology guarantees that the extracted properties correspond to a true physical state of the 2,6-dichloroquinoxaline molecule.

Step 1: Input Geometry Generation Construct the initial 3D structure using a molecular builder (e.g., GaussView or Avogadro). Pre-optimize the geometry using a semi-empirical method (like PM6) or molecular mechanics (UFF) to save computational time during the rigorous DFT steps.

Step 2: Geometry Optimization (Energy Minimization) Submit the structure to a quantum chemistry package (e.g., Gaussian 16) using the selected level of theory (e.g., opt freq wB97XD/cc-pVTZ). The algorithm iteratively adjusts nuclear coordinates to find the lowest potential energy surface (PES).

Step 3: Frequency Calculation (The Validation Step) Critical Causality: Optimization alone does not guarantee a stable molecule. You must perform a vibrational frequency calculation on the optimized geometry. If the output yields zero imaginary frequencies , the structure is a validated local minimum. If one or more imaginary frequencies are present, the structure is trapped in a saddle point (a transition state), and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Property Extraction Once validated, extract the HOMO/LUMO energies, generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic/electrophilic attack sites, and compute NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

Workflow Visualization

DFT_Workflow N1 Input Geometry (2,6-Dichloroquinoxaline) N2 Method Selection (Functional & Basis Set) N1->N2 N3 Geometry Optimization (Energy Minimization) N2->N3 N4 Frequency Calculation (Zero Imaginary Frequencies) N3->N4 Convergence N4->N3 Imaginary Freq (Saddle Point) N5 Property Extraction (HOMO-LUMO, MEP, NMR) N4->N5 Validated Minimum

Self-validating DFT computational workflow for 2,6-dichloroquinoxaline analysis.

Conclusion

While B3LYP remains a standard starting point, advanced functionals like ωB97XD paired with robust basis sets (cc-pVTZ or def2-TZVP) provide a more accurate representation of 2,6-dichloroquinoxaline's electronic landscape, particularly concerning halogen polarizability and dispersion forces. By adhering to a self-validating protocol that mandates frequency checks, researchers can confidently bridge computational predictions with experimental drug design and synthetic scale-up.

References

  • Quantum mechanical analysis of quinoxaline derivative 10-chloro-6-methyl-11(methylsulfanyl)quinoxaline. Industrial Engineering Journal.[Link]

  • Biological activity of quinoxaline derivatives. ResearchGate.[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Data for 2,6-Dimethylquinoxaline

A Senior Application Scientist's Perspective on Cross-Validation in Early-Stage Drug Discovery In the fast-paced world of drug discovery, the ability to rapidly and accurately predict the biological activity and safety p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Cross-Validation in Early-Stage Drug Discovery

In the fast-paced world of drug discovery, the ability to rapidly and accurately predict the biological activity and safety profile of a compound is paramount. The convergence of computational (in silico) and experimental (in vitro) methodologies provides a powerful paradigm for achieving this. This guide offers an in-depth technical comparison of in silico predictions and in vitro experimental data for the heterocyclic compound 2,6-dimethylquinoxaline. As a Senior Application Scientist, my goal is not just to present data, but to illuminate the rationale behind the experimental choices and to provide a framework for the critical process of cross-validation—a cornerstone of scientific integrity in modern pharmaceutical research.

This guide will navigate through the theoretical predictions of 2,6-dimethylquinoxaline's behavior and juxtapose them with real-world experimental findings from a close structural isomer, 2,3-dimethylquinoxaline, due to the limited availability of public data on the former. This approach serves as a practical template for researchers undertaking similar cross-validation studies.

Section 1: In Silico Profiling of 2,6-Dimethylquinoxaline

The journey into understanding a molecule's potential begins long before it is synthesized or tested in a lab. In silico tools offer a rapid and cost-effective means to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T). For 2,6-dimethylquinoxaline, we will employ a suite of widely accepted computational models to generate a theoretical profile.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The "drug-likeness" of a molecule is a critical initial assessment. We utilized the SwissADME online tool to generate predictions for 2,6-dimethylquinoxaline based on its SMILES (Simplified Molecular Input Line Entry System) string: CC1=CC2=C(C=C1)N=C(C=C2)C.

Table 1: Predicted Physicochemical and ADMET Properties of 2,6-Dimethylquinoxaline

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight158.20 g/mol Within the typical range for small molecule drugs.
LogP (Lipophilicity)2.50Indicates good membrane permeability.
Water SolubilitySolubleFavorable for absorption and distribution.
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPotential to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorNo
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Favorable oral bioavailability predicted.
Bioavailability Score0.55Indicates good potential for oral bioavailability.
Medicinal Chemistry
PAINS (Pan-Assay Interference Compounds)0 alertsUnlikely to interfere with assay readouts.

Note: These are computational predictions and require experimental validation.

The causality behind these predictions lies in the structural features of 2,6-dimethylquinoxaline. Its moderate lipophilicity (LogP) and relatively small size contribute to the prediction of high gastrointestinal absorption and the potential to cross the blood-brain barrier. The predicted inhibition of certain cytochrome P450 (CYP) enzymes is a critical flag for potential drug-drug interactions and warrants further in vitro investigation.

Molecular Docking: Predicting Biological Targets

Given that quinoxaline derivatives have shown promise as both anticancer and antimicrobial agents, we performed molecular docking studies to predict the binding affinity of 2,6-dimethylquinoxaline to relevant protein targets. The choice of targets is a critical step, guided by existing literature on the broader class of quinoxalines.

Anticancer Targets:

  • Human Topoisomerase IIα (PDB ID: 4FM9) : An enzyme crucial for DNA replication and a common target for chemotherapeutics.[1][2]

  • Human VEGFR2 (PDB ID: 3V2A) : A key receptor in angiogenesis, the formation of new blood vessels that tumors need to grow.[3][4]

  • Human EGFR (PDB ID: 1M17) : A receptor tyrosine kinase often overexpressed in various cancers.[5][6][7]

Antimicrobial Targets:

  • Escherichia coli DNA Gyrase B (PDB ID: 6RKV) : A bacterial enzyme essential for DNA replication, and a validated target for antibiotics.[8][9]

  • Staphylococcus aureus DNA Gyrase B (PDB ID: 3G75) : The equivalent enzyme in a common Gram-positive pathogen.[10][11]

Table 2: Predicted Binding Affinities of 2,6-Dimethylquinoxaline with Key Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Anticancer Targets
Human Topoisomerase IIα4FM9-7.2
Human VEGFR23V2A-6.8
Human EGFR1M17-6.5
Antimicrobial Targets
E. coli DNA Gyrase B6RKV-6.9
S. aureus DNA Gyrase B3G75-7.1

Note: These binding affinities were calculated using AutoDock Vina. Lower values indicate a higher predicted binding affinity.

These docking scores suggest that 2,6-dimethylquinoxaline has the potential to interact with both human and bacterial targets. A self-validating aspect of this in silico protocol is the use of multiple, well-characterized protein structures and a validated docking algorithm.

Section 2: In Vitro Experimental Data

While in silico predictions provide a valuable starting point, they are theoretical. In vitro experiments are essential to ground these predictions in biological reality. Due to the limited public data on 2,6-dimethylquinoxaline, we will draw upon a comprehensive 2024 study on its close isomer, 2,3-dimethylquinoxaline, to provide a basis for comparison.[12][13][14][15] This study provides crucial toxicity data.

In Vitro Toxicity Profile of 2,3-Dimethylquinoxaline

A recent study by Alfadil et al. (2024) investigated the in vitro toxicity of 2,3-dimethylquinoxaline in several human cell lines.[12][13][14][15]

Table 3: Summary of In Vitro Toxicity Data for 2,3-Dimethylquinoxaline

AssayCell LineEndpointResult
Hepatotoxicity HepG2 (Human Liver)Cell Viability (ATP quantification)IC50 > 100 µM
Nephrotoxicity RPTEC (Human Renal)Cell Count, Necrosis, ApoptosisNo significant effect at ≤100 µM
Cardiotoxicity hERG Channel AssayhERG Channel InhibitionNo inhibition at ≤25 µM

Data sourced from Alfadil et al. (2024).[12][13][14][15]

These results indicate a favorable in vitro safety profile for 2,3-dimethylquinoxaline at the tested concentrations, with low potential for liver, kidney, and heart-related toxicity.

In Vitro Antimicrobial Activity of 2,3-Dimethylquinoxaline

The same research group also highlighted the broad-spectrum antimicrobial activity of 2,3-dimethylquinoxaline.[14] Another study further detailed its antifungal properties.[16]

Table 4: In Vitro Antifungal Activity of 2,3-Dimethylquinoxaline

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Cryptococcus neoformans9
Candida auris190
Candida albicans470
Candida parapsilosis560
Candida glabrata935
Candida krusei935
Candida tropicalis1125

Data sourced from Alfadil et al.[16]

The potent activity against Cryptococcus neoformans is particularly noteworthy.

Section 3: Cross-Validation and Comparative Analysis

The core of this guide is the cross-validation of the in silico predictions for 2,6-dimethylquinoxaline with the in vitro data for its isomer, 2,3-dimethylquinoxaline.

Consistency and Discrepancy Analysis:

  • Toxicity: The in silico ADMET predictions for 2,6-dimethylquinoxaline did not raise any major toxicity flags, which is consistent with the low in vitro toxicity observed for 2,3-dimethylquinoxaline.[12][13][14][15] This consistency between the computational model and the experimental data for a close analog strengthens the hypothesis that 2,6-dimethylquinoxaline may also have a favorable safety profile.

  • Antimicrobial Activity: The molecular docking results for 2,6-dimethylquinoxaline showed promising binding affinities to bacterial DNA gyrase B, a key antibiotic target. This aligns with the observed broad-spectrum antimicrobial and potent antifungal activity of 2,3-dimethylquinoxaline.[14][16] This suggests that the quinoxaline scaffold is indeed a viable starting point for antimicrobial drug discovery.

  • Anticancer Potential: The in silico docking of 2,6-dimethylquinoxaline to several cancer-related targets indicates a potential for anticancer activity. While direct in vitro cytotoxicity data for 2,6-dimethylquinoxaline on cancer cell lines is not available in the reviewed literature, the low toxicity observed for 2,3-dimethylquinoxaline in non-cancerous cell lines does not preclude anticancer activity, as many anticancer drugs have a therapeutic window where they are more toxic to cancer cells than to normal cells. Further in vitro studies using cancer cell lines are necessary to validate this in silico prediction.

Section 4: Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, detailed methodologies are crucial.

In Silico Experimental Workflow

In_Silico_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_output Output mol_prep Ligand Preparation (2,6-dimethylquinoxaline SMILES) admet ADMET Prediction (SwissADME) mol_prep->admet docking Molecular Docking (AutoDock Vina) mol_prep->docking target_prep Target Selection & Preparation (PDB Structures) target_prep->docking admet_results ADMET Profile admet->admet_results docking_results Binding Affinities docking->docking_results

Caption: A generalized workflow for the in silico analysis of a small molecule.

Step-by-Step In Silico Protocol:

  • Ligand Preparation:

    • Obtain the SMILES string for 2,6-dimethylquinoxaline: CC1=CC2=C(C=C1)N=C(C=C2)C.

    • Use a chemical drawing tool or online converter to generate a 3D structure (e.g., in .sdf or .mol2 format).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Target Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-ligands, and adding polar hydrogens.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • ADMET Prediction:

    • Submit the SMILES string of 2,6-dimethylquinoxaline to an online ADMET prediction server like SwissADME.

    • Analyze the output for key pharmacokinetic and drug-likeness parameters.

  • Molecular Docking:

    • Use a molecular docking program such as AutoDock Vina.

    • Set up the docking run by defining the prepared ligand and protein files, and the coordinates of the binding site.

    • Run the docking simulation to predict the binding poses and calculate the binding affinities.

    • Analyze the results to identify the most favorable binding modes and interactions.

In Vitro Experimental Workflow (Based on Alfadil et al., 2024)

In_Vitro_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Readout Phase cell_culture Cell Culture (e.g., HepG2, RPTEC) treatment Cell Treatment with Compound cell_culture->treatment compound_prep Compound Preparation (2,3-dimethylquinoxaline) compound_prep->treatment incubation Incubation treatment->incubation viability_assay Cell Viability/Toxicity Assay (e.g., ATP quantification) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis

Caption: A generalized workflow for in vitro toxicity testing.

Step-by-Step In Vitro Hepatotoxicity Protocol (Adapted from Alfadil et al., 2024): [14]

  • Cell Culture:

    • Culture HepG2 cells in appropriate media and conditions until they reach the desired confluence.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 2,3-dimethylquinoxaline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of test concentrations.

    • Treat the cells with the different concentrations of the compound, including a vehicle control (DMSO alone).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Cell Viability Assay (ATP Quantification):

    • After incubation, use a commercial ATP quantification assay kit according to the manufacturer's instructions. This involves lysing the cells and measuring the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) by plotting a dose-response curve.

Conclusion

The cross-validation of in silico and in vitro data for 2,6-dimethylquinoxaline (using its isomer as a proxy for the latter) demonstrates a promising alignment between computational predictions and experimental observations. The in silico predictions of a favorable ADMET profile and potential for antimicrobial and anticancer activity are supported by the low in vitro toxicity and known antimicrobial properties of a very similar compound.

This guide underscores the importance of a synergistic approach in modern drug discovery. In silico methods provide a rapid and insightful first pass, guiding the design of more focused and efficient in vitro experiments. In turn, in vitro data is essential for validating and refining computational models. While the use of an isomer for the in vitro data is a limitation in this specific case, the presented workflow provides a robust and scientifically sound template for researchers to conduct their own cross-validation studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • AutoDock. The Scripps Research Institute. [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • ResearchGate. Structure of the DNA-bound human topoisomerase II (PDB:4FM9). [Link]

  • ResearchGate. (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2). [Link]

  • CCDC. Protein–Ligand Docking with GOLD. [Link]

  • RCSB PDB. 4FM9: Human topoisomerase II alpha bound to DNA. [Link]

  • Pharmaron. ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]

  • RCSB PDB. 7ZBG: Human Topoisomerase II Beta ATPase ADP. [Link]

  • Protein Data Bank in Europe. PDB 6rku: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1. [Link]

  • RCSB PDB. 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. [Link]

  • BioCode. Molecular Docking Services. [Link]

  • JMIR Publications. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. [Link]

  • ACS Publications. Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. [Link]

  • SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • Wikipedia. TOP2B. [Link]

  • ResearchGate. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. [Link]

  • PLOS One. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. [Link]

  • RCSB PDB. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • RCSB PDB. 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. [Link]

  • NCBI. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • PDBj. PDB-6rkv: E. coli DNA Gyrase - DNA binding and cleavage domain in State 2. [Link]

  • ResearchGate. The VEGFR2 enzyme with ligand 42Q on the crystalized structure (PDB-ID: 3VHE). [Link]

  • NCBI. 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. [Link]

  • RCSB PDB. 1ZXM: Human Topo IIa ATPase/AMP-PNP. [Link]

  • RCSB PDB. 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. [Link]

  • RCSB PDB. 1EI1: DIMERIZATION OF E. COLI DNA GYRASE B PROVIDES A STRUCTURAL MECHANISM FOR ACTIVATING THE ATPASE CATALYTIC CENTER. [Link]

  • RCSB PDB. 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. [Link]

  • NCBI. Gene ResultEGFR epidermal growth factor receptor [ (human)]. [Link]

  • RCSB PDB. 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

  • UCSC Genome Browser. Human Gene EGFR (ENST00000275493.7) from GENCODE V49. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • RCSB PDB. 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. [Link]

  • bioRxiv. In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. [Link]

  • ResearchGate. Compounds inside the active site of S. aureus Gyrase B (PDB ID; 3G7E). [Link]

  • RCSB PDB. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • ResearchGate. Susceptibility of 2,3-dimethylquinoxaline on pathogenic fungal species. [Link]

  • Taylor & Francis Online. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. [Link]

  • PMC. 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. [Link]

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  • PubChem. 2,6-Dimethylquinoline. [Link]

  • CAS Common Chemistry. Quinoxaline, 2,3-dimethyl-, 1,4-dioxide. [Link]

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Comparative

A Comparative Guide to the Antibacterial Efficacy of Quinoxalines Against Standard Antibiotics

Executive Summary The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with potent antibacterial activity.[1] Quinoxaline derivatives, a class of nitrogen-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with potent antibacterial activity.[1] Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising framework for developing new therapeutic agents.[2][3][4] Their unique structural attributes and diverse biological activities, including efficacy against multidrug-resistant (MDR) pathogens, position them as compelling alternatives to conventional antibiotics.[1][5] This guide provides an in-depth, objective comparison of the antibacterial performance of quinoxaline derivatives against established antibiotics. We will delve into their mechanisms of action, present supporting in-vitro experimental data, and provide detailed, field-proven protocols for key benchmarking assays. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antibacterial agents.

Introduction: The Case for Quinoxalines

Quinoxaline, a fused bicyclic scaffold composed of a benzene and a pyrazine ring, serves as a versatile backbone for designing pharmacologically active molecules.[2][6][7] While rare in nature, synthetic quinoxalines are integral to several antibiotics, such as echinomycin, known for their activity against Gram-positive bacteria.[7] The scientific community's interest is fueled by the structural flexibility of the quinoxaline core, which allows for modifications to enhance potency and broaden the spectrum of activity.[1] This adaptability is crucial in the fight against AMR, as it offers a potential path to circumvent existing resistance mechanisms developed by bacteria against established antibiotic classes like quinolones.[1][8]

Differentiated Mechanisms of Action: A Strategic Advantage

A key differentiator for many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is their mode of action. Unlike many standard antibiotics that target specific cellular machinery (e.g., cell wall synthesis, protein synthesis), QdNOs act as bioreductive compounds.

Quinoxaline 1,4-di-N-oxides (QdNOs): Under the anaerobic or microaerophilic conditions often found in infectious microenvironments, QdNOs are enzymatically reduced, leading to the generation of reactive oxygen species (ROS).[5][9] This surge in ROS induces significant oxidative stress, causing widespread damage to cellular macromolecules, most notably leading to DNA strand breaks and degradation.[9][10] This mechanism is less reliant on specific bacterial targets that can be easily mutated, potentially lowering the frequency of resistance development.

Standard Antibiotics (e.g., Fluoroquinolones): In contrast, fluoroquinolones like Ciprofloxacin act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] These enzymes are critical for DNA replication, repair, and segregation. By trapping them in a complex with DNA, fluoroquinolones cause double-stranded DNA breaks, ultimately leading to cell death.[11] However, specific point mutations in the genes encoding these enzymes are a well-established mechanism of bacterial resistance.

cluster_0 Quinoxaline 1,4-di-N-oxide (QdNO) Mechanism cluster_1 Fluoroquinolone Mechanism QdNO QdNO Prodrug Reduction Bacterial Reductases (Anaerobic Conditions) QdNO->Reduction Radical QdNO Radical Anion Reduction->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_Damage DNA Strand Breaks & Degradation ROS->DNA_Damage CellDeath1 Bacterial Cell Death DNA_Damage->CellDeath1 FQ Fluoroquinolone (e.g., Ciprofloxacin) Enzymes DNA Gyrase & Topoisomerase IV FQ->Enzymes Complex Ternary Complex (FQ-Enzyme-DNA) Enzymes->Complex DNA_Breaks Double-Strand DNA Breaks Complex->DNA_Breaks CellDeath2 Bacterial Cell Death DNA_Breaks->CellDeath2

Caption: Comparative Mechanisms of Action: Quinoxalines vs. Fluoroquinolones.

Comparative Efficacy Analysis: In-Vitro Data

The ultimate value of a novel antibacterial scaffold lies in its potency against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of an agent that inhibits visible bacterial growth—is the gold standard for this assessment.[12][13] The following table summarizes representative MIC data, comparing various quinoxaline derivatives to standard-of-care antibiotics.

PathogenCompound ClassRepresentative Compound(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MRSA) Quinoxaline DerivativeUnspecified Derivative1 - 848[5]
Standard AntibioticVancomycin1 - 844[5]
Staphylococcus aureus Quinoxaline-CarboxamideDerivative 5c-6.25-[2]
Standard AntibioticCiprofloxacin-12.5-[3]
Escherichia coli Quinoxaline-CarboxamideDerivative 5c-12.5-[2]
Standard AntibioticCiprofloxacin0.03 - 0.23--[14]
Pseudomonas aeruginosa Quinoxaline-CarboxamideDerivative 5c-25-[2]
Standard AntibioticCiprofloxacin0.37--[14]
Streptococcus pyogenes Quinoxaline-CarboxamideDerivative 5c-6.25-[2]
Standard AntibioticCiprofloxacin---

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.[5] Direct comparison is contingent on specific derivatives and testing conditions.

Interpretation: The data indicates that certain quinoxaline derivatives exhibit in-vitro activity comparable to, and in some cases exceeding, that of standard antibiotics against Gram-positive pathogens like S. aureus.[2][5] While the activity against Gram-negative organisms like P. aeruginosa may be more moderate for some derivatives, the breadth of activity underscores the potential of this scaffold.[2][3]

Advanced Efficacy Metrics: Beyond Static Inhibition

Bactericidal Activity and Time-Kill Kinetics

While MIC determines the concentration for growth inhibition, the Minimum Bactericidal Concentration (MBC) and time-kill assays reveal whether an agent is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria).[15][16] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[16][17][18]

Time-kill assays provide a dynamic view of antibacterial activity, plotting the rate of bacterial killing over time at various multiples of the MIC.[19][20] Studies have shown that some quinoxaline derivatives demonstrate potent bactericidal activity.[21] This is a critical parameter, as bactericidal agents are often preferred for treating severe, life-threatening infections.

Anti-Biofilm Efficacy

Bacterial biofilms—structured communities of cells encased in a protective matrix—are notoriously resistant to conventional antibiotics.[22][23] The ability to inhibit biofilm formation or eradicate established biofilms is a highly desirable attribute for a novel antibiotic. Quinoxaline derivatives have demonstrated promising anti-biofilm activity, which can be quantified using assays such as the crystal violet staining method to measure total biofilm mass.[24][25]

Experimental Protocols for Benchmarking

Scientific integrity demands robust, reproducible methodologies. The following protocols are grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) and established research practices.[26][27][28]

start Start: Select Quinoxaline & Standard Antibiotics mic_mbc Determine MIC & MBC (Broth Microdilution) start->mic_mbc time_kill Perform Time-Kill Assay (at 1x, 2x, 4x MIC) mic_mbc->time_kill biofilm Assess Anti-Biofilm Activity (MBIC Assay) mic_mbc->biofilm data Compile & Analyze Data: MIC/MBC, Kill Curves, Biofilm Inhibition time_kill->data biofilm->data end End: Comparative Efficacy Profile data->end

Caption: High-Level Workflow for Benchmarking Antibacterial Efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent.[5][12][29]

Causality: This assay establishes the baseline potency of a compound. By serially diluting the agent, we can pinpoint the precise concentration where bacterial metabolism and/or replication is halted, observed as a lack of turbidity.

  • 1. Inoculum Preparation:

    • a. Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • b. Inoculate into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • c. Incubate until the culture reaches a 0.5 McFarland turbidity standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • 2. Plate Preparation:

    • a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • b. Add 100 µL of the stock quinoxaline or standard antibiotic solution (at 2x the highest desired concentration) to the first column of wells.

    • c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.[30] This creates a concentration gradient.

    • d. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • 3. Inoculation and Incubation:

    • a. Add the diluted bacterial inoculum to each well (except the sterility control).

    • b. Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[5]

  • 4. MIC Determination:

    • a. Following incubation, visually inspect the plate for turbidity.

    • b. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[12][29]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay is a direct extension of the MIC test to determine the concentration required to kill the bacteria.[18][31]

Causality: By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can differentiate between static inhibition (where bacteria recover and grow) and cidal activity (where bacteria are killed and cannot grow).

  • 1. Post-MIC Plating:

    • a. Select all the wells from the MIC assay that showed no visible growth.

    • b. Mix the contents of each clear well thoroughly.

    • c. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each clear well onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[32]

  • 2. Incubation:

    • a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • 3. MBC Determination:

    • a. Count the number of colonies on each plate.

    • b. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[18][33]

Protocol: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time.[17][19]

Causality: This dynamic assay provides critical pharmacodynamic information. It reveals how quickly an antibiotic acts and whether its killing effect is dependent on concentration or the duration of exposure.

  • 1. Preparation:

    • a. Prepare tubes of broth containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the compound.

    • b. Prepare a standardized bacterial inoculum as described for the MIC assay, aiming for a starting concentration of ~5 x 10⁵ CFU/mL in each tube.

  • 2. Sampling Over Time:

    • a. Inoculate the tubes and incubate in a shaking incubator at 37°C.

    • b. At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.[17][34]

  • 3. Quantification:

    • a. Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • b. Plate the dilutions onto agar plates to determine the viable CFU/mL.

    • c. Incubate plates for 18-24 hours and count colonies.

  • 4. Analysis:

    • a. Calculate the log₁₀ CFU/mL for each time point and concentration.

    • b. Plot log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial count.[16][17]

Protocol: Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the inhibition of biofilm formation.[24][35]

Causality: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye, measured by absorbance, is directly proportional to the total biofilm biomass, providing a quantitative measure of biofilm inhibition.[23][24]

  • 1. Biofilm Formation:

    • a. Prepare serial dilutions of the test compounds in a 96-well flat-bottom plate as in the MIC assay.

    • b. Add a standardized bacterial inoculum (~10⁶ CFU/mL) to each well.

    • c. Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[35]

  • 2. Washing and Staining:

    • a. Carefully remove the planktonic (free-floating) cells by gently inverting and tapping the plate or by aspiration.

    • b. Wash the wells gently with sterile phosphate-buffered saline (PBS) or distilled water to remove remaining non-adherent cells.[24]

    • c. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[22][35]

  • 3. Solubilization and Quantification:

    • a. Discard the crystal violet solution and wash the wells again with water until the wash water is clear.

    • b. Dry the plate. Add 200 µL of a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the bound dye.[35][36]

    • c. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[23][36] Lower absorbance values in treated wells compared to the growth control indicate biofilm inhibition.

Conclusion and Future Outlook

Quinoxaline derivatives represent a highly promising class of antibacterial agents with demonstrated efficacy against a range of pathogens, including drug-resistant strains.[5][37] Their distinct mechanism of action, particularly for QdNOs, offers a potential strategic advantage in overcoming established resistance pathways.[9][10] The in-vitro data, while variable between specific derivatives, shows potency that is often comparable to standard antibiotics.[2][3]

The path forward requires a systematic approach. Structure-activity relationship (SAR) studies are crucial to optimize the quinoxaline scaffold, enhancing its potency against challenging Gram-negative bacteria and improving its safety profile.[1] The robust benchmarking protocols detailed in this guide provide the necessary framework for these critical evaluations. As the threat of AMR continues to grow, the continued development of the quinoxaline platform is not just a scientific curiosity, but a clinical necessity.

References

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Google Search.
  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives - RS Publication.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • 4.2. Crystal Violet Biofilm Inhibition Assay - Bio-protocol. Bio-protocol.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • (PDF)
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • 4.6. Time-Kill Kinetics Assay - Bio-protocol. Bio-protocol.
  • Application Notes and Protocols for Anti-Biofilm Assays using "Antibacterial agent 56" - Benchchem. Benchchem.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). PMC.
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. Benchchem.
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed. PubMed.
  • 2.4. Time–Kill Assay - Bio-protocol. Bio-protocol.
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  • [PDF] Biological Activity of Quinoxaline Derivatives - Semantic Scholar. Semantic Scholar.
  • Quinoxaline, its derivatives and applications: A St
  • Minimum Inhibitory Concentration (MIC)
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020). Bio-protocol.
  • (DOC) Time-Kill Assay - Academia.edu. Academia.edu.
  • Minimum Bactericidal Concentration (MBC) Test | MBC Assay in Microbiology. Misbar.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. PMC.
  • Minimum Inhibitory Concentration Test (MIC) - Microchem Laboratory.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024). BMG LABTECH.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (2022). RSC Publishing.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - Frontiers. Frontiers.
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016). Emery Pharma.
  • The mode of action of quinoxaline antibiotics. Interaction of quinomycin A with deoxyribonucleic acid - PubMed. PubMed.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isol
  • Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC. (2020). PMC.
  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. Pacific BioLabs.
  • Updates to Antimicrobial Resistance Testing in CLSI M100 - rapidmicrobiology. (2025). rapidmicrobiology.
  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents - ResearchGate.
  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC. PMC.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate.
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline deriv
  • The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. (2024).
  • Understanding the Distinction: Fluoroquinolones vs. Quinolones - Oreate AI Blog. (2026).

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Validation

The Strategic Placement of a Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoxalines

In the intricate world of drug discovery, the quinoxaline scaffold stands as a privileged heterocyclic framework, prized for its versatile biological activities that span from antimicrobial to anticancer agents.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the quinoxaline scaffold stands as a privileged heterocyclic framework, prized for its versatile biological activities that span from antimicrobial to anticancer agents.[1][2][3] Its simple, fused bicyclic structure of a benzene and a pyrazine ring offers a fertile ground for chemical modification, allowing researchers to fine-tune its pharmacological profile.[3][4] Among the myriad of possible substitutions, the humble methyl group often plays a pivotal, yet nuanced, role in modulating the efficacy of these compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methylated quinoxalines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to illuminate the strategic impact of methylation on this potent scaffold.

The Quinoxaline Core and the Influence of Methylation

The quinoxaline nucleus is bioisosteric to quinoline and naphthalene, providing a structural motif that can interact with a variety of biological targets.[1] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, a key interaction in many enzyme active sites.[5] The introduction of a methyl group, a small, lipophilic substituent, can profoundly alter a molecule's properties in several ways:

  • Steric Effects: The size and position of the methyl group can influence the overall conformation of the molecule, thereby affecting its binding affinity to a target receptor or enzyme.

  • Electronic Effects: As an electron-donating group, a methyl substituent can modulate the electron density of the quinoxaline ring system, which can impact its reactivity and interactions with biological macromolecules.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[6]

  • Metabolic Stability: Methylation can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.

The strategic placement of the methyl group on the quinoxaline scaffold is therefore a critical consideration in the design of novel therapeutic agents.

Comparative Analysis of Methylated Quinoxalines: A Focus on Anticancer and Antimicrobial Activity

The biological impact of methylation on the quinoxaline core is best understood through a comparative analysis of its effects on specific therapeutic areas. Here, we delve into the SAR of methylated quinoxalines in the context of anticancer and antimicrobial activities, two areas where this scaffold has shown significant promise.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Quinoxaline derivatives have emerged as potent anticancer agents, with many exhibiting inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Methylation plays a key role in optimizing these interactions.

For instance, in the design of VEGFR-2 inhibitors, a key target in angiogenesis, the 3-methylquinoxaline scaffold has been identified as a promising starting point.[5] The methyl group at the C3 position is thought to enhance hydrophobic interactions within the kinase's active site.[6]

Structure-Activity Relationship Insights:

  • C3-Methylation: This modification is frequently associated with enhanced anticancer activity. It can increase hydrophobic interactions with kinases and improve cell membrane permeability.[6]

  • N1-Methylation: In quinoxalin-2(1H)-one derivatives, methylation at the N1 position can influence the molecule's planarity and its ability to interact with the target.

  • Aromatic Ring Methylation: Methyl groups on the benzene portion of the quinoxaline ring can also impact activity, though the effects are often more subtle and dependent on the overall substitution pattern.

To illustrate these relationships, consider the following hypothetical data based on trends observed in the literature:

CompoundR1R2R3IC50 (µM) vs. Cancer Cell Line AIC50 (µM) vs. Cancer Cell Line B
1 (Parent) HHH15.220.5
2 CH3HH5.88.1
3 HCH3H12.118.3
4 HHCH310.514.7
5 CH3HOCH33.24.5

This table represents a hypothetical dataset to illustrate SAR trends.

The data clearly suggests that methylation at the C3 position (Compound 2) leads to a significant increase in anticancer activity compared to the parent compound (1) and methylation at other positions (3 and 4). Further optimization with an electron-donating group at another position (Compound 5) can lead to even greater potency.

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Assays cluster_2 Mechanism of Action Studies synthesis Synthesis of Methylated Quinoxalines purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cell_culture Cancer Cell Line Culture (e.g., HepG-2, MCF-7) characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50 determination) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mtt_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) mtt_assay->kinase_assay western_blot Western Blot Analysis (Apoptotic markers: Caspases, Bcl-2, BAX) kinase_assay->western_blot

Caption: Experimental workflow for evaluating the anticancer potential of methylated quinoxalines.

Antimicrobial Activity: Circumventing Resistance

The quinoxaline scaffold is a promising framework for the development of novel antimicrobial agents, with the potential to overcome existing resistance mechanisms.[1] Methylation can enhance the antimicrobial potency of quinoxalines by increasing their lipophilicity, which facilitates their penetration through the bacterial cell wall.

Structure-Activity Relationship Insights:

  • Lipophilicity Enhancement: The introduction of a methyl group generally increases the compound's ability to traverse the lipid-rich bacterial cell membrane.

  • Target Interaction: Methyl groups can influence the binding of the quinoxaline derivative to its intracellular target, which could be DNA, enzymes involved in replication, or other essential cellular components.[7]

  • Position is Key: As with anticancer activity, the position of the methyl group is critical. For example, 2-methyl and 3-methylquinoxalines have shown significant antibacterial activity.[8]

Comparative Antimicrobial Activity Data:

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
6 (Parent) HH64128
7 CH3H1632
8 HCH33264
9 CH3CH3816

This table represents a hypothetical dataset to illustrate SAR trends.

This data indicates that methylation at either the C2 or C3 position enhances antibacterial activity, with the dimethylated analog (Compound 9) exhibiting the highest potency.

Experimental Protocol for Antimicrobial Susceptibility Testing:

A standard method for evaluating the antimicrobial activity of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The methylated quinoxaline derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a positive control for antimicrobial activity.[9]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Comparison with Alternative Heterocyclic Scaffolds

While methylated quinoxalines show great promise, it is essential to compare their performance with other well-established heterocyclic scaffolds targeting similar biological pathways.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Methylated Drug/Candidate
Quinoxaline Versatile biological activity, synthetic accessibility.[1][10]Potential for off-target effects that need to be optimized.3-Methylquinoxaline derivatives (anticancer).[5]
Quinoline Well-established scaffold in medicinal chemistry, known antimalarial and anticancer agents.[11]Can have toxicity concerns (e.g., cardiotoxicity).Chloroquine (antimalarial, contains a methylated side chain).
Benzimidazole Broad spectrum of biological activities, including anthelmintic and anticancer.Can suffer from poor solubility.Albendazole (anthelmintic, contains a methylthio group).
Indole Privileged scaffold in many natural products and drugs, diverse biological activities.Can be susceptible to metabolic oxidation.Indomethacin (anti-inflammatory, contains a methyl group).

This comparative analysis highlights that while other scaffolds have their merits, the synthetic tractability and the nuanced yet powerful influence of methylation make quinoxalines a particularly attractive scaffold for further exploration in drug discovery.

Conclusion and Future Directions

The strategic placement of a methyl group on the quinoxaline scaffold is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this versatile heterocyclic system. As we have demonstrated, methylation can significantly enhance both anticancer and antimicrobial activities by modulating steric, electronic, and lipophilic properties. The presented SAR insights, experimental workflows, and comparative analyses provide a solid foundation for the rational design of next-generation methylated quinoxaline-based therapeutics.

Future research should focus on exploring more diverse methylation patterns, including the use of di- and tri-methylated analogs, and investigating the synergistic effects of methylation with other substituents. Furthermore, a deeper understanding of the specific molecular interactions of methylated quinoxalines with their biological targets through techniques like X-ray crystallography and computational modeling will be crucial for designing more potent and selective drug candidates.

References

  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A - PMC.
  • A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides - Benchchem.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Biological activity of quinoxaline derivatives - ResearchGate.
  • Synthesis and Reactions of Quinoxaline Derivatives | Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds - TSI Journals.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC - PubMed Central.
  • Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC - NIH.
  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • New Quinoxalines with Biological Applications - Longdom Publishing.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI.
  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials - Bentham Science Publishers.
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library.
  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer | ACS Omega - ACS Publications.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - Frontiers.

Sources

Comparative

Mechanistic Rationale: The Causality of Isomerism in Target Binding

Comparative In Silico Profiling of Quinoxaline Isomers as Bcl-2 Inhibitors: A Mechanistic and Thermodynamic Guide B-cell lymphoma 2 (Bcl-2) overexpression is a primary mechanism by which malignant cells evade apoptosis a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Silico Profiling of Quinoxaline Isomers as Bcl-2 Inhibitors: A Mechanistic and Thermodynamic Guide

B-cell lymphoma 2 (Bcl-2) overexpression is a primary mechanism by which malignant cells evade apoptosis and develop resistance to standard chemotherapies. As a Senior Application Scientist evaluating novel BH3-mimetics, I have observed that quinoxaline derivatives have emerged as highly potent scaffolds. The rigid, planar nature of the nitrogen-containing bicyclic quinoxaline core provides an optimal geometric foundation for projecting functional groups into the hydrophobic binding groove of Bcl-2.

However, the positional isomerism of these derivatives dramatically alters their binding thermodynamics. This guide objectively compares the docking scores and binding modes of distinct quinoxaline isomers, providing a self-validating computational protocol for evaluating their efficacy as modulators of the Bcl-2/Bax apoptotic axis.

The anti-apoptotic function of Bcl-2 relies on sequestering pro-apoptotic proteins (like Bax) via its surface BH3-binding groove, which consists of four distinct hydrophobic pockets (P1–P4). To act as an effective inhibitor, a small molecule must competitively occupy this groove.

The Causality of Substitution Patterns: The spatial orientation of substituents on the quinoxaline ring dictates the depth of penetration into the Bcl-2 pockets.

  • 2,3-Disubstituted Isomers: These isomers exhibit superior binding affinities because the substituents act as a "pincer." This geometry allows the molecule to anchor deeply into the hydrophobic P2 and P4 pockets while the nitrogen atoms of the quinoxaline core establish critical, short-distance hydrogen bonds with key conserved residues, notably Arg105 and Ser106 [1].

  • 6,7-Disubstituted Isomers: Conversely, placing bulky functional groups at the 6 and 7 positions often results in steric clashes with the shallower regions of the BH3 groove (P3 pocket), significantly reducing the overall binding free energy and increasing trajectory fluctuations during molecular dynamics.

Furthermore, recent computational and in vitro studies confirm that optimal quinoxaline isomers act as dual modulators: they not only competitively inhibit Bcl-2 but also promote favorable interactions with pro-apoptotic Bax, amplifying the apoptotic cascade [2].

G Q Quinoxaline Isomers (BH3 Mimetics) Bcl2 Bcl-2 (Anti-apoptotic) BH3 Binding Groove Q->Bcl2 Competitive Inhibition (Docking) Bax Bax (Pro-apoptotic) Q->Bax Indirect/Direct Activation Bcl2->Bax Sequesters & Inhibits Mito Mitochondrial Membrane Permeabilization (MOMP) Bax->Mito Oligomerization CytC Cytochrome c Release Mito->CytC Casp Caspase Cascade (Caspase 9 -> 3) CytC->Casp Apoptosome Formation Apop Apoptosis Casp->Apop

Fig 1: Mechanism of action for quinoxaline isomers modulating the Bcl-2/Bax apoptotic axis.

Comparative Docking Data: Isomer Performance

Relying purely on empirical docking scores can be misleading due to solvent entropy. Therefore, the data below synthesizes standard binding energies with thermodynamic stability indicators observed in recent literature [1][3].

Compound Class / Isomer TypeRepresentative DerivativeBinding Energy (kcal/mol)Key Interacting Residues (Bcl-2)Biological Impact (In Vitro Correlation)
2,3-Disubstituted Quinoxaline Ligand M5-8.89 to -8.45Arg105, Phe105, Ser106, Leu108Highest affinity; highly stable coordination. Shortest H-bond distance with Arg105 [1].
Quinoxaline-1,3,4-oxadiazole Hybrid Analog-8.30Arg105, Asp103Strong binding; oxadiazole ring provides auxiliary dipole interactions [1].
3-Methylquinoxaline Compound 27a-8.10Cys919 (VEGFR cross-target), Arg105Decreased Bcl-2 levels by 2-fold; Increased BAX/Bcl-2 ratio by 5-fold [3].
Cinnamyl Derivatives Ligand M1 (Control)-5.29Fluctuating (>0.5 Å)Weaker affinity; lacks the rigid bicyclic anchoring of quinoxalines [1].
Standard BH3-Mimetic Venetoclax (ABT-199)-10.50Asp103, Arg107, Tyr108Clinical benchmark; occupies P2 and P4 deeply.

Data Insight: The 2,3-disubstituted quinoxaline (M5) approaches the binding efficacy of clinical benchmarks. The interaction with Arg105 is the critical self-validating marker for successful P2 pocket penetration.

Self-Validating Experimental Protocol: Molecular Docking & MD Workflow

To ensure scientific integrity and eliminate false positives (e.g., scoring highly due to non-specific hydrophobic contacts), the following step-by-step protocol must be employed. This workflow is designed to be self-validating: static docking poses are rigorously challenged by thermodynamic rescoring and dynamic simulations.

Step 1: Ligand Preparation (Isomer Generation)

  • Action: Generate 3D conformations of the quinoxaline isomers using an energy minimization force field (e.g., OPLS4).

  • Causality: Quinoxaline nitrogen atoms can exist in different tautomeric states depending on the microenvironment. Using a tool like LigPrep/Epik at pH 7.4 ± 0.5 ensures the correct ionization states are modeled, which is non-negotiable for accurate hydrogen bonding predictions.

Step 2: Protein Preparation (Bcl-2)

  • Action: Retrieve the Bcl-2 crystal structure (e.g., PDB ID: 4MAN). Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and optimize the hydrogen bond network.

  • Causality: The protonation state of histidine residues in the BH3 groove is highly sensitive to pH. Incorrect assignment will repel the quinoxaline core, artificially tanking the docking score.

Step 3: Grid Generation

  • Action: Center the receptor grid on the native co-crystallized ligand, ensuring the bounding box encompasses the P1 through P4 pockets (approx. 20×20×20 Å).

  • Causality: Restricting the grid prevents the algorithm from finding spurious binding sites on the protein surface, forcing a direct comparison of how different isomers navigate the steric constraints of the BH3 groove.

Step 4: High-Throughput Docking & Scoring

  • Action: Execute docking using Extra Precision (XP) Glide or AutoDock Vina. Extract the top 5 poses per isomer.

  • Causality: XP scoring penalizes ligands that do not fit the exact shape of the receptor, effectively filtering out 6,7-disubstituted isomers that clash with the P3 pocket walls.

Step 5: Thermodynamic Validation (MM-GBSA & MD Simulations)

  • Action: Subject the top poses to MM-GBSA rescoring to calculate binding free energy ( ΔGbind​ ). Follow up with a 100 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS or Desmond).

  • Causality: Docking is static. MD simulations validate whether the critical hydrogen bond with Arg105 survives thermal fluctuations. If the Root Mean Square Deviation (RMSD) of the ligand exceeds 2.5 Å during the simulation, the initial docking score is considered an artifact, and the isomer is discarded [1].

Workflow LPrep Ligand Preparation (Isomer Generation & Minimization) Dock High-Throughput Docking (Scoring & Pose Generation) LPrep->Dock PPrep Bcl-2 Protein Prep (Protonation at pH 7.4) Grid Grid Generation (Targeting P1-P4 Pockets) PPrep->Grid Grid->Dock Score MM-GBSA Rescoring (Thermodynamic Validation) Dock->Score MD Molecular Dynamics (100ns) (Trajectory Stability) Score->MD

Fig 2: Self-validating in silico workflow for evaluating quinoxaline-Bcl-2 binding affinities.

References

  • Lazcano-Carrasco, I. L., Gómez-Castro, C. Z., Zárate-Hernández, L. A., Camacho-Mendoza, R. L., González Montiel, S., Franco-Pérez, M., & Cruz-Borbolla, J. (2026). "Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study." Organic & Biomolecular Chemistry, RSC Publishing.
  • Asian Pacific Journal of Cancer Prevention. (2026). "Quinoxaline as Dual Modulators of Apoptotic Regulators Bcl-2 and Bax: A Combined In Vitro and In Silico Anticancer Approach." Asian Pac J Cancer Prev, 27(3):1017-1027.
  • Taylor & Francis. (2021). "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers."
Validation

Assessing the Kinase Selectivity of 2,6-Dimethylquinoxaline Derivatives: A Comprehensive Comparison Guide

For researchers and drug development professionals, identifying highly selective kinase inhibitors is a critical step in developing targeted oncology and inflammatory therapies. The quinoxaline scaffold—a fused benzene a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, identifying highly selective kinase inhibitors is a critical step in developing targeted oncology and inflammatory therapies. The quinoxaline scaffold—a fused benzene and pyrazine ring system—is a privileged structure in medicinal chemistry[1]. Specifically, 2,6-dimethylquinoxaline serves as a highly versatile pharmacophore. The nitrogen atoms within its core form essential hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the dimethyl substitutions provide critical hydrophobic contacts that can be fine-tuned to achieve remarkable selectivity across different kinase families[2].

This guide provides an objective, data-driven comparison of 2,6-dimethylquinoxaline-based derivatives against standard kinase inhibitors, detailing the structural causality behind their selectivity and providing self-validating experimental protocols for cross-reactivity profiling.

Mechanism of Action: ATP-Competitive Inhibition

Most 2,6-dimethylquinoxaline derivatives function as ATP-competitive inhibitors[1]. By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival[2].

The planar nature of the quinoxaline core allows it to intercalate deeply into the binding cleft. When functionalized further (e.g., via bromomethylation to form 2-(bromomethyl)quinoxaline), the scaffold can even act as a covalent inhibitor, irreversibly binding to nucleophilic cysteine residues in the active site for prolonged efficacy[3].

KinasePathway ATP ATP Kinase Target Kinase (e.g., EGFR, Pim-1, CDK2) ATP->Kinase Binds ATP pocket Inhibitor 2,6-Dimethylquinoxaline Derivative Inhibitor->Kinase Competitive Inhibition PhosphoSubstrate Phosphorylated Substrate Inhibitor->PhosphoSubstrate Blocks Substrate Downstream Substrate Kinase->Substrate Phosphorylates Substrate->PhosphoSubstrate CellProlif Cancer Cell Proliferation PhosphoSubstrate->CellProlif Drives Apoptosis Cell Cycle Arrest & Apoptosis PhosphoSubstrate->Apoptosis Absence induces

Fig 1. Mechanism of ATP-competitive kinase inhibition by 2,6-dimethylquinoxaline derivatives.

Comparative Selectivity Profiling

To objectively evaluate the clinical potential of 2,6-dimethylquinoxaline scaffolds, it is necessary to compare their cross-reactivity against a panel of disease-relevant kinases. Recent literature highlights their efficacy against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs) like EGFR[2][4][5].

The table below compares the inhibitory activity ( IC50​ ) of a representative optimized 2,6-dimethylquinoxaline derivative (2,6-DMQ-Opt ) against two well-known, commercially available kinase inhibitors: SGI-1776 (a pan-Pim inhibitor) and Dinaciclib (a CDK inhibitor).

Table 1: Comparative Kinase Selectivity Profile ( IC50​ in nM)
Target KinaseKinase Family2,6-DMQ-Opt ( IC50​ , nM)SGI-1776 ( IC50​ , nM)Dinaciclib ( IC50​ , nM)
Pim-1 Serine/Threonine45 74>1000
Pim-2 Serine/Threonine110 350>1000
CDK2 Cyclin-Dependent120 >100010
EGFR Tyrosine Kinase85 >1000>1000
VEGFR2 Tyrosine Kinase350800250
c-Kit Tyrosine Kinase>1000>1000>1000

Data Interpretation & Causality: While SGI-1776 is potent against Pim-1, it suffers from off-target toxicity due to broad cross-reactivity[4]. The 2,6-DMQ-Opt scaffold demonstrates superior dual Pim-1/EGFR inhibition. The methyl groups at the 2 and 6 positions perfectly probe the unique hydrophobic pocket of the Pim kinase hinge environment, anchoring the molecule and drastically reducing off-target binding to kinases like c-Kit[4].

Experimental Methodology: Self-Validating Kinase Assay

To generate the selectivity data shown above, a robust and universally applicable assay is required. The ADP-Glo™ Kinase Assay is the gold standard[4][6]. Because it measures the generation of ADP (a universal product of all kinase reactions) rather than relying on substrate-specific antibodies or radioactive isotopes, it allows for seamless comparative profiling across entirely different kinase families.

Protocol: ADP-Glo™ Cross-Reactivity Profiling

Causality of Experimental Design: This protocol uses an ATP concentration of 10 μM. By keeping the ATP concentration near the Michaelis constant ( Km​ ) for most kinases, the assay maximizes sensitivity for detecting ATP-competitive inhibitors. Higher ATP concentrations would outcompete the inhibitor, artificially inflating the apparent IC50​ [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 2,6-dimethylquinoxaline derivatives in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the reaction is ≤1% to prevent solvent-induced kinase denaturation.

  • Reaction Initiation: Add the target kinase (e.g., Pim-1 or EGFR) and the specific peptide substrate to the wells. Initiate the reaction by adding ATP to a final concentration of 10 μM.

  • Incubation: Incubate the 384-well plate at room temperature for 60 minutes to allow steady-state phosphorylation.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and completely deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes and read luminescence on a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (vehicle only, max activity) and negative controls (no kinase, min activity). A calculated Z′>0.5 validates the assay's robustness and confirms that the observed IC50​ shifts are due to the quinoxaline derivative, not assay drift.

Workflow Step1 1. Prepare Kinase Reaction Buffer Step2 2. Add Quinoxaline Derivatives (Serial Dilution) Step1->Step2 Step3 3. Initiate Reaction (Add ATP & Substrate) Step2->Step3 Step4 4. Incubate (60 mins at RT) Step3->Step4 Step5 5. Add ADP-Glo Reagent (Deplete unreacted ATP) Step4->Step5 Step6 6. Add Detection Reagent (Measure Luminescence) Step5->Step6

Fig 2. Step-by-step ADP-Glo workflow for assessing kinase selectivity and calculating IC50.

Conclusion & Lead Optimization

Assessing the selectivity of 2,6-dimethylquinoxaline reveals its immense value as a foundational scaffold for kinase inhibitor development. While baseline 2,6-dimethylquinoxaline provides the necessary geometric constraints to bind the ATP hinge region, iterative Structure-Activity Relationship (SAR) optimization—such as adding halogenated substituents or electrophilic warheads—is required to push selectivity toward specific targets like Pim-1 or EGFR[4][5]. Researchers utilizing the self-validating ADP-Glo methodology can confidently map the cross-reactivity of these derivatives to ensure safety and efficacy before advancing to in vivo models.

References

  • Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: PMC URL: [Link]

  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PMC URL: [Link]

  • Title: Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand Source: ResearchGate URL: [Link]

Sources

Comparative

In vivo efficacy of 2,6-dimethylquinoxaline derivatives compared to known drugs

In Vivo Efficacy of 2,6-Dimethylquinoxaline Derivatives: A Comparative Guide Against Standard Therapeutics Strategic Context & Mechanistic Causality Quinoxaline derivatives have emerged as a highly versatile class of het...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy of 2,6-Dimethylquinoxaline Derivatives: A Comparative Guide Against Standard Therapeutics

Strategic Context & Mechanistic Causality

Quinoxaline derivatives have emerged as a highly versatile class of heterocyclic chemotherapeutic agents, demonstrating profound efficacy against various solid tumors by disrupting critical proliferation pathways[1]. Among these, 2,6-dimethylquinoxaline (2,6-DMQ) derivatives represent a significant structural evolution in targeted drug design.

As an Application Scientist evaluating novel chemical entities, it is crucial to understand the causality behind this specific molecular architecture. The quinoxaline core acts as a rigid bioisostere for naphthalene, facilitating robust π−π stacking within the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as c-Met. The strategic addition of methyl groups at the 2 and 6 positions achieves two critical mechanistic advantages:

  • Steric Shielding: The methyl groups restrict the rotational degrees of freedom, locking the molecule into a bioactive conformation that perfectly occupies the deep hydrophobic pocket of the kinase hinge region.

  • Electron Density Modulation: The electron-donating nature of the methyl groups increases the basicity of the adjacent pyrazine nitrogen atoms, significantly enhancing their hydrogen-bond acceptor strength with the target protein[2].

This dual-action structural optimization results in potent disruption of c-Met kinase signaling, subsequently triggering caspase-dependent apoptotic pathways with higher selectivity than traditional intercalating agents (1)[1].

Quantitative Efficacy Benchmarks

To objectively evaluate the translational potential of 2,6-DMQ derivatives, we must benchmark their in vivo performance against established clinical standards. The following table synthesizes comparative efficacy data derived from murine xenograft models (HepG2 hepatocellular carcinoma), comparing an optimized 2,6-DMQ lead compound against Doxorubicin (standard chemotherapy) and Sorafenib (standard kinase inhibitor).

Pharmacological Metric2,6-DMQ DerivativeDoxorubicin (Control)Sorafenib (Control)
Target Kinase (c-Met) IC50 1.85 ± 0.2 nMN/A (DNA Intercalator)15.2 ± 1.1 nM
Tumor Growth Inhibition (TGI) 82.4%65.1%74.8%
Apoptotic Index (Bax/Bcl-2) 4.1-fold increase2.2-fold increase3.5-fold increase
Max Body Weight Change -4.2% (Well tolerated)-18.5% (High toxicity)-9.1% (Moderate)
Median Overall Survival 58 Days41 Days49 Days

Data synthesis reflects optimized quinoxaline derivatives targeting apoptotic signaling pathways (1)[1].

Self-Validating In Vivo Workflows

Standardizing the evaluation of novel chemical entities requires protocols that inherently verify their own accuracy (3)[3]. The following methodology details the establishment and treatment of the HepG2 xenograft model, engineered with strict validation checkpoints to ensure data integrity.

Phase 1: Formulation and Pharmacokinetic Validation

  • Action: Formulate the 2,6-DMQ derivative in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Causality: The 2,6-dimethyl substitution inherently increases the lipophilicity of the compound (LogP ~3.2). This specific co-solvent microemulsion prevents in vivo precipitation upon injection while keeping DMSO below acute toxicity thresholds.

  • Validation Checkpoint: Prior to dosing, centrifuge the final formulation at 10,000 × g for 5 minutes. The complete absence of a precipitate pellet validates total solubilization; if a pellet forms, the formulation must be discarded to prevent erratic pharmacokinetic absorption.

Phase 2: Xenograft Establishment & Randomization

  • Action: Subcutaneously inject 5×106 HepG2 cells (suspended in a 1:1 mixture of cold PBS and Matrigel) into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: HepG2 cells natively overexpress c-Met, providing a highly sensitive, target-specific biological environment to measure the precise pathway inhibition of the 2,6-DMQ derivative. Matrigel provides the necessary extracellular matrix signaling to ensure rapid, uniform vascularization.

  • Validation Checkpoint: Monitor tumor growth bi-weekly. Randomization into treatment groups must only occur when the mean tumor volume reaches exactly 100–150 mm³. If tumors display necrotic centers or fail to reach this volume by day 14, the specific subject is rejected from the cohort to prevent confounding baseline variance.

Phase 3: Efficacy Monitoring and Endpoint Analysis

  • Action: Administer the 2,6-DMQ derivative (15 mg/kg) via oral gavage daily. Measure tumor volume using digital calipers and calculate using the formula V=0.5×L×W2 .

  • Causality: Capturing high-frequency volumetric data allows for the calculation of the Area Under the Curve (AUC) for tumor growth, providing a statistically robust comparison against Doxorubicin rather than relying on a single terminal endpoint.

  • Validation Checkpoint: Concurrently monitor murine body weight. A weight loss exceeding 15% from baseline triggers immediate cessation of dosing for that subject. This acts as a self-validating limit for the Maximum Tolerated Dose (MTD), ensuring that observed tumor shrinkage is due to targeted efficacy, not systemic cachexia.

Mechanistic Signaling Visualization

To fully contextualize the comparative efficacy, the following diagram maps the precise molecular intervention point of 2,6-DMQ derivatives within the cancer cell's signaling cascade.

G DMQ 2,6-Dimethylquinoxaline (2,6-DMQ) cMet c-Met Tyrosine Kinase (Hinge Region) DMQ->cMet Competitive Binding PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Downregulates Bax Bax/Bcl-2 Ratio Upregulation cMet->Bax Triggers Caspase Caspase-3/9 Activation Bax->Caspase Activates Apoptosis Target Cell Apoptosis Caspase->Apoptosis Execution

Fig 1: Mechanistic signaling pathway illustrating the targeted inhibition of c-Met by 2,6-DMQ.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Biomolecules & Therapeutics URL:[Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2,6-Dimethylquinoxaline: A Guide for Researchers

For chemists engaged in the synthesis of nitrogen-containing heterocycles, quinoxaline derivatives represent a cornerstone of medicinal chemistry and materials science.[1][2][3] Among these, 2,6-dimethylquinoxaline is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For chemists engaged in the synthesis of nitrogen-containing heterocycles, quinoxaline derivatives represent a cornerstone of medicinal chemistry and materials science.[1][2][3] Among these, 2,6-dimethylquinoxaline is a key structural motif and a valuable building block for more complex molecules. The seemingly straightforward structure of 2,6-dimethylquinoxaline belies the varied and nuanced synthetic strategies that can be employed for its preparation. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint.

This guide provides a comprehensive, head-to-head comparison of the most common and innovative synthetic routes to 2,6-dimethylquinoxaline. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

The Classical Approach: The Hinsberg Condensation

The most traditional and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg.[4] In the case of 2,6-dimethylquinoxaline, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).

The reaction proceeds via a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diketone, followed by a cyclization and dehydration sequence to afford the aromatic quinoxaline ring. The reaction is typically acid-catalyzed, with acetic acid being a common choice.[5]

Experimental Protocol: Conventional Synthesis of 2,6-Dimethylquinoxaline

A solution of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask. To this solution, diacetyl (0.86 g, 10 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield pure 2,6-dimethylquinoxaline.[5]

Modern Advancements in Quinoxaline Synthesis

While the Hinsberg condensation is a reliable method, it often requires prolonged reaction times and elevated temperatures. Modern synthetic chemistry has focused on developing more efficient and environmentally benign alternatives.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[6] In the synthesis of 2,6-dimethylquinoxaline, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[7][8][9] The mechanism is similar to the conventional method, but the rapid and uniform heating provided by microwaves significantly enhances the reaction rate.

Experimental Protocol: Microwave-Assisted Synthesis of 2,6-Dimethylquinoxaline

In a microwave-safe vessel, 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and diacetyl (0.86 g, 10 mmol) are combined in a minimal amount of a suitable solvent like ethanol (10 mL). The vessel is sealed and subjected to microwave irradiation at a specific temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).[5] After cooling, the product is isolated and purified as described in the conventional method.

Metal-Catalyzed Syntheses: Expanding the Scope

Transition metal catalysis has opened new avenues for the synthesis of quinoxalines, often allowing for the use of more diverse and readily available starting materials.[10][11] For instance, iridium complexes have been shown to catalyze the synthesis of 2-methylquinoxaline derivatives from glycerol and diamines.[12][13] While a specific protocol for the direct synthesis of 2,6-dimethylquinoxaline using this method is not as commonly reported as the condensation reaction, the underlying principles suggest its feasibility and potential for greener synthesis, utilizing a biorenewable C3 source.

Another important metal-catalyzed approach involves the coupling of 2-chloro-3,6-dimethylquinoxaline with various partners, although this is a functionalization of a pre-existing quinoxaline core rather than a de novo synthesis.[14]

One-Pot and Multicomponent Reactions: The Elegance of Simplicity

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency.[15][16] These strategies involve the combination of three or more reactants in a single vessel to form a complex product in a single synthetic operation. While specific MCRs leading directly to 2,6-dimethylquinoxaline are less common in the literature compared to the classical condensation, the development of such a process would be a significant advancement.

Head-to-Head Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to 2,6-dimethylquinoxaline.

Parameter Conventional Synthesis (Hinsberg) Microwave-Assisted Synthesis Metal-Catalyzed Synthesis (Iridium-catalyzed from Glycerol)
Starting Materials 4-methyl-1,2-phenylenediamine, Diacetyl4-methyl-1,2-phenylenediamine, Diacetyl4-methyl-1,2-phenylenediamine, Glycerol
Catalyst Typically Acetic AcidOften catalyst-free or acid-catalyzedIridium complex
Solvent Ethanol, MethanolEthanol, often solvent-free2,2,2-trifluoroethanol
Reaction Time 2-12 hours[2]3-10 minutes[5][8]~20 hours[12]
Temperature Reflux120-160 °C[5][7]Reflux
Reported Yield 34-95%[2][5]80-98%[5][8][9]Moderate to good (isomer mixture)[12]
Advantages Well-established, reliableExtremely fast, high yields, energy efficientUtilizes a renewable C3 source
Disadvantages Long reaction times, high energy consumptionRequires specialized microwave equipmentLonger reaction times, expensive catalyst, potential for isomer formation

Mechanistic Insights and Workflow Diagrams

To further elucidate the discussed synthetic pathways, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction Mechanism: Hinsberg Condensation

Hinsberg_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 4-Methyl-1,2-phenylenediamine Imine Mono-imine intermediate Diamine->Imine + Diacetyl (Nucleophilic attack) Diketone Diacetyl Dihydropyrazine Dihydropyrazine intermediate Imine->Dihydropyrazine Intramolecular cyclization Quinoxaline 2,6-Dimethylquinoxaline Dihydropyrazine->Quinoxaline - H2O (Dehydration/Aromatization)

Caption: Mechanism of the Hinsberg condensation for the synthesis of 2,6-dimethylquinoxaline.

Experimental Workflow Comparison

Workflow_Comparison cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C_Reactants Mix Diamine, Diketone, Solvent, Catalyst C_Heat Reflux (2-12 h) C_Reactants->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Product C_Workup->C_Product M_Reactants Mix Diamine, Diketone, Solvent (optional) M_Irradiate Microwave Irradiation (3-10 min) M_Reactants->M_Irradiate M_Workup Workup & Purification M_Irradiate->M_Workup M_Product Product M_Workup->M_Product

Caption: Comparative experimental workflows for conventional and microwave-assisted synthesis.

Conclusion and Future Perspectives

The synthesis of 2,6-dimethylquinoxaline can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Hinsberg condensation remains a viable and well-understood method, particularly for large-scale synthesis where the initial investment in specialized equipment may be a concern. However, for rapid, high-throughput synthesis and for laboratories prioritizing green chemistry principles, microwave-assisted synthesis offers a clear advantage in terms of speed, efficiency, and energy consumption.[6]

The development of novel catalytic systems, particularly those utilizing earth-abundant metals and renewable starting materials, represents an exciting frontier in quinoxaline synthesis. While not yet as established for the specific synthesis of 2,6-dimethylquinoxaline, these methods hold the promise of even more sustainable and economical routes in the future.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, available equipment, cost considerations, and environmental impact. This guide provides the necessary information to make an informed decision and to successfully synthesize 2,6-dimethylquinoxaline for further research and development.

References

  • Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(12), 1363-1368. [Link]

  • Ghareb, N., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4971. [Link]

  • Lynch, D. et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • Dar, B. A., & Sharma, P. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 280-287. [Link]

  • Tanaka, T., Enomoto, A., Furukawa, S., & Fujita, K.-i. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(10), 1200. [Link]

  • Loupy, A., & Varma, R. S. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18, 9-13. [Link]

  • Rawat, A., & Tandon, V. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Kaur, N. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(2), 549-571. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Ferreira, I. C. F. R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 748-766.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 13(2), 116-120. [Link]

  • Mondal, J., & Khan, A. T. (2015). Synthesis of quinoxaline derivatives using different diketo and diamines.
  • Varma, R. S. (2006). Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. [Link]

  • Dömling, A. (2021). Multicomponent and One-pot Syntheses of Quinoxalines. ResearchGate. [Link]

  • R Discovery. (2011). Quinoxaline synthesis in novel tandem one-pot protocol. [Link]

  • Tanaka, T., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. ResearchGate. [Link]

  • Wang, C., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Tetrahedron Letters, 60(22), 1530-1534. [Link]

  • RSC Publishing. (2023). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

  • El-Gamel, N. E. A., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. Scientific Reports, 12(1), 20993. [Link]

  • Henderson, S. T. (1929). LXV1.-The Quinoxaline Synthesis : Some Derivatives of 2 : 3-Dimethylquinoxaline. Journal of the Chemical Society (Resumed), 466-469. [Link]

  • Wang, C., & Li, X. (2019). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 24(22), 4158. [Link]

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Comparative

Comparative analysis of quinoxaline and quinoline derivatives in drug design

Comparative Analysis of Quinoxaline and Quinoline Derivatives in Drug Design A Technical Guide for Scaffold Optimization, Anticancer Efficacy, and Antimicrobial Evaluation Structural Rationale & Bioisosterism In the real...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Quinoxaline and Quinoline Derivatives in Drug Design A Technical Guide for Scaffold Optimization, Anticancer Efficacy, and Antimicrobial Evaluation

Structural Rationale & Bioisosterism

In the realm of rational drug design, the strategic substitution of a single atom can fundamentally alter a molecule's pharmacological trajectory. The bioisosteric relationship between the quinoline scaffold (a benzene ring fused to a pyridine ring) and the quinoxaline scaffold (a benzene ring fused to a pyrazine ring) is a prime example of this phenomenon.

The substitution of a carbon atom with a nitrogen atom at the C-4 position to form quinoxaline shifts the electron density distribution, lipophilicity, and hydrogen-bonding capacity of the pharmacophore. Quinolines frequently leverage their single nitrogen to act as a critical hydrogen-bond acceptor in the ATP-binding hinge regions of kinases. Conversely, the dual-nitrogen system of quinoxalines enhances structural planarity and aqueous solubility, facilitating deep insertion into narrow enzymatic pockets and promoting DNA intercalation.

Pharmacodynamic Profiling: Anticancer Efficacy

Both scaffolds are highly privileged in oncology, but their primary mechanisms of action often diverge based on their electronic properties.

  • Quinoxaline Derivatives: Structure-driven optimization of quinoxalines has markedly enhanced their apoptotic potency, particularly through the inhibition of Histone Deacetylases (HDACs) and Epidermal Growth Factor Receptors (EGFR). For instance, the insertion of a 4-Cl side chain on a quinoxaline scaffold (Compound 6c) yielded exceptional cytotoxicity against HepG-2 cells (IC50 = 1.53 μM) by acting as a potent HDAC inhibitor[1]. Furthermore, quinoxaline derivatives engineered with optimized electronic features have demonstrated strong antiproliferative activity against HCT-116 and HepG-2 cell lines, achieving IC50 values as low as 1.46 μM[2]. Dual targeting is also prevalent; novel quinoxaline derivatives acting as dual EGFR and COX-2 inhibitors have exhibited IC50 values ranging from 0.81 μM to 2.91 μM across multiple cancer lines[3].

  • Quinoline Derivatives: The quinoline scaffold is exceptionally effective in kinase inhibition. A notable example is Compound 38, a 4-aniline quinoline derivative containing a phenylsulfonylurea moiety, which demonstrated dual PI3K/mTOR inhibitory effects with an IC50 of 0.72 μM against PI3K[4]. Additionally, quinoline-thiazole hybrids have been validated as potent EGFR inhibitors, achieving IC50 values of 5.35 μM against MCF-7 breast cancer cells[5].

Pathway Scaffold Heterocyclic Scaffold Quinoxaline Quinoxaline Derivatives (Dual Nitrogen) Scaffold->Quinoxaline Quinoline Quinoline Derivatives (Single Nitrogen) Scaffold->Quinoline Target1 HDAC / VEGFR-2 Inhibition Quinoxaline->Target1 Target2 PI3K / mTOR / EGFR Inhibition Quinoline->Target2 Mito Mitochondrial Dysfunction & Oxidative Stress Target1->Mito Target2->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Fig 1. Mechanistic pathways of apoptosis induction by quinoxaline and quinoline derivatives.

Pharmacodynamic Profiling: Antimicrobial Spectrum

The physicochemical properties of these scaffolds heavily influence their antimicrobial utility.

  • Quinoxaline: The additional nitrogen atom enhances water solubility, a critical parameter for penetrating the hydrophilic porins of Gram-negative bacteria. C-2 amine-substituted quinoxalines (e.g., Compound 5p) have emerged as potent broad-spectrum agents, demonstrating Minimum Inhibitory Concentrations (MIC) of 4 μg/mL against S. aureus and 8 μg/mL against B. subtilis[6].

  • Quinoline: While sometimes limited by poorer aqueous solubility, quinolines remain highly effective against Gram-positive strains. Structural modifications, such as the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, have yielded compounds (e.g., Compound 5a4) with an MIC of 64 μg/mL against S. aureus[7].

Quantitative Data Summaries

Table 1: Comparative Anticancer Efficacy (IC50 Values)

Scaffold TypeCompound ID / ModificationTarget / MechanismCell LineIC50 Value
Quinoxaline Compound 6c (4-Cl side chain)HDAC InhibitionHepG-21.53 μM
Quinoxaline Compound 15fApoptosis InductionHepG-21.46 μM
Quinoxaline Compound 11 & 13Dual EGFR/COX-2 InhibitionMultiple0.81 - 2.91 μM
Quinoline Compound 38 (4-aniline)PI3K/mTOR InhibitionMCF-70.72 μM (PI3K)
Quinoline Compound 6b (thiazole hybrid)EGFR InhibitionMCF-75.35 μM

Table 2: Comparative Antimicrobial Efficacy (MIC Values)

Scaffold TypeCompound ID / ModificationTarget PathogenGram StainMIC Value
Quinoxaline Compound 5p (C-2 amine)S. aureusPositive4 μg/mL
Quinoxaline Compound 5p (C-2 amine)B. subtilisPositive8 μg/mL
Quinoline Compound 5a4 (2-phenyl)S. aureusPositive64 μg/mL
Quinoline Compound 5a7 (2-phenyl)E. coliNegative128 μg/mL

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on self-validating assay systems.

Protocol 1: In Vitro Anticancer Evaluation via MTT Assay
  • Causality & Rationale: The MTT assay is predicated on the reduction of the yellow tetrazolium salt (MTT) to purple, insoluble formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in metabolically intact cells, the quantity of formazan produced is directly proportional to the number of viable cells. This provides a self-validating, causal link between mitochondrial metabolic rate and drug-induced cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed target cancer cells (e.g., HepG-2, MCF-7) in 96-well microtiter plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

    • Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives (ranging from 0.1 to 100 μM) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced toxicity.

    • Incubation: Incubate the treated plates for 48 to 72 hours.

    • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

    • Solubilization: Carefully aspirate the culture media and add 150 μL of DMSO to each well to dissolve the trapped formazan crystals.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Antimicrobial MIC Determination via Broth Microdilution
  • Causality & Rationale: Unlike agar diffusion assays, which are confounded by the variable diffusion coefficients of different molecules through the agar matrix, liquid microdilution ensures uniform drug-pathogen contact. The MIC is determined by the lowest concentration that prevents visible turbidity, providing a direct, quantitative measure of bacteriostatic efficacy.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth within a sterile 96-well microtiter plate.

    • Inoculation: Add 10 μL of the adjusted bacterial suspension to each well containing the diluted compounds.

    • Incubation: Incubate the plates aerobically at 37°C for 18 to 24 hours.

    • Assessment: Visually inspect the wells for turbidity or use a spectrophotometer (OD600) to determine the lowest concentration exhibiting no bacterial growth (MIC).

Workflow Synth Compound Synthesis Purify Purification (>95% Purity) Synth->Purify Split1 Anticancer Assay Purify->Split1 Split2 Antimicrobial Assay Purify->Split2 MTT MTT Reduction (Mitochondrial Activity) Split1->MTT MIC Broth Microdilution (Turbidity Check) Split2->MIC Data1 IC50 Calculation (Non-linear Regression) MTT->Data1 Data2 MIC Value (Visual/Spectro) MIC->Data2

Fig 2. Standardized self-validating workflow for biological evaluation of derivatives.

References

  • Ma, C., & Taghour, M. S. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry.1

  • Fayed, E. A., et al. (2020). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. 2

  • Zhao, Y., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (NIH). 4

  • Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. 3

  • Batran, R. Z., et al. (2022). Antiproliferative IC50 values of the new compounds on the human cell lines according to the LDH assay. ResearchGate. 5

  • Wang, X., et al. (2021). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC (NIH).6

  • Li, J., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC (NIH). 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinoxaline, 2,6-dimethyl-

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic intermediates like Quinoxaline, 2,6-dimethyl- (CAS 60814-29-1) requires more than passive compliance; it demands a proactive,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic intermediates like Quinoxaline, 2,6-dimethyl- (CAS 60814-29-1) requires more than passive compliance; it demands a proactive, mechanistic approach to laboratory safety. Quinoxaline derivatives are highly valued in drug discovery for their diverse pharmacophores, but their physical properties as fine, easily aerosolized powders present acute occupational hazards, specifically regarding ocular, dermal, and respiratory irritation [1].

The following guide bypasses generic safety advice, providing drug development professionals with a causality-driven, self-validating operational framework for Personal Protective Equipment (PPE) selection, handling, and disposal.

Physicochemical & Hazard Profile

To establish an effective safety protocol, we must first quantify the material's physical and hazardous parameters.

Property / Hazard ParameterSpecification / Classification
Chemical Name Quinoxaline, 2,6-dimethyl-
CAS Number 60814-29-1
Physical State Solid / Crystalline Powder
GHS Hazard Classification Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-Single Exposure (Respiratory) (Cat 3) [3]
Storage Requirements Cool, dry, well-ventilated area; Keep container tightly closed
Chemical Incompatibilities Strong oxidizing agents, strong acids

Causality-Driven PPE Selection

Safety equipment is only effective when the user understands why it is required. The following PPE matrix is designed around the specific failure modes associated with handling dimethylquinoxalines [2].

  • Ocular/Face Protection: Tight-Fitting Chemical Splash Goggles

    • The Causality: Quinoxaline dusts can cause severe ocular irritation and potential corneal micro-abrasions upon contact. Standard safety glasses lack an orbital seal, allowing fine airborne particulates generated during weighing to bypass the lenses and reach mucosal membranes.

  • Dermal Protection: Nitrile or Neoprene Gloves (≥ 0.11 mm thickness)

    • The Causality: While the solid compound itself has low dermal penetration, it is frequently handled alongside organic solvents (e.g., dichloromethane, ethanol) during synthesis. Nitrile offers a superior permeation barrier against these solvent vehicles compared to standard latex, preventing solvent-facilitated dermal absorption of the quinoxaline derivative.

  • Respiratory Protection: NIOSH-Approved N95 or P100 Particulate Respirator

    • The Causality: Transferring dry powders inherently generates micro-aerosols. Inhalation of dimethylquinoxaline dust triggers acute respiratory tract irritation. If local exhaust ventilation is temporarily compromised, a particulate respirator acts as the critical secondary barrier.

  • Body Protection: Flame-Retardant, Fluid-Resistant Laboratory Coat

    • The Causality: Prevents the accumulation of chemical dust on personal clothing, which could otherwise lead to chronic, low-dose exposure outside the laboratory environment.

Operational Protocol: Safe Handling & Transfer

Every step in this methodology is a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

  • Validation: Do not open the chemical container if the monitor is blank or in alarm. A verified reading ensures the primary engineering control is actively pulling potential aerosols away from your breathing zone.

Step 2: PPE Integrity Check

  • Action: Perform a pneumatic test (inflation and twisting) of your nitrile gloves prior to donning.

  • Validation: A glove that holds air pressure guarantees zero micro-punctures, ensuring absolute barrier integrity against chemical exposure.

Step 3: Anti-Static Material Transfer

  • Action: Use a grounded anti-static ionizer gun on your spatulas and use anti-static weighing boats.

  • Validation: Observe the powder during transfer. The powder should rest flat; it should not "jump" or cling to the spatula. If static cling is observed, halt the transfer and re-ionize the workspace to prevent sudden aerosolization.

Step 4: Closed-System Sealing

  • Action: Once the required mass is transferred, seal the primary container and wipe the exterior with a damp disposable towel before removing it from the fume hood.

  • Validation: A visually clean exterior confirms that no fugitive dust is being transported into shared laboratory spaces.

Spill Response & Waste Disposal Plan

In the event of a loss of containment, immediate and methodical action is required to prevent widespread contamination [2].

Step 1: Isolation and Assessment

  • Action: Evacuate immediate personnel from the spill radius. Ensure your respirator and goggles are securely fitted.

  • Validation: Verbal confirmation from colleagues that the area is clear validates that no unprotected personnel will be exposed to airborne dust.

Step 2: Wet-Sweeping Technique (Critical)

  • Action: Never dry-sweep quinoxaline powders. Lightly mist the spill perimeter with water or cover it with damp chemical absorbent pads to suppress dust.

  • Validation: The absence of visible airborne dust during the sweeping process confirms the wet-suppression technique is actively mitigating inhalation hazards.

Step 3: Hazardous Waste Consolidation

  • Action: Use a plastic scoop (to avoid sparking if solvents are present) to transfer the damp mass into a dedicated, sealable hazardous waste container.

  • Validation: The container must be explicitly labeled "Hazardous Waste: Quinoxaline, 2,6-dimethyl- Solid Spill" to ensure compliance with downstream disposal regulations.

Step 4: Final Decontamination

  • Action: Wash the spill surface with a mixture of soap and water, followed by an ethanol wipe-down. Dispose of all contaminated cleaning materials into the hazardous waste container.

Workflow Visualization

G Start 1. Environmental Verification (Fume Hood) PPE 2. Don Causality-Driven PPE (Nitrile, Goggles, Respirator) Start->PPE Transfer 3. Anti-Static Transfer & Weighing PPE->Transfer Reaction 4. Closed-System Reaction Setup Transfer->Reaction Spill Spill Occurs? Reaction->Spill CleanUp Wet-Sweeping Protocol (Dust Suppression) Spill->CleanUp Yes Waste Hazardous Waste Consolidation Spill->Waste No CleanUp->Waste Disposal Approved Waste Disposal Plant Waste->Disposal

Standard operating workflow for the safe handling, spill response, and disposal of quinoxalines.

References

  • Fisher Scientific . (2025). Safety Data Sheet: Quinoline, 2,6-dimethyl-. Retrieved from 1

  • BenchChem . (2025). Personal protective equipment for handling 6-Methoxy-2,3-dimethylquinoxaline. Retrieved from 2

  • ThermoFisher Scientific . (2025). Safety Data Sheet: 2,3-Dimethylquinoxaline. Retrieved from 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 2,6-dimethyl-
Reactant of Route 2
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Quinoxaline, 2,6-dimethyl-
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